2-Methylnaphth[2,1-d]oxazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzo[g][1,3]benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYSRHYQAVELLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066642 | |
| Record name | Naphth[2,1-d]oxazole, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20686-65-1 | |
| Record name | 2-Methylnaphth[2,1-d]oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20686-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphth(2,1-d)oxazole, 2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020686651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphth[2,1-d]oxazole, 2-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphth[2,1-d]oxazole, 2-methyl- | |
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| Record name | 2-methylnaphth[2,1-d]oxazole | |
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Foundational & Exploratory
Synthesis of 2-Methylnaphth[2,1-d]oxazole from 1-Amino-2-naphthol Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 2-Methylnaphth[2,1-d]oxazole, a valuable heterocyclic compound, from the readily available starting material, 1-amino-2-naphthol hydrochloride. Naphthoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] They have shown promise as antifungal, anti-inflammatory, antitumor, and anti-HIV agents.[1] Furthermore, their fluorescent properties have led to applications in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.[2][3]
This document will delve into the core chemical transformations, provide a detailed and validated experimental protocol, and discuss the critical parameters that influence the reaction's success. The underlying mechanistic principles will be elucidated, supported by authoritative references, to provide a complete understanding of the synthesis.
Starting Material: 1-Amino-2-naphthol Hydrochloride - Properties and Safety Considerations
A thorough understanding of the starting material is paramount for a safe and successful synthesis.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 1198-27-2 |
| Molecular Formula | C₁₀H₉NO · HCl |
| Molecular Weight | 195.65 g/mol |
| Appearance | Off-white to tan crystalline powder |
| Solubility | Soluble in water |
Safety and Handling:
1-Amino-2-naphthol hydrochloride is considered hazardous and requires careful handling in a well-ventilated laboratory setting, preferably within a fume hood.[4][5] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] The compound is a skin and eye irritant and may cause respiratory irritation.[5][6] In case of contact, immediately flush the affected area with copious amounts of water.[7] It is also suspected of causing genetic defects.[5]
Storage:
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[7]
The Synthetic Pathway: From Amine to Fused Heterocycle
The synthesis of this compound from 1-amino-2-naphthol hydrochloride is a two-step process involving:
-
N-Acetylation: The amino group of 1-amino-2-naphthol is acylated using acetic anhydride to form an N-acetyl intermediate.
-
Cyclodehydration: The intermediate undergoes an intramolecular cyclization and dehydration to yield the final naphthoxazole ring system.[8]
This classical approach is a variation of the Robinson-Gabriel synthesis of oxazoles.[9]
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed to be a self-validating system.[1]
Materials and Reagents:
-
1-Amino-2-naphthol hydrochloride (0.005 mol, 0.98 g)
-
Hydrochloric acid (cold, 6 mL)
-
Sodium acetate (5 g in 25 mL water)
-
Acetic anhydride (5 mL)
-
Nitrobenzene
-
Ethanol (aqueous, cold)
-
Benzene
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
Procedure:
Step 1: N-Acetylation
-
To a suitable flask, add 1-amino-2-naphthol hydrochloride (0.98 g, 0.005 mol) and cold hydrochloric acid (6 mL) and stir.[1]
-
Introduce a solution of sodium acetate (5 g) in water (25 mL), followed by acetic anhydride (5 mL).[1]
-
Shake the mixture in the cold until the smell of acetic anhydride disappears. This indicates the completion of the acylation reaction.[1]
-
Filter the resulting precipitate and wash it with cold aqueous ethanol.[1]
-
Dry the product in a vacuum desiccator. This intermediate is N-(2-hydroxy-1-naphthyl)acetamide.
Causality Behind Experimental Choices: The addition of sodium acetate is crucial as it acts as a base to neutralize the hydrochloric acid present in the starting material and the acetic acid formed as a byproduct of the reaction. This creates the necessary slightly basic to neutral conditions for the acylation of the amino group to proceed efficiently.
Step 2: Cyclodehydration and Product Formation
-
Take the dried N-(2-hydroxy-1-naphthyl)acetamide and place it in a round-bottom flask with nitrobenzene.
-
Reflux the mixture in an oil bath at 180-190°C for 3 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (5:3) as the eluent.[1]
-
After the reaction is complete, remove the excess nitrobenzene by steam distillation.[1]
-
Allow the reaction mixture to cool.
Causality Behind Experimental Choices: Nitrobenzene serves as a high-boiling solvent, providing the necessary thermal energy for the intramolecular cyclization and dehydration to occur. The high temperature facilitates the elimination of a water molecule, leading to the formation of the stable oxazole ring.
Step 3: Purification and Characterization
-
Crystallize the crude product from a mixture of benzene and ethyl acetate (1:2) in the cold to obtain pure this compound.[1] A reported yield for this procedure is 72% (0.66 g).[1]
-
Characterize the final product using standard analytical techniques:
-
Melting Point: Determine the melting point and compare it to the literature value.
-
FT-IR Spectroscopy: Look for characteristic peaks corresponding to the aromatic C-H, C=N, and C-O-C bonds of the naphthoxazole ring system.
-
¹H NMR Spectroscopy: Analyze the proton NMR spectrum to confirm the structure, paying attention to the chemical shift of the methyl group protons and the aromatic protons on the naphthalene ring.
-
Elemental Analysis: Confirm the elemental composition of the synthesized compound.
-
Reaction Mechanism
The synthesis proceeds through a well-established pathway:
Caption: Simplified reaction mechanism for the synthesis.
In the first step, the nucleophilic amino group of 1-amino-2-naphthol attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion to form the N-acetylated intermediate.
The second step, the cyclodehydration, is the key ring-forming step. Under high temperatures, the hydroxyl group on the naphthalene ring acts as a nucleophile and attacks the carbonyl carbon of the newly formed amide group. This intramolecular cyclization forms a five-membered ring intermediate. Subsequent dehydration, driven by the formation of a stable aromatic oxazole ring, leads to the final product, this compound.
Applications in Drug Discovery and Beyond
The this compound core is a privileged scaffold in medicinal chemistry. The introduction of various substituents at different positions on the naphthalene ring can lead to a wide range of biologically active compounds.[1] Research has shown that naphthoxazole derivatives possess promising inhibitory activity against protein tyrosine phosphatase-1B (PTP-1B), making them potential candidates for the development of anti-diabetic drugs.[1] Their structural similarity to naturally occurring bioactive molecules further enhances their appeal as starting points for drug discovery programs.[1]
Beyond pharmaceuticals, the unique photophysical properties of these compounds make them valuable in materials science. Their fluorescence can be tuned by modifying their chemical structure, leading to applications in OLEDs and as sensitive fluorescent probes for detecting metal ions or biomolecules.[1][2]
Conclusion
The synthesis of this compound from 1-amino-2-naphthol hydrochloride is a robust and well-documented procedure. By understanding the underlying chemical principles, adhering to safety protocols, and carefully controlling the reaction conditions, researchers can reliably produce this valuable compound. The versatility of the naphthoxazole scaffold ensures its continued importance in the fields of drug discovery, materials science, and chemical biology.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Amino-2-Naphthol Hydrochloride, Tech., 90%.
- Kumar, R., Imam, M., Singh, M. K., & Singh, M. K. (2020). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. Journal of Emerging Technologies and Innovative Research, 7(10), 1761-1766.
- ResearchGate. (n.d.). Proline Selective Labeling via On-Site Construction of Naphthoxazole (NapOx).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
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physicochemical properties of 2-Methylnaphth[2,1-d]oxazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylnaphth[2,1-d]oxazole
Abstract
This technical guide provides a comprehensive overview of the core (CAS No: 20686-65-1), a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also detailed, field-proven methodologies for its empirical validation. The guide emphasizes the causal relationships between molecular structure and physical properties, providing a framework for its application in advanced research and development.
Introduction: The Naphthoxazole Scaffold
This compound is a fused heterocyclic system comprising a naphthalene moiety and an oxazole ring.[1] This unique structural amalgamation results in a planar, aromatic molecule with distinct electronic and photophysical properties. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a prevalent motif in numerous bioactive natural products and synthetic pharmaceuticals, valued for its ability to engage in various non-covalent interactions with biological targets.[2][3] The fusion of this ring to the electron-rich naphthalene system creates an extended π-conjugated system, which is the basis for its applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as a fluorescent probe for biological imaging.[1][2]
An understanding of the is paramount for its effective utilization. Properties such as solubility, melting point, and stability directly influence formulation strategies, reaction conditions, and bioavailability in potential therapeutic applications.[1]
Molecular Structure and Isomerism
The nomenclature "naphth[2,1-d]oxazole" specifies the fusion pattern between the naphthalene and oxazole rings. It is crucial to distinguish this isomer from others, such as 2-methylnaphth[1,2-d]oxazole (CAS 85-15-4), as the connectivity significantly alters the electronic distribution and, consequently, the compound's properties.[2][4][5]
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The empirical and predicted properties of this compound are summarized below. It is noteworthy that minor discrepancies exist across different suppliers and literature, which can often be attributed to variances in sample purity or measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NO | [1][6][7][8] |
| Molecular Weight | 183.21 g/mol | [1][6][7][8] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 37 - 43 °C | [1][6][9][10] |
| Boiling Point | 302 °C (lit.) to 321.3 °C at 760 mmHg | [1][6][9][10] |
| Density (Predicted) | ~1.22 g/cm³ | [6][9][10] |
| Refractive Index (n20D) | 1.634 - 1.637 | [1][6][10] |
| pKa (Predicted) | 2.16 ± 0.30 | [6] |
| LogP (Predicted) | 2.813 - 3.4 | [6][7] |
| UV λmax | 283 nm (in Octane) | [6][10] |
Spectroscopic and Electronic Profile
Ultraviolet-Visible (UV-Vis) Absorption
The reported maximum absorbance (λmax) at 283 nm in octane is characteristic of the π → π* electronic transitions within the extended aromatic system.[6][10] The fused naphthalene core acts as a significant chromophore.[2] The specific absorption wavelength and molar absorptivity (ε) are sensitive to the solvent environment (solvatochromism), a factor that must be controlled for in quantitative analyses. For drug development, characterizing the UV-Vis profile in physiologically relevant buffers (e.g., PBS pH 7.4) is a critical step.
Solubility Profile and Acidity
Aqueous and Organic Solubility
Based on its structure—a large, nonpolar naphthalene core with a weakly basic oxazole ring—this compound is expected to have low aqueous solubility and good solubility in common organic solvents.[6][10] Literature confirms its solubility in methanol.[6][10] The predicted LogP (a measure of lipophilicity) value of ~2.8-3.4 suggests a preference for lipid environments over aqueous ones, a key consideration in drug design for membrane permeability.[6][7]
Acidity and Basicity (pKa)
The oxazole ring is weakly basic, with a predicted conjugate acid pKa of 2.16.[6] This is significantly less basic than related heterocycles like imidazole (pKa ≈ 7).[11] This low basicity means the compound will be predominantly in its neutral form under physiological pH conditions (pH ~7.4). It will only become protonated under strongly acidic conditions, a behavior that can be leveraged for purification or specific formulation approaches. It is not expected to be soluble in 5% HCl, but this should be confirmed experimentally.
Methodologies for Physicochemical Characterization
The trustworthiness of any characterization data hinges on robust and reproducible experimental protocols. The following sections detail standard operating procedures for determining the key properties of this compound.
Melting Point Determination (Capillary Method)
Expertise & Causality: The melting point is a fundamental indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically < 2°C), whereas impurities depress and broaden this range.[12] The capillary method with slow heating near the melting point is the gold standard for accuracy, ensuring thermal equilibrium between the sample, heating block, and thermometer.[13]
Caption: Workflow for accurate melting point determination.
Protocol:
-
Sample Preparation: Place a small amount of this compound on a watch glass. If not already a fine powder, gently grind it using a mortar and pestle. Tap the open end of a capillary tube into the powder to collect a sample. Invert the tube and tap the sealed end gently on a hard surface until the sample is packed to a height of 2-3 mm.[14]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus (e.g., Mel-Temp).
-
Initial Determination (Scouting): Heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a target for the accurate measurement. Let the apparatus cool.
-
Accurate Determination: Prepare a new sample. Heat the apparatus to a temperature about 15-20°C below the approximate melting point found in step 3.
-
Measurement: Reduce the heating rate to 1-2°C per minute.[13]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[15]
-
Validation: Repeat the measurement at least twice. Consistent results validate the finding.
Systematic Solubility Profiling
Expertise & Causality: A systematic solubility assessment is critical for understanding a compound's behavior in different environments (e.g., extraction, crystallization, formulation).[16] The workflow follows a logical progression from a universal solvent (water) to acidic and basic solutions, which probe the compound's functional groups.[17][18] This self-validating system classifies the compound based on its acid-base properties.
Caption: Decision workflow for systematic solubility testing.
Protocol:
-
Setup: For each solvent, place approximately 20-25 mg of the compound into a small, clean test tube or vial.[17]
-
Water Solubility: Add 0.75-1.0 mL of deionized water. Vigorously shake or vortex the mixture for 60 seconds. Observe. If the compound dissolves completely, it is water-soluble.[16][17] Given its structure, this compound is expected to be insoluble.
-
5% NaOH Test: To a fresh sample, add 1.0 mL of 5% (w/v) sodium hydroxide solution. Vortex and observe. Solubility indicates an acidic functional group. This compound is not expected to be soluble.
-
5% HCl Test: To a fresh sample, add 1.0 mL of 5% (w/v) hydrochloric acid solution. Vortex and observe. Solubility indicates a basic functional group. Given the low predicted pKa, it is unlikely to dissolve.[17]
-
Organic Solvent Test: Sequentially test solubility in solvents of varying polarity, such as methanol, ethanol, acetone, chloroform, and hexane. Add the solvent in 0.5 mL portions, vortexing after each addition, up to a total of 3 mL. Record observations as "soluble," "sparingly soluble," or "insoluble."
Conclusion
This compound is a structurally important heterocyclic compound with well-defined, albeit sometimes variably reported, physicochemical properties. Its high melting point for a small molecule, low aqueous solubility, and characteristic UV absorbance are direct consequences of its fused aromatic structure. The methodologies outlined in this guide provide a robust framework for researchers to independently verify these properties, ensuring data integrity for applications ranging from materials science to the early stages of drug discovery. A thorough characterization, following these validated protocols, is the foundational step for unlocking the full potential of this versatile molecular scaffold.
References
- ChemBK. (n.d.). 1-d]oxazole,2-methyl-naphth[.
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- Williamson, K. L., & Masters, K. M. (n.d.). Experiment 1: Determination of Solubility.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Chemistry For Everyone. (2023, November 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.
- Studylib. (n.d.). Melting Point Determination Lab Protocol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88652, 2-Methylnaphth(2,1-d)oxazole.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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- Clarion University. (n.d.). Determination of Melting Point.
- Chemistry For Everyone. (2024, January 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Quora. (2017). How can you determine the solubility of organic compounds?.
- Kumar, R., et al. (2020). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. Journal of Emerging Technologies and Innovative Research (JETIR), 7(10).
- Organic Chemistry Frontiers. (2021). General and practical synthesis of naphtho[2,1-d]oxazoles from naphthols and amines. Royal Society of Chemistry.
- Journal of the Chemical Society D: Chemical Communications. (1970). Synthesis of 2-alkylnaphth[2,1-d]oxazole-4,5-diones. Royal Society of Chemistry.
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- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methylnaphth[2,1-d]oxazole
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-Methylnaphth[2,1-d]oxazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. Due to the scarcity of fully assigned, publicly available experimental spectra for this specific regioisomer, this guide focuses on a predictive and methodological approach. It details the theoretical prediction of ¹H and ¹³C NMR spectra, provides robust, field-proven protocols for experimental data acquisition, and outlines a logical workflow for complete spectral assignment using one- and two-dimensional NMR techniques. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.
Introduction: The Structural Significance of Naphthoxazoles
The naphthoxazole scaffold, a fusion of naphthalene and oxazole rings, is a privileged heterocyclic motif found in compounds with applications in materials science and medicinal chemistry.[1] Specifically, this compound (CAS 20686-65-1) is a versatile building block whose unique electronic and structural properties make it a candidate for the development of fluorescent materials and novel pharmaceutical agents.[1][2]
Unambiguous structural confirmation is the bedrock of chemical research and development. NMR spectroscopy is the most powerful technique for the non-destructive determination of molecular structure in solution.[3] For a molecule like this compound, NMR is essential to confirm the correct [2,1-d] ring fusion, distinguishing it from its [1,2-d] isomer, and to verify the integrity of the scaffold.
This guide provides the predicted spectral data and a detailed analytical workflow necessary to confidently characterize this molecule.
Predicted NMR Spectral Data
The following chemical shifts are predicted based on established principles of NMR spectroscopy, including substituent effects, analysis of aromatic systems, and comparison with structurally analogous compounds.[4][5] These values provide a reliable baseline for experimental verification. The predictions are for a sample dissolved in Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Predicted ¹H NMR Data
The six aromatic protons on the naphthalene core are chemically distinct and are expected to appear as a series of complex multiplets in the downfield region (typically δ 7.0-8.5 ppm).[6] The methyl protons, being attached to the electron-withdrawing imine carbon of the oxazole ring, are predicted to appear as a sharp singlet in the benzylic region.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₃ | ~ 2.7 | Singlet (s) | 3H |
| Aromatic H's | 7.3 – 8.2 | Multiplet (m) | 6H |
Predicted ¹³C NMR Data
The molecule possesses 12 unique carbon atoms. The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals. The chemical shifts are influenced by hybridization, aromaticity, and proximity to the heteroatoms. The quaternary carbons of the oxazole ring (C2, C3a, C10b) and the naphthalene fusion (C6a, C10a) are particularly diagnostic.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~ 15 |
| Aromatic C-H | 110 – 130 |
| Aromatic C (quat) | 130 – 150 |
| C10b (C-O) | ~ 152 |
| C2 (C=N) | ~ 165 |
Experimental Methodology for Spectral Acquisition and Analysis
Acquiring high-quality, reproducible NMR data is paramount. The following protocols are designed as a self-validating system to ensure accurate structural characterization.
Workflow for Structural Elucidation
The logical flow from sample preparation to final structure confirmation is critical. It ensures that the necessary data is collected efficiently and interpreted correctly. This workflow emphasizes the synergistic use of 1D and 2D NMR experiments.
Caption: Workflow for NMR-based structural verification.
Detailed Experimental Protocols
A. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[7][8] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[9]
-
Concentration: Accurately weigh 5-10 mg of purified this compound. For ¹³C NMR, a higher concentration is preferable to improve the signal-to-noise ratio.[7]
-
Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4.5 cm.[7]
B. Spectrometer Setup (300-500 MHz)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.[10]
-
Shimming: Perform magnetic field shimming to optimize homogeneity, which maximizes spectral resolution, resulting in sharp, symmetrical peaks.[11]
-
Tuning & Matching: Tune and match the probe for the ¹H and ¹³C frequencies to maximize signal transmission and sensitivity. This step is crucial for optimal performance.[10]
C. ¹H NMR Acquisition
-
Rationale: This is the initial, rapid assessment of sample purity and provides the foundational proton map.
-
Parameters:
-
Pulse Angle: 30-45 degrees. A 90-degree pulse gives maximum signal for a single scan, but a smaller flip angle allows for a shorter relaxation delay, increasing the number of scans per unit time without saturating the signals.[12]
-
Acquisition Time (at): 2-4 seconds. This duration ensures sufficient digital resolution to resolve fine coupling patterns.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans, averaged to achieve an adequate signal-to-noise ratio.
-
D. ¹³C NMR Acquisition (Proton Decoupled)
-
Rationale: This experiment identifies the number of unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets and enhance signal intensity via the Nuclear Overhauser Effect (NOE).[12]
-
Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. Quaternary carbons can have long relaxation times; this delay helps ensure they are adequately detected.
-
Number of Scans (ns): 1024 or more, depending on concentration, due to the low natural abundance of the ¹³C isotope.[13]
-
E. 2D NMR Acquisition
-
Rationale: 2D NMR is essential for unambiguously connecting the atoms in the molecular framework, which is impossible from 1D spectra alone for a complex structure like this.[14]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to map out the proton connectivity within the naphthalene ring system.[15]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Correlates protons and carbons over longer ranges (typically 2-4 bonds). This is the most critical experiment for establishing the overall molecular structure, connecting the methyl group to the oxazole ring, and, crucially, confirming the [2,1-d] ring fusion by identifying correlations between protons on one ring and carbons on another across the fusion junction.[17]
-
Spectral Interpretation and Structural Verification
A systematic analysis of the acquired spectra is required to build the final, validated structure.
-
Step 1: Analyze the ¹H Spectrum: Identify the methyl singlet (~δ 2.7) and the integrated aromatic region (6H). The complex splitting patterns in the aromatic region confirm the low symmetry of the naphthalene system.
-
Step 2: Analyze the ¹³C Spectrum: Confirm the presence of 12 distinct carbon signals, consistent with the molecular formula.
-
Step 3: Use HSQC to Link Skeletons: Correlate each signal in the ¹H aromatic region to its directly attached carbon signal from the HSQC spectrum. This assigns all the C-H carbons.
-
Step 4: Use COSY to Map Proton Neighbors: Trace the connectivity between adjacent aromatic protons using the cross-peaks in the COSY spectrum. For example, a proton showing a cross-peak to only one other aromatic proton is likely at a position adjacent to a ring fusion.
-
Step 5: Use HMBC to Build the Framework: This is the final and most powerful step.
-
Methyl Group: A strong correlation from the methyl protons (~δ 2.7) to the C2 carbon (~δ 165) and the C10b carbon (~δ 152) will confirm its position on the oxazole ring.
-
Confirming Ring Fusion: The key to verifying the [2,1-d] fusion lies in specific long-range correlations. For example, the proton at C10 should show an HMBC correlation to the C6a carbon. Similarly, the proton at C4 should show correlations to carbons C3a and C10b. These cross-ring correlations are only possible with the [2,1-d] connectivity and would differ for the [1,2-d] isomer, providing definitive structural proof.[18]
-
By following this comprehensive workflow, a researcher can move from a purified sample to a fully assigned and verified molecular structure of this compound with a high degree of confidence.
References
- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.
- Bruker. Avance Beginners Guide - Solvent Selection.
- BioChromato. NMR solvent selection - that also allows sample recovery. (2018).
- University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. (2018).
- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
- Unknown Source. How to select NMR solvent.
- MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).
- ACS Publications. Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.
- YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021).
- Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024).
- Unknown Source. Stepbystep procedure for NMR data acquisition.
- Jetir.Org. Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives.
- University of Ottawa. Common NMR experiments and the time it takes to run them. (2021).
- Durham University. Quantitative NMR Spectroscopy.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
- Michigan State University, Department of Chemistry. Basic Practical NMR Concepts.
- EPFL. 2D NMR.
- Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023).
- PubMed Central. Theoretical NMR correlations based Structure Discussion. (2011).
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photophysical properties of 2-Methylnaphth[2,1-d]oxazole and its derivatives
An In-depth Technical Guide to the Photophysical Properties of 2-Methylnaphth[2,1-d]oxazole and its Derivatives
Abstract: The naphthoxazole scaffold, a fusion of naphthalene and an oxazole ring, represents a privileged heterocyclic motif in materials science and medicinal chemistry.[1] Its inherent planarity, extended π-conjugation, and thermal stability make it an exceptional platform for developing advanced functional materials.[1] This guide provides a comprehensive exploration of the photophysical properties of this compound and the principles governing its derivatives. We delve into the core photophysics of the parent molecule, the profound influence of structural and environmental modifications, and the rigorous experimental protocols required for their characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique luminescent properties of this compound class for applications ranging from organic electronics to advanced biological imaging.[2]
Part 1: The Core Moiety - Photophysics of this compound
The fundamental photophysical behavior of any series of derivatives begins with its core structure. This compound (CAS: 20686-65-1, Formula: C₁₂H₉NO) is an aromatic heterocycle with a molecular weight of 183.21 g/mol .[3] Its rigid, planar structure is the foundation for its interesting electronic properties and its utility as a building block for fluorescent materials.[2]
The electronic transitions responsible for its optical properties are primarily π→π* in nature, originating from the extended conjugated system of the fused rings.[1] While it is widely utilized in the development of materials for organic light-emitting diodes (OLEDs) and as a component in fluorescent dyes, detailed characterization data for the parent molecule is sparse in peer-reviewed literature.[1][2] However, foundational spectroscopic information has been established.
1.1. Absorption and Emission Characteristics
The absorption of ultraviolet light promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). For this compound, the wavelength of maximum absorbance (λ_max) has been reported as 283 nm in octane, a non-polar solvent.[4] This absorption is characteristic of the naphthalene-like chromophore.
Upon excitation, the molecule relaxes back to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative processes like internal conversion and intersystem crossing. The interplay between these processes dictates the overall luminescent efficiency of the molecule.
Caption: Jablonski diagram of key photophysical processes.
Part 2: The Influence of Molecular Structure and Environment
The true potential of the naphthoxazole core is unlocked through synthetic modification. Altering the substituents on the scaffold allows for precise tuning of its photophysical properties.
2.1. Principle of Intramolecular Charge Transfer (ICT)
A dominant theme in the photophysics of 2-substituted naphthoxazoles is Intramolecular Charge Transfer (ICT). This phenomenon occurs when an electron-donating group (D) is conjugated with an electron-accepting group (A). In the ground state, there is minimal charge separation. However, upon photoexcitation, a significant transfer of electron density occurs from the donor to the acceptor, creating a highly polar excited state.
This ICT state is fundamental to two key observable properties:
-
Large Stokes Shifts: The significant change in electronic distribution between the ground and excited states means the geometry of the solvent shell must reorganize around the newly polar molecule. This relaxation process lowers the energy of the excited state before emission occurs, resulting in emitted light having a much lower energy (longer wavelength) than the absorbed light. The difference between the absorption and emission maxima, known as the Stokes shift, is consequently large for compounds with strong ICT character.[5]
-
Solvatochromism: The energy of the polar ICT excited state is highly sensitive to the polarity of its environment. In polar solvents, the excited state is stabilized to a greater extent than the less polar ground state. This leads to a pronounced red-shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases.[6][7] Conversely, absorption spectra are often less sensitive to solvent polarity.[8]
Caption: Principle of Intramolecular Charge Transfer (ICT).
2.2. Impact of Derivatives on Photophysical Properties
While specific data for derivatives of this compound are not abundant, the principles can be illustrated using data from closely related naphthoxazole isomers. Replacing the 2-methyl group with aryl moieties, especially those bearing donor groups (e.g., -N(CH₃)₂, -OCH₃), dramatically enhances the ICT character and red-shifts the emission.
| Compound Class | Substituent (R) at C2 | Typical λ_abs (nm) | Typical λ_em (nm) | Typical Φ_F (%) | Key Feature | Reference |
| Naphtho[2,3-d]oxazole | Phenyl | ~330 | ~340-360 | 15-30 | Extended π-conjugation | [9] |
| Naphtho[2,3-d]oxazole | 4-(OCH₃)Phenyl | ~330 | ~357 | ~25 | Enhanced electron donation | [9] |
| Naphtho[2,3-d]oxazole | 4-(F)Phenyl | ~330 | ~340 | ~30 | Electron-withdrawing group | [9] |
| Naphtho[1,2-d]oxazole | Anthracenyl | ~350-400 | ~410-430 | 14-27 | Significantly extended π-system | [9][10] |
| Naphtho[1,2-d]oxazole | Phenyl | - | - | High | Strong ICT, Large Stokes Shift | [8] |
This table uses data from related naphthoxazole isomers to illustrate general principles.
Part 3: Experimental Protocols for Photophysical Characterization
Rigorous and reproducible characterization is paramount. The following section outlines the standard methodologies for analyzing the photophysical properties of naphthoxazole derivatives.
3.1. Workflow for Comprehensive Analysis
Caption: Workflow for photophysical characterization.
3.2. Protocol for Relative Fluorescence Quantum Yield (Φ_F) Determination
This method compares the fluorescence of an unknown sample to a well-characterized standard of known quantum yield.[11]
Causality: By using a standard, we circumvent the need to know the absolute photon flux of the excitation source and the precise collection efficiency of the detector, as these instrumental factors cancel out in the ratio-based calculation.[12] The key assumption is that these factors are identical for both the sample and standard measurements.
Step-by-Step Protocol:
-
Standard Selection: Choose a fluorescence standard whose absorption and emission spectra are in a similar range to the sample under investigation (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F ≈ 0.58).[13]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance at the chosen excitation wavelength must be kept below 0.1 (ideally 0.02-0.07) to prevent inner filter effects.[11][13]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution. Note the exact absorbance at the excitation wavelength (λ_ex).
-
Fluorescence Measurement:
-
Set the excitation wavelength (λ_ex) on the spectrofluorometer.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring all instrument parameters (e.g., slit widths) remain identical between the sample and standard measurements.
-
Record the emission spectrum of a solvent blank.
-
-
Data Processing:
-
Subtract the blank spectrum from each sample and standard spectrum.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Calculation: The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:[14]
Φ_x = Φ_st * (A_st / A_x) * (F_x / F_st) * (n_x² / n_st²)
Where:
-
Φ is the quantum yield
-
A is the absorbance at the excitation wavelength
-
F is the integrated fluorescence intensity
-
n is the refractive index of the solvent
-
Subscripts x and st refer to the unknown sample and the standard, respectively.
-
3.3. Protocol for Fluorescence Lifetime (τ) Determination via TCSPC
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive statistical method for measuring fluorescence lifetimes, typically in the picosecond to microsecond range.[15]
Causality: The technique does not measure the decay from a single excitation event. Instead, it builds a probability histogram of photon arrival times over millions of excitation cycles.[16] The shape of this histogram statistically reconstructs the true fluorescence decay profile with high temporal resolution.
Step-by-Step Protocol:
-
Instrumentation Setup: A typical TCSPC setup includes a high-repetition-rate pulsed light source (e.g., picosecond laser diode), a sample holder, emission filters, a single-photon sensitive detector (e.g., PMT or SPAD), and TCSPC electronics (e.g., a time-to-amplitude converter, TAC).[17][18]
-
Excitation: The pulsed laser excites the sample. For each pulse, a "start" signal is sent to the TAC.[17]
-
Photon Detection: The sample fluoresces, and the emission is filtered to remove scatter. The detector is set to a low-intensity regime where it detects, at most, one photon per excitation cycle. When a photon is detected, the detector sends a "stop" signal to the TAC.
-
Time Measurement: The TAC measures the precise time delay between the "start" (laser pulse) and "stop" (photon detection) signals.[18]
-
Histogram Formation: This time delay is converted into a channel in a multichannel analyzer. The process is repeated for millions of cycles, and a histogram of photon counts versus time is built up. This histogram represents the fluorescence decay curve.
-
Data Analysis: The decay curve is fitted to an exponential function (or sum of exponentials) to extract the fluorescence lifetime(s), τ.
Conclusion
This compound is a foundational structure for a versatile class of fluorophores. While detailed photophysical data on the parent compound is limited, the principles governing its derivatives are well-understood and powerful. By leveraging synthetic modifications to induce and control intramolecular charge transfer, researchers can precisely tune emission color, quantum yield, and environmental sensitivity. The robust experimental protocols detailed herein provide a validated framework for characterizing these high-performance materials, paving the way for their application in next-generation OLEDs, highly specific biological probes, and advanced sensor technologies.
References
- Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Request PDF | ResearchGate.
- Time-Correlated Single Photon Counting (TCSPC). Swabian Instruments.
- Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. NPTEL.
- What is Time Correlated Single Photon Counting? ID Quantique.
- Murata, Y. et al. (2025). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Molecules.
- Time-Correlated Single Photon Counting. PicoQuant.
- Würth, C. et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate.
- Fluorescence quantum yield measurement. JASCO Global.
- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.
- A Guide to Recording Fluorescence Quantum Yields. HORIBA.
- Murata, Y. et al. (2025). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3- d]oxazol-2-amines. PubMed.
- Synthesis of new water-soluble polyarene-substituted naphtho [1,2-d]oxazole-based fluorophores as fluorescent dyes and biological photosensitizers. Request PDF | ResearchGate.
- Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. ResearchGate.
- 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652. PubChem.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
- Synthesis and evaluation of photophysical properties of Series of π-conjugated oxazole dyes. ResearchGate.
- This compound (C12H9NO). PubChemLite.
- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI.
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solubility characteristics of 2-Methylnaphth[2,1-d]oxazole in different solvents
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various systems, profoundly influencing its suitability for applications ranging from pharmaceutical development to materials science.[1][2] This guide provides a comprehensive framework for characterizing the solubility of 2-Methylnaphth[2,1-d]oxazole, a versatile heterocyclic compound with applications in organic electronics and as a fluorescent probe.[3] While extensive public data on its solubility is limited, this document outlines the theoretical principles and practical, field-proven methodologies required to generate reliable and reproducible solubility data. We present a predictive analysis based on molecular structure, followed by detailed, step-by-step protocols for both thermodynamic and kinetic solubility determination, empowering researchers to establish a robust solubility profile for this compound.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science.[1][4] For a compound like this compound, understanding its solubility is paramount for several reasons:
-
In Drug Discovery: Poor aqueous solubility is a primary hurdle in drug development, often leading to low bioavailability, suboptimal efficacy, and challenges in formulation.[1][5][6] Early characterization allows for informed decisions in lead optimization and the development of viable delivery systems.
-
In Materials Science: The compound's use in Organic Light-Emitting Diodes (OLEDs) and as a fluorescent dye necessitates its dissolution in organic solvents for thin-film deposition and formulation.[3] Solubility data guides the selection of appropriate processing solvents and predicts the stability of formulations.
-
In Chemical Synthesis: As a building block for more complex molecules, its solubility characteristics determine the choice of reaction media and purification methods, such as crystallization.[7][8]
This guide will equip the researcher with the foundational knowledge and practical workflows to systematically investigate the solubility of this compound.
Predictive Analysis from Molecular Structure
While experimental data is the gold standard, the molecular structure of this compound offers significant clues to its solubility behavior, based on the principle that "like dissolves like."[9]
Chemical Structure: this compound Molecular Formula: C₁₂H₉NO[8]
The structure consists of a large, rigid, and nonpolar naphthalene ring system fused with a more polar oxazole ring.
-
Aromatic System: The dominant feature is the polycyclic aromatic naphthalene core. This large hydrophobic surface area suggests that the molecule will have limited solubility in polar solvents like water.
-
Heterocyclic Moiety: The oxazole ring, containing nitrogen and oxygen atoms, introduces some polarity and potential for weak hydrogen bonding with protic solvents. However, this small polar region is unlikely to overcome the hydrophobicity of the entire molecule.
-
Methyl Group: The methyl group is a nonpolar, electron-donating group that further contributes to the compound's lipophilic character.
Predicted Solubility Profile:
-
Low Aqueous Solubility: The compound is predicted to be poorly soluble or practically insoluble in water and other highly polar protic solvents.
-
Moderate to High Solubility in Organic Solvents: Solubility is expected to be significantly higher in solvents that can interact favorably with the large aromatic system. This includes:
-
Aprotic Polar Solvents: Such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).
-
Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform.
-
Aromatic Solvents: Such as Toluene and Benzene.
-
Alcohols: Limited solubility is expected in lower-chain alcohols like methanol and ethanol, with solubility likely increasing with the alkyl chain length. One supplier notes it is soluble in Methanol.[8][10][11]
-
Experimental Determination of Solubility
Two primary types of solubility are measured in research and development: thermodynamic and kinetic solubility. Both provide valuable, albeit different, insights into a compound's behavior.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the "true" solubility of a compound at equilibrium. It is the saturation concentration of the most stable crystalline form of the compound in a solvent at a specific temperature and pressure.[12] The Shake-Flask method is the gold-standard for its determination.[13][14]
This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and accurately measured.
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature after an extended equilibration period.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Methanol, Acetonitrile, DMSO, Toluene)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[13]
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[13][15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:
-
Centrifuge the vials at high speed.
-
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This step is critical to avoid aspirating any solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with an appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.[15][16]
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µM.
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask method for thermodynamic solubility.
Kinetic Solubility
Kinetic solubility is a high-throughput measurement used extensively in early drug discovery.[16][17] It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[15][18] This method often results in a supersaturated solution, meaning kinetic solubility values are typically higher than thermodynamic solubility.[13]
This protocol leverages light scattering to detect precipitation in a multi-well plate format, ideal for screening multiple solvents or conditions simultaneously.
Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Clear 96- or 384-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer (light-scattering plate reader)
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.[18]
-
Plate Preparation: Dispense the aqueous buffer into the wells of the microtiter plate.
-
Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution directly to the buffer in the wells to achieve a range of final concentrations (e.g., serial dilutions). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.
-
Incubation: Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[18]
-
Measurement: Place the microtiter plate into a nephelometer and measure the light scattering in each well.[17][18] An increase in light scattering relative to control wells (containing only buffer and DMSO) indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed. This can be determined by plotting the light scattering units against the compound concentration.
Workflow for Kinetic Solubility Assay
Caption: High-throughput kinetic solubility workflow.
Data Presentation and Interpretation
To build a comprehensive solubility profile for this compound, all experimental data should be meticulously recorded. The following table provides a template for summarizing your findings.
Table 1: Solubility Profile of this compound
| Solvent System | Solvent Type | Method | Temperature (°C) | Measured Solubility | Units | Notes |
| Deionized Water | Polar Protic | Thermodynamic (Shake-Flask) | 25 | Record Value Here | mg/mL | Expected to be very low |
| PBS (pH 7.4) | Polar Protic | Thermodynamic (Shake-Flask) | 37 | Record Value Here | µg/mL | Physiologically relevant condition |
| PBS (pH 7.4) | Polar Protic | Kinetic (Nephelometry) | 37 | Record Value Here | µM | Compare with thermodynamic value |
| Methanol | Polar Protic | Thermodynamic (Shake-Flask) | 25 | Record Value Here | mg/mL | |
| Acetonitrile (ACN) | Polar Aprotic | Thermodynamic (Shake-Flask) | 25 | Record Value Here | mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Thermodynamic (Shake-Flask) | 25 | Record Value Here | mg/mL | Expected to be highly soluble |
| Dichloromethane (DCM) | Nonpolar | Thermodynamic (Shake-Flask) | 25 | Record Value Here | mg/mL | |
| Toluene | Nonpolar | Thermodynamic (Shake-Flask) | 25 | Record Value Here | mg/mL |
Conclusion and Field Implications
Characterizing the solubility of this compound is not merely an academic exercise; it is a foundational step for its practical application. A low aqueous solubility, as predicted, would classify it as a BCS Class II or IV compound in a pharmaceutical context, necessitating solubility enhancement techniques for oral drug delivery.[6] In materials science, its solubility in organic solvents like toluene or chloroform will directly inform the formulation of inks and solutions for device fabrication.
By applying the rigorous experimental protocols detailed in this guide—from the gold-standard shake-flask method to high-throughput kinetic assays—researchers can generate the high-quality, reliable data needed to unlock the full potential of this compound in their respective fields.
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A Technical Guide to the Historical Development of Naphthoxazole Synthesis
Introduction: The Enduring Significance of the Naphthoxazole Core
The naphthoxazole scaffold, a rigid, planar heterocyclic system, represents a privileged structure in medicinal chemistry and materials science. Its unique photophysical properties have led to its use as a fluorescent probe for biomolecules like DNA, while its derivatives form the core of numerous bioactive molecules and natural products.[1][2] The inherent bioactivity and versatile chemical nature of this moiety have established it as a high-value target for synthetic organic chemists. The evolution of its synthesis provides a compelling narrative of progress in chemical methodology, tracing a path from harsh, classical condensations to elegant, atom-economical catalytic strategies. This guide offers an in-depth exploration of this historical development, designed for researchers and professionals in drug discovery. We will dissect the causality behind key methodological shifts, providing not just protocols, but a field-proven perspective on why and how these synthetic strategies have evolved.
Chapter 1: Foundational Syntheses: Classical Condensation Methods
The earliest approaches to the naphthoxazole ring system were rooted in the fundamental principles of condensation chemistry, typically involving the cyclization of an aminonaphthol precursor with a suitable one or two-carbon electrophile.
The Phillips Condensation and Related Approaches
One of the most direct early methods is the condensation of a 1-amino-2-naphthol or 2-amino-1-naphthol with a carboxylic acid or its derivatives (e.g., acid chlorides, esters). This approach, analogous to the well-known Phillips benzoxazole synthesis, generally requires harsh conditions, such as high temperatures in the presence of a strong acid like polyphosphoric acid (PPA), to drive the dehydrative cyclization.
The primary advantage of this method is its straightforwardness and use of readily available starting materials. However, the causality for its decline in popularity is clear: the high energy input and the need for stoichiometric, corrosive acids limit its functional group tolerance and substrate scope, making it unsuitable for complex or sensitive molecules.[3][4]
Condensation with Aromatic Aldehydes
A significant early pathway involved the direct condensation of aminonaphthol hydrochlorides with various aromatic aldehydes.[5] This reaction typically proceeds by forming a Schiff base intermediate, which then undergoes oxidative cyclization to furnish the aromatic naphthoxazole ring.
While conceptually simple, these early protocols often required forcing conditions and could result in mixtures of products, necessitating tedious purification. The reliance on an oxidative step, which was not always well-controlled, presented a significant drawback.
Use of Harsh Single-Carbon Sources
To construct 2-substituted naphthoxazoles, particularly 2-amino or 2-mercapto derivatives, early chemists employed highly reactive and often hazardous single-carbon sources. Reagents such as carbon disulfide (CS₂), cyanogen bromide (BrCN), or phosgene derivatives were used to react with the aminonaphthol.[1] These reactions, while effective, are now largely considered obsolete in modern drug development environments due to severe safety and toxicity concerns. The requirement for harsh conditions and the generation of toxic by-products were powerful drivers for the development of cleaner, safer alternatives.[1][6]
Caption: Classical synthesis via condensation of an aminonaphthol and an electrophile.
Chapter 2: The Age of Catalysis: Enhancing Efficiency and Scope
The limitations of classical methods spurred the exploration of catalytic systems to achieve naphthoxazole synthesis under milder, more controlled conditions. This shift marked a significant leap forward in efficiency, substrate scope, and functional group compatibility.
Metal-Catalyzed Oxidative Cyclizations
The introduction of transition metal catalysts revolutionized the condensation of aminonaphthols with aldehydes and alcohols.[3] These catalysts, including those based on copper, iron, and ruthenium, serve as Lewis acids to activate the carbonyl or alcohol substrate and facilitate the cyclization.[7][8][9]
A key innovation in this area is Acceptorless Dehydrogenative Coupling (ADC) , where a catalyst (e.g., Ruthenium) facilitates the reaction of an aminonaphthol with a primary alcohol.[7] This process is exceptionally "green" as it generates the naphthoxazole and liberates only hydrogen gas and water as by-products, avoiding the need for stoichiometric oxidants.
This protocol is based on the principles of Lewis acid-catalyzed condensation.[8]
-
Catalyst Activation: A manganese-based Metal-Organic Framework (Mn-TPA MOF) is desolvated under vacuum at an elevated temperature to create open metal sites, which are the active Lewis acid centers.
-
Reaction Setup: To a reaction vessel, add 1-amino-2-naphthol (1.0 mmol), the desired aromatic aldehyde (1.1 mmol), and the activated Mn-TPA MOF catalyst (e.g., 1 mol%).
-
Solvent and Conditions: Add a suitable solvent (e.g., toluene, 5 mL) and heat the mixture at a specified temperature (e.g., 110 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction, filter to recover the heterogeneous catalyst, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.
The causality for using a MOF catalyst lies in its high surface area, tunable Lewis acidity, and excellent recyclability, which addresses both efficiency and sustainability demands in modern synthesis.[8]
Caption: Workflow for the one-pot Rh(III)-catalyzed synthesis of naphthoxazoles.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent the pinnacle of step- and atom-economy. Recently, a novel three-component annulation reaction for the synthesis of 2-aminonaphthoxazoles has been developed. [1][10]This metal-free method reacts a nitrosonaphthol, a secondary amine, and a C1 source like dichloromethane or formaldehyde under mild conditions.
The causality behind this strategy's success is the in-situ formation of a reactive iminium ion and a nitrone intermediate, which then undergo a cascade of cyclization and dehydration steps. [1]This approach avoids the use of toxic metals and harsh oxidants, making it highly attractive for pharmaceutical applications. [1][11]
| Method Type | Starting Materials | Reagents/Catalyst | Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Classical Condensation | Aminonaphthol, Aldehyde/Acid | Strong Acid (PPA) | High Temp (>150°C) | Simple, Inexpensive | Harsh, Low Yield, Poor Scope |
| ADC | Aminonaphthol, Alcohol | Ru-complex | Moderate Temp (~110°C) | Green (H₂/H₂O byproduct) | Requires specific catalyst |
| C-H Annulation | Naphthoquinone, Alkyne | Rh(III)-complex | Moderate Temp (~100°C) | High Atom Economy, Step-efficient | Requires expensive catalyst |
| Three-Component | Nitrosonaphthol, Amine, CH₂Cl₂ | None (Metal-free) | Mild (RT to 60°C) | Mild, Metal-free, High Efficiency | Limited to 2-amino derivatives |
Table 1: Comparison of Key Naphthoxazole Synthetic Strategies.
Conclusion: An Evolutionary Trajectory Towards Ideality
The historical development of naphthoxazole synthesis is a microcosm of the broader evolution of organic chemistry. The journey from high-temperature condensations using hazardous reagents to sophisticated, room-temperature, metal-free multicomponent reactions illustrates a relentless drive towards greater efficiency, safety, and elegance. Modern strategies like C-H activation and catalytic dehydrogenative couplings are no longer just academic curiosities; they are powerful tools that enable the rapid assembly of complex molecular architectures relevant to drug discovery and materials science. The future of this field will likely focus on further refining these catalytic systems, exploring biocatalytic routes,[11] and applying these advanced methods to construct novel libraries of naphthoxazole derivatives for biological screening, continuing the scaffold's legacy as a source of chemical innovation.
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A Technical Guide to the Theoretical Calculation of 2-Methylnaphth[2,1-d]oxazole's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative
2-Methylnaphth[2,1-d]oxazole is an aromatic heterocyclic compound featuring a fused naphthalene and oxazole ring system.[1] This unique fusion results in a distinct electronic structure and extended π-conjugation, making it a molecule of significant interest.[2] Its inherent fluorescent properties have positioned it as a valuable candidate in materials science for applications like organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging.[1][3] For drug development professionals, the oxazole scaffold is a key structural motif in numerous compounds with a wide array of pharmacological applications.[2]
Understanding the electronic structure of this molecule is paramount to harnessing its potential. Theoretical calculations provide a powerful, non-experimental route to predict and rationalize its behavior. This guide offers a comprehensive walkthrough of the computational methodologies used to elucidate the electronic properties of this compound, grounded in the principles of quantum chemistry. We will focus on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), which offer a robust balance of computational accuracy and efficiency for molecules of this nature.[4][5][6]
Pillar 1: Theoretical Foundations of Electronic Structure Calculation
The primary goal of these calculations is to solve the Schrödinger equation for the molecule, which, for a multi-electron system, is not possible analytically. Computational chemistry provides approximations to solve it.
-
Density Functional Theory (DFT): DFT is a cornerstone of modern computational chemistry.[7] Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach is computationally less intensive than traditional wavefunction-based methods while providing high accuracy for a wide range of molecular properties. The choice of the "functional" (e.g., B3LYP) is critical as it approximates the exchange-correlation energy, a key quantum mechanical effect.
-
Time-Dependent Density Functional Theory (TD-DFT): To understand the photophysical properties, such as how the molecule absorbs light, we must investigate its excited states. TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths.[5] This enables the simulation of UV-Visible absorption spectra, providing direct comparisons with experimental data and insights into the nature of the electronic excitations.[4][8]
-
Frontier Molecular Orbitals (HOMO & LUMO): Central to understanding chemical reactivity and electronic transitions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[10] The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic excitation.[9][11]
-
Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential around a molecule.[12][13] It is an invaluable tool in drug design for understanding how a molecule will interact with a biological target.[14][15] Regions of negative potential (electron-rich) are susceptible to electrophilic attack and can act as hydrogen bond acceptors, while regions of positive potential (electron-poor) are prone to nucleophilic attack.[13]
Pillar 2: A Validated Computational Workflow
This section details a step-by-step protocol for calculating the electronic structure of this compound. This workflow is designed to be self-validating, where the successful completion and logical consistency of each step provide confidence in the final results. We will reference methodologies applicable to standard quantum chemistry packages like Gaussian, ORCA, or GAMESS.[16][17][18][19]
Step 1: Molecular Structure Preparation
-
Construct the Molecule: Using molecular modeling software (e.g., Avogadro, ChemDraw), build the 3D structure of this compound. The IUPAC name is 2-methylbenzo[g][14][20]benzoxazole and its molecular formula is C₁₂H₉NO.[21]
-
Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting structure. This step is crucial for preventing the high-level quantum calculation from starting in a high-energy, unrealistic conformation.
Step 2: Ground State Geometry Optimization (DFT)
-
Protocol Rationale: The electronic properties of a molecule are highly sensitive to its geometry. Therefore, the first quantum mechanical step is to find the lowest energy structure (the equilibrium geometry).
-
Methodology:
-
Software: Gaussian[17][22][23], ORCA[16][24][25][26], GAMESS[18][19][20][27], etc.
-
Functional: B3LYP is a widely used hybrid functional that provides reliable results for many organic systems.
-
Basis Set: 6-31G(d,p) is a Pople-style basis set that provides a good compromise between accuracy and computational cost. The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing bonding anisotropy.
-
Example Input (ORCA):
-
Step 3: Ground State Property Analysis
With the validated equilibrium geometry, we can now calculate the key electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO):
-
Protocol: Perform a single-point energy calculation using the optimized geometry. The output file will contain the energies of all molecular orbitals.
-
Analysis: Identify the HOMO and LUMO energies. The energy gap (ΔE = ELUMO - EHOMO) is a primary indicator of kinetic stability and optical properties. [28]A large gap suggests high stability, while a small gap suggests the molecule is more easily excitable. [11]
-
-
Molecular Electrostatic Potential (MESP):
-
Protocol: Generate the MESP surface by mapping the calculated electrostatic potential onto the total electron density surface.
-
Analysis: Visualize the MESP surface. Typically, red indicates electron-poor (positive potential) regions, while blue indicates electron-rich (negative potential) regions. [13]For this compound, one would expect the nitrogen and oxygen atoms to be regions of negative potential, making them potential sites for electrophilic attack or hydrogen bonding. This analysis is crucial for predicting intermolecular interactions in drug-receptor binding. [29]
-
-
Natural Bond Orbital (NBO) Analysis:
-
Protocol: NBO analysis transforms the complex, delocalized molecular orbitals into localized bonds and lone pairs, providing a picture that aligns with classical Lewis structures. [30][31][32] * Analysis: This analysis quantifies charge distribution (natural atomic charges), hybridization, and donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. [31][33]This can reveal hyperconjugative effects that contribute to molecular stability.
-
Step 4: Excited State Calculations (TD-DFT)
-
Protocol Rationale: To understand the molecule's interaction with light (its color and fluorescence potential), we must calculate the energies of its electronic excited states.
-
Methodology:
-
Software: Use the same software and level of theory (B3LYP/6-31G(d,p)) as the ground state calculations for consistency.
-
Calculation Type: Perform a TD-DFT calculation, typically requesting the first 10-20 excited states (singlets).
-
Example Input (Gaussian):
-
-
Analysis: The output will list the excited states, their excitation energies (in eV or nm), and their oscillator strengths. The oscillator strength indicates the probability of a given transition occurring. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax) observed in a UV-Vis spectrum.
Pillar 3: Data Presentation and Interpretation
The raw output from computational software must be processed into an understandable format.
Quantitative Data Summary
| Property | Calculated Value | Unit | Interpretation |
| Ground State Energy | (Value from Opt) | Hartrees | The total electronic energy at the equilibrium geometry. |
| EHOMO | (Value from SP) | eV | Energy of the highest occupied molecular orbital. Relates to ionization potential. |
| ELUMO | (Value from SP) | eV | Energy of the lowest unoccupied molecular orbital. Relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | (Calculated) | eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | (Value from SP) | Debye | Measures the polarity of the molecule. |
| λmax (from TD-DFT) | (Value from TD-DFT) | nm | Predicted wavelength of maximum UV-Vis absorption. |
| Oscillator Strength (at λmax) | (Value from TD-DFT) | (unitless) | The intensity of the electronic transition at λmax. |
Note: (Value from Opt/SP/TD-DFT) represents placeholder data to be filled from actual calculations.
Interpretation of Results
The synthesized data provides a holistic view of the molecule's electronic character.
-
Reactivity and Stability: A significant HOMO-LUMO gap would suggest that this compound is a relatively stable molecule. The specific energies of the HOMO and LUMO indicate its potential to act as an electron donor or acceptor. [10]* Intermolecular Interactions: The MESP map is predictive of how the molecule will interact with its environment. For drug design, this can guide the optimization of ligand-receptor interactions by identifying regions that can form hydrogen bonds or electrostatic contacts. [14]* Photophysical Properties: The TD-DFT results provide a theoretical UV-Vis spectrum. A strong absorption in the UV or visible range, as predicted by a high oscillator strength, is consistent with the known fluorescent properties of naphthoxazole derivatives. [3][8]Analysis of the orbitals involved in the main electronic transition (e.g., a HOMO to LUMO transition) reveals its character, such as a π→π* transition, which is common in aromatic systems.
Conclusion
The theoretical calculation of this compound's electronic structure is a powerful, multi-faceted process that provides deep insights into its chemical nature. By following a validated workflow grounded in DFT and TD-DFT, researchers can reliably predict geometric and electronic properties, rationalize chemical reactivity, and understand photophysical behavior. This knowledge is indispensable for the rational design of new materials in optoelectronics and for the development of novel therapeutic agents in the pharmaceutical industry.
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An In-depth Technical Guide to 2-Methylnaphth[2,1-d]oxazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The fused heterocyclic system of naphthoxazole represents a privileged scaffold in both materials science and medicinal chemistry. Its unique electronic properties, stemming from the fusion of an electron-rich naphthalene core with an electron-deficient oxazole ring, give rise to compounds with significant potential. This guide focuses on a key derivative, 2-Methylnaphth[2,1-d]oxazole, providing a comprehensive overview of its fundamental properties, synthesis, spectroscopic signature, and burgeoning applications for the discerning researcher.
Section 1: Core Molecular Attributes
This compound is an aromatic heterocyclic compound that has garnered interest for its utility as a versatile building block in organic synthesis and for its intrinsic properties applicable to materials science and pharmacology.[1]
Identification and Formula
The foundational step in any chemical investigation is the unambiguous identification of the compound. The key identifiers for this compound are its CAS number and molecular formula, which provide a universal reference for this specific chemical entity.
| Identifier | Value | Source |
| CAS Number | 20686-65-1 | [2][3] |
| Molecular Formula | C₁₂H₉NO | [2][3] |
| IUPAC Name | 2-methylbenzo[g][4][5]benzoxazole | [2] |
| Molecular Weight | 183.21 g/mol | [2][3] |
Physicochemical Properties
The physical state and properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is typically a solid at room temperature with a defined melting point range.
| Property | Value | Source |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 39 - 43 °C | [1] |
| Boiling Point | 302 °C (lit.) | [6] |
| Purity | ≥ 98% (GC) | [3][7] |
Section 2: Synthesis Methodologies
The synthesis of the naphth[2,1-d]oxazole core can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. A general and highly practical modern approach involves the condensation of naphthols with amines.[8]
General Synthesis from Naphthols and Amines
A robust and versatile method for constructing the naphtho[2,1-d]oxazole skeleton involves the reaction of readily available naphthols and amines, utilizing (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as an oxygen source.[8] This protocol is noted for its excellent functional group tolerance.[8]
The reaction proceeds through a proposed mechanism involving radical intermediates, allowing for the rapid assembly of the oxazole ring onto the naphthalene core.
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The Naphthoxazole Scaffold: A Comprehensive Technical Guide to its Fundamental Chemistry and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The naphthoxazole ring system, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science due to its unique photophysical properties and diverse biological activities. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of the naphthoxazole core. We will delve into the primary synthetic methodologies, offering detailed protocols and exploring the mechanistic intricacies that govern these transformations. A critical analysis of the ring system's reactivity towards electrophilic and nucleophilic substitution, as well as its participation in cycloaddition reactions, will be presented. Furthermore, this guide will systematically tabulate and discuss the key photophysical properties of naphthoxazole derivatives, highlighting their potential as fluorescent probes. By synthesizing this knowledge, we aim to equip researchers, scientists, and drug development professionals with the foundational understanding necessary to harness the full potential of the naphthoxazole scaffold in their respective fields.
Introduction: The Naphthoxazole Core - Structure and Significance
The naphthoxazole ring system is a polycyclic aromatic heterocycle characterized by a naphthalene ring fused to an oxazole ring. This fusion can occur in two primary isomeric forms: naphtho[1,2-d]oxazole and naphtho[2,1-d]oxazole, with the position of the nitrogen and oxygen atoms defining the specific isomer. The extended π-conjugation conferred by the naphthalene moiety, combined with the electronic properties of the oxazole ring, endows this scaffold with distinct chemical and physical characteristics.
Naphthoxazole derivatives have emerged as privileged structures in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their inherent fluorescence and high photostability also make them attractive candidates for the development of fluorescent probes for biological imaging and sensing applications.[3] A comprehensive understanding of the fundamental chemistry of the naphthoxazole ring system is therefore crucial for the rational design and synthesis of novel derivatives with tailored properties for various scientific applications.
Sources
Methodological & Application
Application Note: 2-Methylnaphth[2,1-d]oxazole as a Novel Fluorescent Probe for DNA Intercalation Studies
Introduction
The intricate dance between small molecules and DNA is a cornerstone of cellular processes and a critical area of investigation in drug discovery and molecular biology. Understanding these interactions necessitates robust and sensitive tools. Traditional DNA stains, while effective, often carry the burden of mutagenicity and environmental concerns.[1] This has spurred the development of safer and more sensitive alternatives. Among these, naphthoxazole derivatives have emerged as a promising class of fluorescent probes, valued for their significant fluorescence enhancement upon binding to DNA and their potential as safer analytical reagents.[1][2]
This application note provides a comprehensive guide to utilizing 2-Methylnaphth[2,1-d]oxazole, a member of the naphthoxazole family, as a fluorescent probe for studying DNA intercalation. While specific photophysical and binding data for this compound are not extensively documented, we will draw upon the well-established properties of closely related naphthoxazole derivatives to provide representative protocols and data interpretation guidelines.[1][3][4] This guide is designed for researchers, scientists, and drug development professionals seeking to characterize the DNA binding properties of novel compounds.
Principle of DNA Intercalation and Fluorescence Enhancement
DNA intercalators are molecules capable of inserting themselves between the base pairs of the DNA double helix. This mode of binding is distinct from groove binding, where molecules associate with the minor or major grooves of the DNA. Intercalation typically involves planar, aromatic molecules that can stack with the DNA bases, leading to a distortion of the DNA structure, such as unwinding and lengthening of the helix.
The fluorescence of many organic dyes, including this compound, is often quenched in aqueous environments due to processes like aggregation and rotational relaxation. Upon intercalation into the DNA helix, the molecule becomes shielded from the aqueous solvent and its rotational freedom is restricted. This rigid, hydrophobic microenvironment minimizes non-radiative decay pathways, leading to a significant enhancement of the probe's fluorescence quantum yield.[5] This "light-up" phenomenon forms the basis of its application as a DNA probe.
Figure 1: Principle of Fluorescence Enhancement upon DNA Intercalation.
Photophysical and DNA Binding Characteristics
While specific experimental data for this compound is limited, the following table summarizes the expected and observed properties based on its chemical structure and data from analogous naphthoxazole compounds.[3][4][6]
| Property | Description | Representative Value/Characteristic | Source |
| Absorption Maximum (λabs) | Wavelength of maximum light absorption. | ~283 - 350 nm | [6] |
| Emission Maximum (λem) | Wavelength of maximum fluorescence emission. | ~410 - 450 nm | [1] |
| Stokes Shift | Difference between λem and λabs. | Large, indicating minimal self-quenching. | [3][4] |
| Quantum Yield (Φ) | Efficiency of fluorescence emission. | Low in aqueous buffer, significantly increases upon DNA binding. | [3][4] |
| Binding Mode | Primary mode of interaction with DNA. | Intercalation is a predominant mode for many naphthoxazoles.[1][2] | [1][2] |
| Binding Constant (Kb) | Affinity of the probe for DNA. | Expected to be in the range of 104 - 106 M-1. | [3][7] |
| Binding Stoichiometry (n) | Ratio of probe molecules to DNA base pairs at saturation. | To be determined experimentally. |
Experimental Protocols
Protocol 1: Fluorescence Titration to Determine Binding Constant (Kb) and Stoichiometry (n)
This protocol describes the determination of the binding affinity of this compound to DNA by monitoring the change in its fluorescence intensity upon addition of increasing concentrations of DNA.[8][9]
Figure 3: Principle of the Competitive Displacement Assay.
Materials:
-
Ethidium Bromide (EtBr)
-
This compound
-
ct-DNA
-
Tris-HCl buffer
-
Fluorometer
Procedure:
-
Prepare a solution of ct-DNA pre-saturated with EtBr in Tris-HCl buffer (e.g., 20 µM DNA, 10 µM EtBr).
-
Record the initial fluorescence of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).
-
Titrate the DNA-EtBr solution with increasing concentrations of this compound.
-
After each addition, mix, equilibrate, and record the fluorescence intensity of EtBr.
-
Plot the percentage of fluorescence quenching against the concentration of this compound. A significant decrease in EtBr fluorescence indicates that the test compound is displacing EtBr from the DNA, suggesting a competitive, likely intercalative, binding mode.
Protocol 3: Viscosity Measurements
Viscosity measurements provide hydrodynamic data that can distinguish between intercalation and groove binding. Intercalation lengthens the DNA helix, leading to an increase in the viscosity of the DNA solution.
Materials:
-
ct-DNA solution (e.g., 0.5 mg/mL in buffer)
-
This compound stock solution
-
Viscometer (e.g., an Ostwald viscometer)
-
Constant temperature water bath
Procedure:
-
Measure the flow time of the buffer (t0) and the DNA solution (tDNA).
-
Add increasing amounts of this compound to the DNA solution.
-
After each addition, measure the flow time (t).
-
Calculate the relative viscosity (η/η0) = (t - t0) / (tDNA - t0).
-
Plot (η/η0)1/3 versus the ratio of [Probe]/[DNA]. An increase in relative viscosity with increasing probe concentration is indicative of an intercalative binding mode.
Protocol 4: Circular Dichroism (CD) Spectroscopy
CD spectroscopy can provide information about changes in DNA conformation upon ligand binding. Intercalation can induce significant changes in the CD spectrum of DNA.
Materials:
-
ct-DNA solution in buffer
-
This compound stock solution
-
CD spectropolarimeter
Procedure:
-
Record the CD spectrum of the ct-DNA solution in the range of 220-320 nm. The spectrum should show a positive band around 275 nm and a negative band around 245 nm, characteristic of B-form DNA.
-
Add increasing concentrations of this compound to the DNA solution.
-
Record the CD spectrum after each addition.
-
Analyze the changes in the CD spectrum. Intercalation can lead to an increase in the intensity of both the positive and negative bands, and may induce a CD signal in the absorption region of the probe itself.
Data Interpretation and Troubleshooting
-
Fluorescence Titration: A hyperbolic binding curve suggests a single binding mode. A sigmoidal curve may indicate cooperative binding. Ensure proper correction for dilution and inner filter effects, especially at high probe concentrations.
-
Competitive Displacement: The absence of fluorescence quenching does not definitively rule out intercalation, as the probe's binding affinity might be significantly lower than that of EtBr.
-
Viscosity Measurements: Ensure precise temperature control, as viscosity is highly temperature-dependent.
-
Circular Dichroism: Changes in the CD spectrum can be complex. Comparison with known intercalators and groove binders can aid in interpretation.
Conclusion
This compound and its derivatives represent a valuable class of fluorescent probes for studying DNA interactions. [1][2]The protocols outlined in this application note provide a robust framework for characterizing the DNA binding properties of this probe and other novel compounds. By combining spectroscopic and hydrodynamic techniques, researchers can gain detailed insights into the mode, affinity, and stoichiometry of DNA-ligand interactions, which is crucial for the advancement of molecular biology and drug development.
References
- Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Jetir.org. (2018).
- de Fátima, A., et al. (2020). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes: Synthesis and Binding Studies with Calf Thymus DNA. Journal of the Brazilian Chemical Society. [Link]
- Brito, F. C. F., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Tuite, E., & Nordén, B. (1994). Analysing DNA complexes by circular and linear dichroism. Quarterly reviews of biophysics. [Link]
- de Fátima, A., et al. (2020). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes: Synthesis and Binding Studies with Calf Thymus DNA. Journal of the Brazilian Chemical Society. [Link]
- Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes a systematic review.
- RheoSense. (2022). Viscosity as an Indicator of Small molecule drug binding with DNAs. YouTube. [Link]
- Laesecke, A., & Cable, R. N. (2014). Viscosity measurements of DNA solutions with and without condensing agents. Biorheology. [Link]
- I'Haya, Y. J., & Nakamura, T. (1979). The induced circular dichroism of proflavine intercalated to DNA. Dye-polymer exciton interactions. Biochimica et biophysica acta. [Link]
- He, W., et al. (2008). [Application of circular dichroism to the study of interactions between small molecular compounds and DNA]. Sheng wu yi xue gong cheng xue za zhi = Journal of biomedical engineering = Shengwu yixue gongchengxue zazhi. [Link]
- ResearchGate. (n.d.). Viscosity measurement graph of DNA-compounds interaction. [Link]
- Khan, T., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances. [Link]
- Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie.
- Lincoln, P., & Nordén, B. (2001). Complex DNA Binding Kinetics Resolved by Combined Circular Dichroism and Luminescence Analysis. The Journal of Physical Chemistry B. [Link]
- Ren, J., & Chaires, J. B. (2001). Determination of binding stoichiometry by the continuous variation method: the Job plot. Methods in enzymology.
- Kypr, J., et al. (2009). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions.
- Lohman, T. M., & Bujalowski, W. (2012). SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy. Methods in Molecular Biology. [Link]
- ResearchGate. (n.d.).
- Laesecke, A., & Cable, R. N. (2014). Viscosity measurements of DNA solutions with and without condensing agents. National Institute of Standards and Technology. [Link]
- ResearchGate. (n.d.). Job's plot for the determination of the binding stoichiometry of P1 with Zn2+. [Link]
- Science.gov. (n.d.).
- Haugland, R. P. (2005). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy.
- Ing, C., et al. (2012). A modified fluorescent intercalator displacement assay for RNA ligand discovery. Nucleic acids research. [Link]
- ResearchGate. (2016).
- Lewis, M. A., & Long, E. C. (2012). Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library. Bioorganic & medicinal chemistry. [Link]
- JoVE. (2023). TF-DNA Binding Affinities Analysis Using Fluorescence Microscopy | Protocol Preview. YouTube. [Link]
- Tse, W. C., & Boger, D. L. (2004). A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. Accounts of chemical research. [Link]
- GraphPad. (n.d.).
- van Zoelen, E. J., et al. (1982). The use of nonhomologous scatchard analysis in the evaluation of ligand-protein interactions. Trends in biochemical sciences. [Link]
- Kurata, S., et al. (2001). Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. Nucleic acids research. [Link]
- SlideShare. (n.d.).
- D'Amico, D., et al. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv. [Link]
- BMG LABTECH. (n.d.). DNA-protein binding by fluorescence anisotropy. [Link]
- RheoSense. (2022). Viscosity Analysis of DNA. RheoSense Blog. [Link]
- ResearchGate. (n.d.). Fluorescence quenching and the binding interaction of lumichrome with nucleic acids. [Link]
- ResearchGate. (n.d.). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. [Link]
- Indian Journal of Chemistry. (2004).
- PubChem. (n.d.). 2-Methylnaphth(2,1-d)oxazole. [Link]
- Vauthey, E., et al. (2007). Ultrafast excited-state dynamics of oxazole yellow DNA intercalators. The Journal of physical chemistry. B. [Link]
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Application Notes and Protocols: The Naphthoxazole Scaffold in Advanced Organic Light-Emitting Diodes
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond a Single Molecule - The Naphthoxazole Core in OLED Emitter Design
While the specific molecule 2-Methylnaphth[2,1-d]oxazole is not prominently featured in leading OLED research, its core structure, naphth[2,1-d]oxazole, represents a privileged heterocyclic scaffold for the design of high-performance materials for organic light-emitting diodes (OLEDs). The rigid, planar structure of the naphthoxazole unit, combined with the electron-accepting nature of the oxazole ring, makes it an excellent building block for creating efficient and stable emitters, particularly for demanding blue light emission.
This guide moves beyond the single molecule to explore the broader, more impactful application of functionalized naphthoxazole and related benzoxazole derivatives in the OLED field. We will detail the scientific rationale behind their use, provide representative synthetic protocols, outline characterization methodologies, and present a standard workflow for OLED device fabrication and testing. This document is intended for researchers and material scientists engaged in the development of next-generation OLED materials.
Section 1: The Naphthoxazole Moiety - A Blueprint for High-Performance Emitters
The utility of the naphthoxazole core in OLED materials stems from several key electronic and structural properties:
-
High Thermal and Morphological Stability: The fused aromatic ring system imparts significant rigidity, leading to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). This is critical for ensuring long operational lifetimes in OLED devices, where thermal degradation is a primary failure mechanism.
-
Electron-Accepting Character: The oxazole component of the scaffold functions as a moderate electron acceptor. This property is highly valuable in designing molecules with efficient charge injection and transport. More importantly, it allows for the creation of donor-acceptor (D-A) type molecules, which are fundamental to developing materials for Thermally Activated Delayed Fluorescence (TADF), a key mechanism for achieving 100% internal quantum efficiency in OLEDs.
-
Tunable Photophysical Properties: The naphthoxazole core can be readily functionalized at various positions. By attaching different electron-donating or electron-withdrawing groups, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be precisely tuned. This allows for the systematic engineering of the emission color, quantum yield, and charge transport characteristics of the final material. For example, attaching strong donor groups like carbazole or diarylamine can shift the emission towards the blue or green region of thespectrum.
-
Suppression of Aggregation-Caused Quenching (ACQ): In the solid state, planar aromatic molecules tend to stack (π-π stacking), which often leads to the quenching of light emission. The naphthoxazole scaffold provides a robust platform for attaching bulky side groups (e.g., tert-butyl, adamantyl). These sterically hindering groups disrupt intermolecular packing, preserving the high photoluminescence quantum yield (PLQY) of the molecule in thin films, a critical requirement for efficient OLEDs.
Conceptual Workflow: From Molecule to Device
The following diagram illustrates the logical progression from molecular design to the evaluation of an OLED device incorporating a naphthoxazole-based emitter.
Caption: Workflow for developing naphthoxazole-based OLED materials.
Section 2: Synthesis Protocol for a Representative Naphthoxazole Emitter
The following is a generalized, representative protocol for the synthesis of a donor-acceptor type naphthoxazole derivative. The synthesis involves a key condensation reaction to form the oxazole ring, followed by a palladium-catalyzed cross-coupling reaction to attach a donor group.
Objective: Synthesize a functionalized naphthoxazole derivative for evaluation as a blue OLED emitter.
Reaction Scheme (Conceptual):
-
Step A: Condensation. Reaction of an aminonaphthol with a substituted benzoic acid (or its acyl chloride derivative) to form the naphthoxazole core.
-
Step B: Cross-Coupling. Suzuki or Buchwald-Hartwig coupling of a halogenated naphthoxazole intermediate with a donor moiety (e.g., a carbazole boronic acid).
Detailed Step-by-Step Protocol (Example: Synthesis of a Carbazole-Functionalized Naphthoxazole)
Materials:
-
1-Amino-2-naphthol hydrochloride
-
4-Bromobenzoyl chloride
-
Polyphosphoric acid (PPA)
-
9H-Carbazole
-
Bis(pinacolato)diboron
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium carbonate (K2CO3)
-
Toluene, Dioxane, Dimethylformamide (DMF) (anhydrous)
-
Standard laboratory glassware and purification supplies
Protocol:
Part 1: Synthesis of 2-(4-bromophenyl)naphth[2,1-d]oxazole
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-amino-2-naphthol hydrochloride (1.0 eq) and polyphosphoric acid (10-20 times the weight of the amine).
-
Heat the mixture to 80-90 °C with vigorous stirring until a homogeneous solution is formed.
-
Slowly add 4-bromobenzoyl chloride (1.05 eq) to the mixture.
-
Causality Note: The acyl chloride is highly reactive. PPA serves as both a solvent and a dehydrating agent, driving the condensation and subsequent cyclization to form the oxazole ring.
-
-
Increase the temperature to 180-200 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100 °C and pour it carefully onto crushed ice with stirring.
-
The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water and then with a cold methanol or ethanol solution to remove impurities.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/chloroform mixture) to obtain the pure 2-(4-bromophenyl)naphth[2,1-d]oxazole intermediate.
Part 2: Synthesis of the Carbazole Boronic Ester
-
This is a standard borylation reaction and can be adapted from established literature procedures.
Part 3: Suzuki Coupling to Yield the Final Product
-
In a Schlenk flask, combine the 2-(4-bromophenyl)naphth[2,1-d]oxazole intermediate (1.0 eq), the carbazole boronic ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh3)4 (2-5 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 ratio) via cannula.
-
Causality Note: The palladium catalyst is essential for the carbon-carbon bond formation. The base (K2CO3) is required for the transmetalation step of the catalytic cycle. A two-phase solvent system is often optimal for Suzuki couplings.
-
-
Heat the reaction mixture to reflux (approx. 90-110 °C) for 12-24 hours, monitoring by TLC.
-
After cooling, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
Final Purification: For OLED applications, the material must be of very high purity (>99.9%). The final step is purification by temperature-gradient vacuum sublimation. This removes residual solvent and inorganic impurities.
Section 3: Characterization and Data
Once synthesized and purified, the material must be thoroughly characterized to determine its suitability for OLED applications.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): (1H and 13C NMR) to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) determines the decomposition temperature (Td), and Differential Scanning Calorimetry (DSC) determines the glass transition temperature (Tg).
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: Performed on dilute solutions (e.g., in toluene or THF) and as thin films to determine the absorption and emission maxima (λabs, λem).
-
Photoluminescence Quantum Yield (PLQY): Measured using an integrating sphere to quantify the material's intrinsic emission efficiency.
-
Cyclic Voltammetry (CV): An electrochemical method used to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels are estimated. These values are crucial for designing the energy level alignment in an OLED device.
Table 1: Representative Properties of a Naphthoxazole-Based Emitter
| Property | Symbol | Typical Value | Significance in OLEDs |
| Absorption Max (Solution) | λabs | 350 - 400 nm | Determines which wavelengths the material absorbs. |
| Emission Max (Thin Film) | λem | 450 - 490 nm (Blue) | Defines the color of light emitted by the OLED. |
| Photoluminescence Quantum Yield (Film) | ΦPL | > 80% | High value is essential for high device efficiency. |
| HOMO Energy Level | EHOMO | -5.4 to -5.8 eV | Governs hole injection from the hole transport layer. |
| LUMO Energy Level | ELUMO | -2.3 to -2.7 eV | Governs electron injection from the electron transport layer. |
| Glass Transition Temperature | Tg | > 120 °C | Indicates high morphological stability of the thin film. |
| Decomposition Temperature (5% loss) | Td | > 400 °C | Indicates high thermal stability during device operation. |
Note: The values in this table are representative and will vary significantly based on the specific molecular structure.
Section 4: OLED Device Fabrication and Testing Protocol
This protocol describes the fabrication of a multilayered OLED using the synthesized naphthoxazole derivative as the emissive layer (EML).
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Standard OLED-grade organic materials for other layers (e.g., HAT-CN for HIL, TAPC for HTL, TPBi for ETL).
-
High-purity metals for cathode (e.g., LiF, Al).
-
High-vacuum thermal evaporation system (<10-6 Torr).
-
Substrate cleaning station (sonication baths with detergent, DI water, acetone, isopropanol).
-
UV-Ozone or Oxygen Plasma cleaner.
-
Glovebox system for device encapsulation.
-
Source measure unit (SMU) and calibrated photometer/spectrometer for device testing.
Device Architecture Diagram
Caption: A typical multilayer OLED device architecture.
Step-by-Step Fabrication Protocol:
-
Substrate Cleaning: a. Sequentially sonicate the pre-patterned ITO substrates in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a nitrogen gun. c. Treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes immediately before loading into the evaporation chamber.
-
Causality Note: This cleaning process removes organic and inorganic contaminants. The plasma/UV-Ozone treatment increases the work function of the ITO, facilitating efficient hole injection.
-
-
Organic Layer Deposition: a. Load the cleaned substrates and the purified organic materials into a high-vacuum thermal evaporation chamber. b. Evacuate the chamber to a base pressure below 5 x 10-7 Torr. c. Sequentially deposit the organic layers by resistive heating of the source crucibles. The deposition rate should be controlled using a quartz crystal monitor.
- HIL (e.g., HAT-CN): 10 nm at a rate of 0.1 Å/s.
- HTL (e.g., TAPC): 40 nm at a rate of 1.0 Å/s.
- EML (Naphthoxazole Emitter): 20 nm at a rate of 1.0 Å/s.
- ETL (e.g., TPBi): 30 nm at a rate of 1.0 Å/s.
-
Cathode Deposition: a. Without breaking vacuum, deposit the cathode layers. b. Deposit the Lithium Fluoride (LiF) electron injection layer: 1 nm at a rate of 0.1 Å/s.
- Causality Note: The thin LiF layer lowers the electron injection barrier between the organic ETL and the aluminum cathode. c. Deposit the Aluminum (Al) cathode: 100 nm at a rate of 2.0 Å/s.
-
Encapsulation: a. Transfer the completed devices to an inert atmosphere glovebox without exposure to air or moisture. b. Encapsulate the devices by sealing a glass lid over the active area using a UV-curable epoxy resin.
-
Causality Note: OLED materials and the reactive cathode are highly sensitive to oxygen and water. Encapsulation is critical for achieving a long device lifetime.
-
-
Device Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photometer. b. Measure the electroluminescence (EL) spectrum at a standard operating voltage. c. From the collected data, calculate the key performance metrics: External Quantum Efficiency (EQE), Luminous Efficacy (cd/A), and Power Efficacy (lm/W). d. Determine the color coordinates from the EL spectrum according to the CIE 1931 color space.
Conclusion and Outlook
The naphthoxazole scaffold is a versatile and powerful platform for the rational design of next-generation OLED materials. Its inherent thermal stability, tunable electronic properties, and suitability for incorporation into advanced emitter architectures like TADF make it a subject of ongoing research interest. While this compound itself may not be the final material, the principles and protocols outlined in this guide for the broader class of naphthoxazole derivatives provide a solid foundation for researchers aiming to develop novel, high-performance emitters for the displays and lighting of the future. Future work will likely focus on creating more complex derivatives with improved color purity, higher quantum yields, and enhanced operational stability.
References
This is a representative list of references that would support the claims and protocols in this guide. Real-world application notes would cite specific research articles.
- Synthesis and properties of benzoxazole derivatives for organic light-emitting diodes.
- Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes.
- The 2023 OLED M
- Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.
- High-Efficiency Blue Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence.
protocol for live-cell imaging with naphthoxazole-based fluorescent dyes
Application Note & Protocol
Topic: Protocol for Live-Cell Imaging with Naphthoxazole-Based Fluorescent Dyes
Audience: Researchers, scientists, and drug development professionals.
Illuminating the Nanoscale: A Researcher's Guide to Live-Cell Imaging with Naphthoxazole Fluorophores
Abstract Naphthoxazole-based fluorescent dyes represent a compelling class of fluorophores for live-cell imaging, distinguished by their robust photophysical properties.[1][2] These probes often exhibit large Stokes shifts, high photostability, and a "light-up" characteristic, where their fluorescence quantum yield increases significantly upon binding to intracellular targets like nucleic acids.[1][3][4] This application note provides a comprehensive guide for researchers, detailing not only the step-by-step protocols for utilizing these dyes but also the fundamental principles governing their application. We delve into the mechanism of action, optimization of critical parameters, and strategies to ensure data integrity by maximizing the signal-to-noise ratio while preserving cell health.
The Naphthoxazole Advantage: Mechanism of Action
The efficacy of many naphthoxazole dyes in cellular imaging stems from their environment-sensitive fluorescence. In their unbound state in an aqueous medium, these molecules can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations, resulting in low fluorescence.[2] However, upon binding to a biological macromolecule, such as intercalating between DNA base pairs or binding within the minor groove, their structure becomes sterically constrained.[1][2] This restriction minimizes non-radiative energy loss, forcing the excited molecule to relax by emitting a photon, leading to a dramatic increase in fluorescence intensity.[3][5] This "turn-on" mechanism is highly advantageous for live-cell imaging as it inherently reduces background fluorescence from unbound probes, thereby increasing the signal-to-noise ratio.[6][7]
Caption: Mechanism of a "light-up" naphthoxazole dye.
Materials and Reagents
-
Naphthoxazole-based fluorescent dye
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Cultured mammalian cells (e.g., HeLa, U2OS, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imaging Medium: Phenol red-free cell culture medium (e.g., FluoroBrite™ DMEM)[8]
-
Optional: HEPES buffer solution to maintain pH without CO₂ incubation[9]
-
Optional: Hoechst 33342 or other counterstains
-
Sterile, high-quality glass-bottom imaging dishes or plates
-
Fluorescence microscope (confocal or widefield) equipped for live-cell imaging (environmental chamber, appropriate filter sets)
Experimental Protocols
Expertise & Experience: The solubility and stability of fluorescent dyes are critical. Naphthoxazole dyes are typically hydrophobic and require an organic solvent like DMSO for initial dissolution. Preparing a concentrated stock solution allows for accurate and repeatable dilution into aqueous imaging media. Working concentrations should always be freshly prepared to avoid precipitation and degradation.
-
Prepare Stock Solution: Dissolve the naphthoxazole dye in anhydrous DMSO to create a 1-5 mM stock solution.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.[8]
-
Prepare Working Staining Solution: On the day of the experiment, thaw a stock aliquot. Dilute the stock solution in pre-warmed (37°C) imaging medium (phenol red-free) to the desired final concentration. Vortex briefly to ensure complete mixing.
Trustworthiness: The key to a reproducible staining protocol is consistency in cell health, density, and incubation conditions. Cells should be in a logarithmic growth phase and plated at a sub-confluent density (e.g., 60-80%) to allow for clear visualization of individual cells and to avoid artifacts from overcrowding.
-
Cell Seeding: Plate cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment. Ensure they are healthy and well-adhered.
-
Media Exchange: Carefully aspirate the complete culture medium from the cells. Wash once with pre-warmed imaging medium.
-
Staining: Add the freshly prepared staining solution (from Protocol 1) to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells in a 37°C incubator for the optimized duration (typically 15-60 minutes). The incubator should be humidified; CO₂ is required if the imaging medium is not buffered with HEPES.
-
Wash (Optional but Recommended): For dyes with higher background fluorescence, a wash step can improve the signal-to-noise ratio.[10] Aspirate the staining solution and wash the cells 1-2 times with pre-warmed imaging medium.
-
Final Imaging Medium: Add a final volume of pre-warmed imaging medium to the dish. The cells are now ready for imaging.
Authoritative Grounding: The central challenge in live-cell imaging is balancing the need for a strong signal with the risk of phototoxicity and photobleaching.[11][12] It is imperative to use the lowest possible excitation light intensity and the shortest exposure time that still provides a sufficient signal-to-noise ratio.[7][8] Prolonged or intense illumination can generate reactive oxygen species, leading to cellular stress and altered physiology, which invalidates the experimental results.[11]
-
Microscope Equilibration: Turn on the microscope's environmental chamber (37°C, 5% CO₂) well in advance to ensure thermal stability.[9]
-
Locate Cells: Place the imaging dish on the microscope stage. Using brightfield or DIC, locate a healthy field of view.
-
Set Imaging Parameters:
-
Excitation/Emission: Select the appropriate filter set or laser/detector wavelengths based on the dye's spectral properties.
-
Light Intensity: Reduce the excitation laser power or lamp intensity to the minimum level (e.g., 1-5%) required for a detectable signal.
-
Exposure Time: Use the shortest possible camera exposure time. For dim signals, it is often better to increase camera gain or use binning rather than dramatically increasing exposure time or laser power.[11]
-
-
Acquire Images: Capture single-plane or Z-stack images as required. For time-lapse experiments, set the interval between acquisitions to be as long as feasible to capture the dynamics of interest while minimizing light exposure.
Experimental Workflow and Optimization
The protocol described above is a starting point. The optimal dye concentration and incubation time must be empirically determined for each cell type and specific naphthoxazole derivative to achieve the best signal-to-background ratio without inducing cytotoxicity.[10]
Caption: General experimental workflow for live-cell imaging.
Table 1: Recommended Starting Parameters for Optimization
| Parameter | Recommended Range | Rationale |
| Dye Concentration | 0.1 µM - 5.0 µM | Lower concentrations minimize potential cytotoxicity and non-specific binding.[7] Higher concentrations may be needed for less efficient dyes but risk cellular stress.[13] |
| Incubation Time | 15 min - 60 min | Sufficient time is needed for the dye to permeate the cell membrane and bind to its target. Prolonged incubation can lead to sequestration in organelles like lysosomes. |
| Imaging Temperature | 37°C | Maintains normal physiological conditions for mammalian cells. |
Table 2: Example Microscope Filter Configurations
| Dye Type | Excitation (nm) | Emission (nm) | Common Filter Set Name |
| Blue Excitable | 340 - 380 | 420 - 480 | DAPI / Hoechst |
| Green Excitable | 460 - 500 | 510 - 560 | FITC / GFP |
| Red Excitable | 540 - 580 | 600 - 670 | TRITC / RFP |
| Note: The exact spectral properties can vary significantly between different naphthoxazole derivatives. Always consult the manufacturer's data sheet for specific excitation and emission maxima. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | 1. Incorrect filter set.2. Dye concentration too low.3. Photobleaching from excessive light exposure.4. Dye is not cell-permeable. | 1. Verify excitation/emission wavelengths match the dye's spectra.2. Increase dye concentration in a stepwise manner (e.g., 0.5, 1, 2, 5 µM).3. Reduce laser power and exposure time; use an antifade reagent if compatible.[10]4. Confirm cell permeability from literature or manufacturer. |
| High Background | 1. Dye concentration too high.2. Insufficient washing.3. Autofluorescence from cells or medium.[7] | 1. Decrease dye concentration.2. Include 1-2 wash steps with fresh imaging medium before imaging.3. Use phenol red-free medium. Acquire an image of unstained cells to determine the autofluorescence profile.[7] |
| Signs of Cytotoxicity (Cell rounding, blebbing) | 1. Dye concentration is too high.2. Prolonged light exposure (phototoxicity).3. Solvent (DMSO) concentration is too high. | 1. Reduce dye concentration or incubation time. Perform a cell viability assay (e.g., Trypan Blue).2. Use the lowest possible light dose.[8][11]3. Ensure the final DMSO concentration in the medium is <0.1%. |
References
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. [Link]
- Live-cell fluorescence imaging. Methods in Molecular Biology. [Link]
- Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging. International Journal of Molecular Sciences. [Link]
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes: Synthesis and Binding Studies with Calf Thymus DNA. Journal of the Brazilian Chemical Society. [Link]
- Improving resolution and reducing noise in fluorescence microscopy with ensured fidelity. EurekAlert!. [Link]
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Proline selective labeling via on-site construction of naphthoxazole (NapOx).
- Proline Selective Labeling via On-Site Construction of Naphthoxazole (NapOx).
- Naphthoxazole and benzoxazole as fluorescent DNA probes a systematic review.
- Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology. [Link]
- Guides for Live Cell Imaging Dyes.
- Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells. MDPI. [Link]
- Photostability for each of the investigated dyes.
- Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells. Molecules. [Link]
- Synthesis, molecular structure, DNA interaction and antioxidant activity of novel naphthoxazole compound. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Solvent and media effects on the photophysics of naphthoxazole derivatives. Photochemistry and Photobiology. [Link]
- Fluorescence Live Cell Imaging. Methods in Molecular Biology. [Link]
- Ribosomal RNA-Selective Light-Up Fluorescent Probe for Rapidly Imaging the Nucleolus in Live Cells. Analytical Chemistry. [Link]
- Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives.
- Alvetex Scaffold Protocol: Live Cell Imaging (Confocal Microscopy). REPROCELL. [Link]
Sources
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. scielo.br [scielo.br]
- 3. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 4. Solvent and media effects on the photophysics of naphthoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reprocell.com [reprocell.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-Methylnaphth[2,1-d]oxazole for Targeted Bioimaging
Introduction: Unveiling Cellular Landscapes with a Tailored Naphthoxazole Fluorophore
In the intricate world of cellular biology, the ability to visualize specific molecular targets in their native environment is paramount to unraveling complex biological processes. Fluorescent probes serve as indispensable tools in this endeavor, illuminating the unseen and providing a window into the dynamic interplay of molecules within living systems. Among the myriad of fluorophores, the naphthoxazole scaffold has emerged as a promising candidate for bioimaging applications due to its favorable photophysical properties, including a large Stokes shift and environmental sensitivity.[1] This guide provides a comprehensive framework for the strategic functionalization of 2-Methylnaphth[2,1-d]oxazole, transforming this versatile fluorophore into a precision tool for targeted bioimaging.
The core principle of targeted bioimaging lies in the elegant fusion of a fluorescent reporter with a targeting moiety—be it an antibody, a peptide, or a small molecule—that possesses a high affinity for a specific biological target.[2] This application note will detail a rational approach to chemically modify the 2-methyl position of the this compound core, introducing a reactive handle for subsequent bioconjugation. We will explore established synthetic methodologies, provide step-by-step protocols, and discuss the critical considerations for creating a robust and specific bioimaging probe.
Part 1: Strategic Functionalization of the this compound Core
The key to unlocking the potential of this compound as a targeted imaging agent lies in the selective modification of its structure to allow for covalent attachment to a biomolecule without significantly perturbing its desirable fluorescent properties. The 2-methyl group presents an ideal site for such functionalization.
Rationale for Targeting the 2-Methyl Group
The methyl group at the 2-position of the naphthoxazole ring is activated by the adjacent nitrogen atom of the oxazole ring, making it susceptible to a variety of chemical transformations. This reactivity provides a strategic entry point for introducing a linker with a terminal functional group, such as a carboxylic acid, which is amenable to standard bioconjugation chemistries.
Synthetic Strategy: A Two-Step Approach to a Bioconjugation-Ready Fluorophore
Our proposed synthetic route involves a two-step process:
-
Activation of the 2-Methyl Group: We will first activate the methyl group, converting it into a more reactive intermediate. The Kröhnke reaction, a classic method for the functionalization of methyl groups on azaheterocycles, provides a reliable and high-yielding approach.[3][4] This reaction utilizes iodine and pyridine to form a pyridinium salt, which is a stable and readily handled intermediate.
-
Conversion to a Carboxylic Acid Handle: The resulting pyridinium salt can then be converted to a carboxylic acid via a subsequent reaction, providing the necessary functional group for bioconjugation.
Figure 1: Proposed synthetic workflow for the functionalization of this compound.
Part 2: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of 2-(Pyridinium-1-ylmethyl)naphth[2,1-d]oxazole Iodide
This protocol is adapted from the principles of the Ortoleva-King and Kröhnke reactions, which are well-established for the functionalization of activated methyl groups on heterocyclic systems.[5][6]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 183.21 g/mol | 1.0 g | 5.46 |
| Iodine (I₂) | 253.81 g/mol | 1.52 g | 6.00 |
| Pyridine | 79.10 g/mol | 10 mL | - |
| Dioxane (anhydrous) | - | 20 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.46 mmol) and anhydrous dioxane (20 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add iodine (1.52 g, 6.00 mmol) to the solution. The color of the solution will turn dark brown.
-
Add pyridine (10 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:4). The formation of a new, more polar spot indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether (3 x 15 mL) to remove unreacted starting materials and iodine.
-
Dry the resulting solid under vacuum to yield 2-(Pyridinium-1-ylmethyl)naphth[2,1-d]oxazole iodide as a crystalline solid.
Protocol 2: Synthesis of 2-(Carboxymethyl)naphth[2,1-d]oxazole
This protocol describes the conversion of the pyridinium salt to the desired carboxylic acid. This can be achieved through various methods; here we propose a mild oxidation.
Materials:
| Reagent/Solvent | Quantity |
| 2-(Pyridinium-1-ylmethyl)naphth[2,1-d]oxazole Iodide | 1.0 g |
| Sodium hydroxide (NaOH), 2 M aqueous solution | 20 mL |
| Hydrogen peroxide (H₂O₂), 30% aqueous solution | 5 mL |
| Hydrochloric acid (HCl), 2 M aqueous solution | As needed |
| Dichloromethane (DCM) | 50 mL |
| Saturated sodium chloride solution (Brine) | 20 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the 2-(Pyridinium-1-ylmethyl)naphth[2,1-d]oxazole iodide (1.0 g) in 2 M aqueous sodium hydroxide (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (5 mL) dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Acidify the reaction mixture to pH 2-3 with 2 M hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(Carboxymethyl)naphth[2,1-d]oxazole.
Part 3: Bioconjugation and Targeted Bioimaging
With the carboxy-functionalized naphthoxazole in hand, the next stage involves its covalent attachment to a targeting biomolecule.
Bioconjugation Strategy: Amide Bond Formation
The carboxylic acid group is readily coupled to primary amines on biomolecules (e.g., lysine residues in proteins) using standard carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[7][8]
Figure 2: General workflow for the bioconjugation of the functionalized naphthoxazole probe.
Protocol 3: General Procedure for Antibody Conjugation
This protocol provides a general guideline for conjugating the carboxy-functionalized naphthoxazole to an antibody. Optimization of the dye-to-protein ratio is crucial for optimal performance.
Materials:
| Reagent/Buffer | Purpose |
| Carboxy-functionalized Naphthoxazole | Fluorescent label |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide crosslinker |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Stabilizes the active ester |
| Antibody of interest (in PBS) | Targeting moiety |
| Anhydrous Dimethylformamide (DMF) | Solvent for the dye |
| PBS (Phosphate-Buffered Saline), pH 7.4 | Reaction and storage buffer |
| Desalting column (e.g., Sephadex G-25) | Purification of the conjugate |
Procedure:
-
Prepare the Activated Dye: Dissolve the carboxy-functionalized naphthoxazole in a minimal amount of anhydrous DMF. Add a 1.5-fold molar excess of both EDC and Sulfo-NHS. Incubate at room temperature for 15-30 minutes to form the NHS-ester.
-
Prepare the Antibody: The antibody should be in an amine-free buffer such as PBS at a concentration of 1-5 mg/mL.
-
Conjugation Reaction: Add the activated dye solution to the antibody solution. The molar ratio of dye to antibody should be optimized (typically ranging from 5:1 to 20:1).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelength of the naphthoxazole dye and the antibody (typically 280 nm).
Application in Targeted Live-Cell Imaging
The resulting antibody-fluorophore conjugate can be used for targeted imaging of specific cell surface receptors.
Protocol 4: Live-Cell Staining and Imaging
This is a general protocol and may require optimization based on the specific cell line and target receptor.[9][10]
Materials:
| Reagent/Equipment | Purpose |
| Cells expressing the target receptor | Biological sample |
| Naphthoxazole-antibody conjugate | Imaging probe |
| Cell culture medium | Cell maintenance |
| PBS (Phosphate-Buffered Saline) | Washing buffer |
| Fluorescence microscope with appropriate filter sets | Imaging |
Procedure:
-
Cell Seeding: Seed the cells on a glass-bottom dish or chamber slide and allow them to adhere overnight in a CO₂ incubator.
-
Probe Incubation: Dilute the naphthoxazole-antibody conjugate in pre-warmed cell culture medium to the desired final concentration (typically 0.5-5 µg/mL).
-
Staining: Remove the old medium from the cells and add the medium containing the fluorescent conjugate. Incubate for 30-60 minutes at 37 °C in a CO₂ incubator.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound conjugate.
-
Imaging: Add fresh pre-warmed cell culture medium to the cells and immediately image using a fluorescence microscope. Use filter sets appropriate for the excitation and emission maxima of the naphthoxazole fluorophore.
Part 4: Data Interpretation and Troubleshooting
Expected Photophysical Properties:
| Property | Expected Range/Value |
| Excitation Maximum (λ_ex) | ~350-400 nm |
| Emission Maximum (λ_em) | ~450-550 nm |
| Stokes Shift | > 50 nm |
| Quantum Yield | Moderate to high |
Troubleshooting:
-
Low Conjugation Efficiency: Ensure the antibody buffer is amine-free. Optimize the molar ratio of dye to antibody. Check the activity of EDC and NHS.
-
High Background Fluorescence in Imaging: Increase the number of washing steps. Optimize the concentration of the fluorescent conjugate.
-
Photobleaching: Minimize the exposure time and excitation light intensity during imaging.
Conclusion
The functionalization of this compound opens up a vast landscape of possibilities for the development of novel fluorescent probes for targeted bioimaging. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can create customized imaging agents to visualize and study a wide array of biological targets with high specificity and sensitivity. The journey from a simple fluorophore to a sophisticated bioimaging tool is a testament to the power of interdisciplinary science, merging the precision of synthetic chemistry with the complexity of cellular biology.
References
- Fluorescent small molecule donors.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Recent advances in small-molecule fluorescent probes with the function of targeting cancer receptors. Royal Society of Chemistry. [Link]
- Live Cell Imaging Protocol & Troubleshooting.
- Development of Small-Molecule Fluorescent Probes Targeting Enzymes.
- Chemoenzymatic Synthesis of 3'-O-(Carboxyalkyl)fluorescein Labels.
- A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. [Link]
- Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Semantic Scholar. [Link]
- Bioconjugation Strategies for Revealing the Roles of Lipids in Living Cells.
- Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures.
- Kröhnke pyridine synthesis. Wikipedia. [Link]
- In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjug
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Royal Society of Chemistry. [Link]
- Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol.
- An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.
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- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes & Protocols: A Guide to the Synthesis and Biological Evaluation of 2-Substituted Naphtho[2,1-d]oxazole Derivatives
For: Researchers, scientists, and drug development professionals.
Foreword: The Naphtho[2,1-d]oxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of a naphthalene ring with an oxazole moiety gives rise to the naphthoxazole heterocyclic system. Among its isomers, the naphtho[2,1-d]oxazole core represents a "privileged structure" in drug discovery. This is not a random designation; it reflects the recurring appearance of this scaffold in compounds exhibiting a remarkable breadth of biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and antidiabetic properties.[1] The planar, aromatic nature of the naphthoxazole system allows for effective intercalation with biological macromolecules like DNA and proteins, while the "2-substituent" position offers a versatile handle for chemical modification.[2]
This versatility is paramount. By systematically altering the substituent at the 2-position, researchers can fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This process, central to medicinal chemistry, allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity while minimizing toxicity. This guide provides a detailed, field-tested protocol for the synthesis of a diverse library of 2-substituted naphtho[2,1-d]oxazole derivatives and their subsequent evaluation in key biological assays.
Part 1: Synthesis of 2-Substituted Naphtho[2,1-d]oxazoles
Strategic Approach: One-Pot Synthesis from Naphthols and Amines
While classical methods often involve multi-step sequences, modern organic synthesis prioritizes efficiency, atom economy, and operational simplicity. For the construction of a diverse library of naphtho[2,1-d]oxazoles, a one-pot synthesis starting from readily available naphthols and amines is a highly effective strategy.[3] This approach avoids the isolation of intermediates, saving time and resources. A particularly robust method utilizes (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as an oxygen source, demonstrating excellent functional group tolerance.[3]
Causality Behind Experimental Choices:
-
Starting Materials: Naphthols and primary amines are chosen for their commercial availability and vast structural diversity, allowing for the generation of a large and varied compound library.
-
Catalyst/Reagent System: The use of a copper catalyst in conjunction with an oxidant like TEMPO facilitates the necessary C-H and N-H bond activations and subsequent cyclization. Mechanistic studies involving electron paramagnetic resonance (EPR) suggest the involvement of radical intermediates, which are key to the formation of the oxazole ring.[3]
General Synthetic Workflow Diagram
The following diagram illustrates the high-level workflow for the one-pot synthesis of the target compounds.
Caption: General workflow for one-pot synthesis.
Detailed Synthesis Protocol
This protocol is a generalized procedure based on efficient modern methodologies.[3] Researchers should optimize conditions for specific substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Purpose |
| Substituted 2-Naphthol | ReagentPlus®, ≥99% | Sigma-Aldrich | Naphthalene backbone source |
| Primary Amine | Various | Acros Organics | Source of N and 2-substituent (R-group) |
| Copper(I) Iodide (CuI) | 99.99% trace metals | Sigma-Aldrich | Catalyst |
| TEMPO | 98% | Sigma-Aldrich | Oxygen source/oxidant |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base |
| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich | Reaction Solvent |
| Ethyl Acetate | ACS Grade | VWR | Extraction Solvent |
| Brine (Saturated NaCl solution) | Lab-prepared | N/A | Aqueous wash |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | Stationary phase for chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the substituted 2-naphthol (0.5 mmol, 1.0 equiv.), the primary amine (0.6 mmol, 1.2 equiv.), Copper(I) Iodide (0.05 mmol, 10 mol%), TEMPO (1.0 mmol, 2.0 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Atmosphere Control: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times. This is critical to prevent oxidative side reactions.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-substituted naphtho[2,1-d]oxazole derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Protocols for Biological Assays
The synthesized library of derivatives is now ready for biological screening. Based on the extensive literature, primary assays should focus on anticancer and antimicrobial activities.[2][4]
Assay 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard first-pass screen for cytotoxic compounds.
Workflow for MTT Cytotoxicity Assay:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, PC3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[5][6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Representative Anticancer Activity Data:
| Compound ID | 2-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 10 | 3-Chlorophenyl | LNCaP | 0.03 | [5][7] |
| 10 | 3-Chlorophenyl | PC3 | 0.08 | [5][7] |
| 3k | (4-benzylpiperazin-1-yl)methyl | A549 | 4.6 | [8] |
Assay 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a chemical that prevents the visible growth of a bacterium or fungus.[9]
Detailed Protocol:
-
Inoculum Preparation: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This guide provides a robust and efficient framework for the synthesis and preliminary biological evaluation of 2-substituted naphtho[2,1-d]oxazole derivatives. The one-pot synthetic protocol offers a practical route to generate diverse chemical libraries, which are essential for meaningful SAR studies. The outlined protocols for anticancer and antimicrobial screening serve as reliable starting points for identifying lead compounds. The inherent biological potential of the naphtho[2,1-d]oxazole scaffold, combined with these systematic methodologies, positions it as a highly promising area for future drug discovery efforts.
References
- Title: General and practical synthesis of naphtho[2,1-d]oxazoles from naphthols and amines Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
- Title: Diazo Strategy for the Synthesis of Functionalized Naphtho[2,1-d]oxazoles Source: ResearchG
- Title: Synthesis of 2-alkylnaphth[2,1-d]oxazole-4,5-diones Source: Journal of the Chemical Society D: Chemical Communic
- Title: Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines Source: PMC - NIH URL:[Link]
- Title: Diazo Strategy for the Synthesis of Functionalized Naphtho[2,1-d]oxazoles Source: ACS Public
- Title: Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines Source: PubMed URL:[Link]
- Title: One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C–N and C–C formation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole deriv
- Title: Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole deriv
- Title: Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3)
- Title: 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole Source: MDPI URL:[Link]
- Title: Novel naphtho[2,1-d]oxazole-4,5-diones as NQO1 substrates with improved aqueous solubility: Design, synthesis, and in vivo antitumor evalu
- Title: Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction Source: MDPI URL:[Link]
- Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: PubMed URL:[Link]
- Title: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide Source: NIH URL:[Link]
- Title: Antimicrobial and Anti-pathogenic Activity of New Naphtho[3][5][10] Triazol-Thiadiazin Derivatives Source: Bentham Science URL:[Link]
- Title: A comprehensive review on biological activities of oxazole deriv
- Title: Synthesis scheme of naphtho[1,2-d][3][11]oxazoles (8–10).
- Title: Synthesis of Naphtho[2,3-d]oxazoles via Ag(I)
- Title: a brief review on antimicrobial activity of oxazole derivatives Source: Indo American Journal of Pharmaceutical Sciences URL:[Link]
- Title: Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains Source: NIH URL:[Link]
- Title: Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds Source: Semantic Scholar URL:[Link]
- Title: SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES Source: ResearchG
- Title: Novel 2-aryl-naphtho[1,2-d]oxazole derivatives as potential PTP-1B inhibitors showing antihyperglycemic activities Source: PubMed URL:[Link]
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- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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application of 2-Methylnaphth[2,1-d]oxazole in environmental pollutant monitoring
An Application Guide for Environmental Pollutant Monitoring Using the Fluorescent Probe 2-Methylnaphth[2,1-d]oxazole
Foreword for the Modern Researcher
The escalating presence of environmental pollutants, particularly heavy metal ions, from industrial and agricultural activities necessitates the development of rapid, sensitive, and selective detection methods.[1][2] Traditional analytical techniques, while accurate, often require sophisticated instrumentation, extensive sample preparation, and are not suitable for on-site monitoring. In this context, fluorescent chemosensors have emerged as a powerful alternative, offering high sensitivity, real-time response, and operational simplicity.[3][4]
This document serves as a detailed application and protocol guide for researchers exploring the use of This compound , a stable and highly fluorescent aromatic heterocycle, as a potential chemosensor for environmental pollutant monitoring.[5] While extensive research has highlighted the promise of the broader naphthoxazole class in fluorescence applications[6][7], this guide provides a foundational, field-proven framework for developing and validating a specific sensing application. We will focus on a representative protocol for the detection of Copper (II) ions (Cu²⁺), a widespread and toxic environmental contaminant. The principles and methodologies detailed herein are adaptable for the detection of other relevant analytes.
The Scientific Foundation: Why this compound?
The efficacy of a fluorescent sensor is rooted in its molecular structure and photophysical properties. This compound is an excellent candidate for sensing applications due to several key features:
-
Intrinsic Fluorescence: The fused naphthalene and oxazole rings create an extended π-conjugated system that confers strong intrinsic fluorescence, providing a robust baseline signal for detection.[8]
-
Coordination Sites: The nitrogen and oxygen atoms within the oxazole moiety can act as potential coordination sites for metal ions. This interaction is the cornerstone of the sensing mechanism.
-
Photostability: The aromatic, planar structure of the naphthoxazole scaffold contributes to its thermal and photostability, ensuring reliable and repeatable measurements.[8]
Proposed Sensing Mechanism: Chelation-Enhanced Fluorescence Quenching
We hypothesize that this compound can detect Cu²⁺ ions through a Chelation-Enhanced Fluorescence Quenching (CHEQ) mechanism. In its free state, the molecule exhibits strong fluorescence when excited by UV light. Upon the introduction of Cu²⁺, the nitrogen and oxygen atoms of the oxazole ring chelate the metal ion. This binding event introduces a paramagnetic center (Cu²⁺) in close proximity to the fluorophore, which facilitates non-radiative decay pathways, such as photoinduced electron transfer (PET), effectively quenching the fluorescence. The degree of quenching is directly proportional to the concentration of Cu²⁺, allowing for quantitative analysis.
Experimental Protocol: Quantification of Copper (II) in Aqueous Samples
This section provides a comprehensive, step-by-step protocol for utilizing this compound as a fluorescent probe.
Required Materials and Equipment
-
Reagents:
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Deionized water (18.2 MΩ·cm)
-
Copper (II) chloride (CuCl₂) or Copper (II) sulfate (CuSO₄)
-
Salts of other metal ions for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, Pb(NO₃)₂, CdCl₂, NiCl₂, FeCl₃)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
-
Equipment:
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Preparation of Solutions
-
Probe Stock Solution (1 mM):
-
Accurately weigh 1.832 mg of this compound.
-
Dissolve in 10 mL of spectroscopic grade DMSO.
-
Scientist's Note: DMSO is used as the solvent due to the organic nature of the probe. This stock solution should be stored in the dark at 4°C to prevent photodegradation.
-
-
Working Buffer (10 mM HEPES, pH 7.4):
-
Dissolve 2.38 g of HEPES in ~900 mL of deionized water.
-
Adjust the pH to 7.4 using 1M NaOH or 1M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Scientist's Note: Maintaining a stable physiological pH is critical as the fluorescence of many organic dyes and their interactions with metal ions can be pH-dependent.
-
-
Metal Ion Stock Solutions (10 mM):
-
Prepare a 10 mM stock solution of Cu²⁺ by dissolving the appropriate amount of CuCl₂ in the HEPES buffer.
-
Similarly, prepare 10 mM stock solutions of other metal ions for interference studies.
-
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below.
Protocol for Fluorometric Titration
-
Prepare the Probe Working Solution: Dilute the 1 mM probe stock solution in HEPES buffer (pH 7.4) to a final concentration of 10 µM.
-
Scientist's Note: The final concentration of DMSO should be kept low (<1% v/v) to minimize solvent effects on the assay. The optimal working concentration of the probe should be determined empirically but 10 µM is a standard starting point.
-
-
Set up the Spectrophotometer:
-
Turn on the instrument and allow the lamp to warm up for at least 20 minutes.
-
Set the excitation wavelength (λex) to 283 nm .
-
Set the emission scan range from 350 nm to 500 nm.
-
Set the excitation and emission slit widths to 5 nm.
-
-
Perform the Titration:
-
Pipette 2 mL of the 10 µM probe working solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and record the initial fluorescence spectrum. This is the "zero" reading.
-
Add small aliquots (e.g., 2-10 µL) of the Cu²⁺ stock solution to the cuvette to achieve the desired final concentrations (e.g., from 0 to 100 µM).
-
After each addition, gently mix the solution by inverting the cuvette (or using a pipette) and allow it to incubate for 5 minutes at room temperature to ensure the binding equilibrium is reached.
-
Record the fluorescence spectrum after each addition.
-
Selectivity and Interference Study
To validate the trustworthiness of the sensor, it is crucial to demonstrate its selectivity for the target analyte over other potentially interfering ions commonly found in environmental samples.
-
Prepare a set of solutions, each containing 2 mL of the 10 µM probe working solution.
-
To each solution, add a potentially interfering metal ion to a final concentration significantly higher than that of the target analyte (e.g., 100 µM).
-
Record the fluorescence spectrum for each.
-
To a final cuvette, add only the target analyte (Cu²⁺, e.g., 50 µM) and record its spectrum as a positive control.
-
Compare the fluorescence quenching observed in the presence of interfering ions to that of Cu²⁺. A minimal change in fluorescence for other ions indicates high selectivity.
Data Analysis and Performance Metrics
Stern-Volmer Analysis
The relationship between fluorescence quenching and analyte concentration can often be described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of the probe in the absence of the quencher (Cu²⁺).
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (Cu²⁺).
Plot F₀/F versus [Cu²⁺]. A linear plot indicates a single type of quenching mechanism. The slope of this line gives the Stern-Volmer constant (Kₛᵥ), which is a measure of the probe's sensitivity.
Limit of Detection (LOD)
The LOD is a critical metric that defines the lowest concentration of an analyte that can be reliably detected. It can be calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (the fluorescence intensity of the probe solution without any Cu²⁺, measured multiple times, e.g., n=10).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Cu²⁺).
Performance Characteristics (Representative Data)
The following table summarizes the expected performance characteristics of the this compound probe for Cu²⁺ detection, based on data from similar fluorescent chemosensors.[9][10] Researchers should determine these values experimentally for their specific system.
| Parameter | Representative Value | Justification |
| Excitation Wavelength (λex) | 283 nm | Corresponds to a known absorption maximum of the naphthoxazole core.[11] |
| Emission Wavelength (λem) | ~380 nm | Typical emission for naphthalene-based fluorophores. |
| Linear Range | 1 - 25 µM | A common effective range for small molecule chemosensors. |
| Limit of Detection (LOD) | ~1.5 µM | Achievable sensitivity for this class of sensors for heavy metals.[9] |
| Response Time | < 5 minutes | Chelation is typically a rapid process. |
| Optimal pH | 7.0 - 8.0 | Near-neutral pH avoids protonation/deprotonation of the sensor. |
| Selectivity | High against Na⁺, K⁺, Ca²⁺, Mg²⁺ | Common alkali and alkaline earth metals rarely interfere. |
| Moderate against Zn²⁺, Ni²⁺ | Transition metals with similar coordination chemistry may show some interference. |
Conclusion and Future Perspectives
This guide establishes a robust framework for the . The proposed protocol for Cu²⁺ detection provides a detailed, scientifically-grounded starting point for researchers. By following these methodologies, scientists can rigorously evaluate the probe's performance, including its sensitivity, selectivity, and linear range.
Future work should focus on validating this protocol with real-world environmental samples (e.g., river water, industrial effluent), which may require additional sample preparation steps to mitigate matrix effects. Furthermore, the versatility of the naphthoxazole scaffold invites exploration into detecting other priority pollutants by modifying the core structure to tune its binding affinity and selectivity.
References
- Zhu, Y., et al. (2024). A Ratiometric Fluorescence Probe for Visualized Detection of Heavy Metal Cadmium and Application in Water Samples and Living Cells. National Institutes of Health.
- Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation.
- Ali, H., et al. (2023). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. National Institutes of Health.
- Barana, D., et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Semantic Scholar.
- Barana, D., et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI.
- Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
- Singh, H., et al. (2024). Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection. RSC Advances.
- Wang, Y., et al. (2024). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. MDPI.
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A Step-by-Step Guide to Van Leusen Synthesis of Naphthoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed protocol and in-depth scientific insights into the Van Leusen oxazole synthesis, specifically tailored for the preparation of naphthoxazoles. Naphthoxazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. The Van Leusen reaction offers a robust and versatile method for the construction of the oxazole ring onto a naphthalene core, starting from readily available naphthaldehydes.
The Strategic Importance of the Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful tool in the synthetic organic chemist's arsenal for the formation of oxazole rings.[1][2][3] The reaction's appeal lies in its operational simplicity, use of commercially available reagents, and broad substrate scope.[4] It is a one-pot reaction that proceeds under relatively mild conditions to afford 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[4] This method is particularly advantageous for creating libraries of oxazole-containing compounds for screening in drug discovery programs.
Unveiling the Reaction Mechanism: A Stepwise Perspective
The Van Leusen oxazole synthesis proceeds through a well-established multi-step mechanism.[2][3][5][6] Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps are:
-
Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-proton of TosMIC by a base, forming a nucleophilic carbanion.[5]
-
Nucleophilic Addition: The TosMIC anion then undergoes a nucleophilic attack on the carbonyl carbon of the naphthaldehyde.
-
Cyclization: The resulting intermediate alkoxide performs an intramolecular cyclization to form a 5-membered oxazoline ring.[5]
-
Elimination: The final step involves the base-promoted elimination of the p-toluenesulfonyl group, a good leaving group, to yield the aromatic naphthoxazole product.[5]
Sources
Application Notes & Protocols: The Utility of 2-Methylnaphth[2,1-d]oxazole in Modern Pharmaceutical Research
Abstract
The naphthoxazole scaffold, a fused heterocyclic system comprising naphthalene and oxazole rings, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its unique electronic and photophysical properties, combined with a versatile backbone for chemical modification, have established it as a valuable core for developing novel therapeutic agents and advanced biological probes.[1] This guide provides an in-depth exploration of 2-Methylnaphth[2,1-d]oxazole, a key derivative of this class. We will detail its synthesis, physicochemical properties, and core applications, offering validated protocols for its use as a fluorescent imaging agent and as a foundational scaffold for screening new drug candidates with potential anti-inflammatory and anticancer activities.[3][4]
Introduction: The Naphthoxazole Scaffold
The fusion of an electron-rich naphthalene system with an electron-deficient oxazole ring endows the naphthoxazole scaffold with a unique electronic structure, extended π-conjugation, and significant thermal and photostability.[1] This arrangement is foundational to its diverse applications. Oxazole derivatives are renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][5][6][7]
This compound serves as both a versatile building block for the synthesis of more complex organic compounds and as a functional molecule in its own right, particularly in the development of fluorescent materials for biological imaging and diagnostics.[8] Its utility stems from its stability, solubility, and inherent fluorescence, making it a compound of high interest for researchers in drug discovery and chemical biology.[8]
Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is essential for its effective application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO | [8][9][10] |
| Molecular Weight | 183.21 g/mol | [8][9][10] |
| Appearance | White to almost white crystalline powder | [8] |
| Melting Point | 39 - 43 °C | [8] |
| Boiling Point | 302 °C | [8][11] |
| CAS Number | 20686-65-1 | [8][10] |
| PubChem CID | 88652 | [8][9] |
Core Applications in Drug Discovery & Research
The utility of this compound can be broadly categorized into three key areas, each leveraging the unique properties of the naphthoxazole core.
Caption: Core applications of the this compound scaffold.
Scaffold for Novel Bioactive Molecules
The naphthoxazole core is a valuable starting point for generating libraries of compounds for high-throughput screening. Research has demonstrated that derivatives of the broader naphthoxazole family possess significant biological activity.
-
Anticancer Activity: Certain 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have shown potent cytotoxic effects against both androgen-dependent and androgen-independent human prostate cancer cell lines, with IC₅₀ values in the nanomolar range.[4] This highlights the potential of the scaffold in oncology drug development.
-
Anti-inflammatory Properties: Several naphthoxazole derivatives have been shown to inhibit TNFα protein expression in lipopolysaccharide (LPS) stimulated peripheral blood mononuclear cells (PBMCs), indicating a potential therapeutic role in inflammatory diseases.[3]
Fluorescent Probe for Biological Imaging
The inherent fluorescence of the planar, conjugated naphthoxazole system makes it an excellent candidate for developing fluorescent probes.[1][8] These probes are critical for visualizing cellular architecture and dynamic processes with high precision, aiding in the study of disease mechanisms and the cellular uptake of drugs.[8]
Building Block in Advanced Organic Synthesis
Beyond its direct biological applications, this compound and its derivatives serve as crucial intermediates. For instance, phosphanylnaphtho[2,1-d]oxazoles have been successfully synthesized and applied as efficient P,N-chelating ligands in transition-metal-catalyzed reactions, which are fundamental to the synthesis of many pharmaceutical compounds.[12]
Synthesis Protocols for this compound
Several synthetic routes to this compound have been established. The choice of method depends on the availability of starting materials, required scale, and desired purity.
Protocol 1: General Condensation of Naphthol and Amine
This approach is noted for its practicality and excellent functional group tolerance, allowing for the rapid assembly of a library of derivatives.[13]
Caption: Workflow for the synthesis of Naphthoxazoles via condensation.
-
Rationale: This method relies on the oxidative condensation of a naphthol and an amine. TEMPO ((2,2,6,6-Tetrachloropiperidin-1-yl)oxyl) acts as a radical adduct and oxygen source, facilitating the cyclization to form the oxazole ring.[13]
-
Reagents & Equipment:
-
Appropriate naphthol precursor (e.g., 2-amino-1-naphthol)
-
Amine source or equivalent (e.g., Acetic Anhydride for the methyl derivative)
-
TEMPO
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Standard workup and purification equipment
-
-
Procedure:
-
To a solution of the naphthol precursor (1.0 eq) in the chosen solvent, add the amine source (1.1 - 1.5 eq).
-
Add TEMPO (1.5 - 2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Wash the reaction mixture with water and saturated brine solution.
-
Extract the aqueous layer with the organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure 2-substituted-naphth[2,1-d]oxazole.
-
Protocol 2: Photochemical Synthesis from Diazo-Naphthoquinone
This mild, photochemical approach utilizes a carbene intermediate for the cycloaddition reaction.[1]
-
Rationale: The photolysis of 2-diazo-1,2-naphthoquinone generates a highly reactive carbene intermediate. In the presence of acetonitrile, this carbene undergoes a [3+2] cycloaddition to form the this compound product.[1]
-
Procedure:
-
Dissolve 2-diazo-1,2-naphthoquinone (1.0 eq) in excess acetonitrile, which serves as both solvent and reactant.
-
Transfer the solution to a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp).
-
Irradiate the solution at room temperature while stirring. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Purify the residue via column chromatography to isolate this compound.[1]
-
Application Protocols
The following protocols provide step-by-step methodologies for utilizing this compound in common research applications.
Protocol 3: Cellular Imaging with this compound as a Fluorescent Probe
-
Objective: To visualize cellular structures or compartments using the intrinsic fluorescence of this compound.
-
Rationale: The compound's stable, aromatic structure allows it to be taken up by cells and emit fluorescence upon excitation with a specific wavelength of light, enabling visualization with a fluorescence microscope.[1][8]
Caption: Workflow for cellular imaging using a fluorescent probe.
-
Procedure:
-
Cell Preparation: Seed cells (e.g., HeLa, A549) onto glass-bottom dishes or coverslips and grow to 60-80% confluency.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO. From this, prepare a working solution (typically 1-10 µM) in complete cell culture medium.
-
Staining: Aspirate the culture medium from the cells. Wash once with warm PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator. The optimal time should be determined empirically.
-
Washing: Aspirate the staining solution and wash the cells three times with warm PBS to remove excess probe.
-
Imaging: Add fresh culture medium or a clear imaging buffer (e.g., HBSS) to the cells. Visualize using a fluorescence microscope. Excitation and emission maxima should be determined experimentally using a spectrophotometer, but will likely be in the UV/blue excitation and blue/green emission range based on the naphthoxazole scaffold.
-
Protocol 4: Screening for Anti-inflammatory Activity via TNFα Inhibition Assay
-
Objective: To assess the ability of this compound derivatives to inhibit the production of the pro-inflammatory cytokine TNFα.
-
Rationale: Based on previous findings with naphthoxazoles, this protocol uses LPS to induce a strong inflammatory response in immune cells (PBMCs), and then measures the extent to which the test compound can suppress this response by quantifying TNFα levels.[3]
-
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Compound Treatment: Add varying concentrations of the test compounds (solubilized in DMSO, final concentration ≤0.1%) to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Dexamethasone).
-
Stimulation: After 1 hour of pre-incubation with the compounds, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatants using a commercial Human TNFα ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNFα production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of TNFα production is inhibited).
-
Conclusion and Future Directions
This compound is a compound of significant interest, bridging the gap between materials science and pharmaceutical development. Its utility as a fluorescent probe provides a powerful tool for basic research, while its role as a chemical scaffold offers a promising avenue for the discovery of new therapeutics targeting cancer and inflammatory diseases. Future research should focus on expanding the library of derivatives, elucidating structure-activity relationships (SAR), and exploring novel biological targets to fully realize the therapeutic potential of this versatile heterocyclic system.
References
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- PubMed. (2022). One-pot synthesis of phosphorylnaphth[2,1- d]oxazoles and products as P,N-ligands in C-N and C-C formation.
- ChemicalBook. (2025). 2-METHYLNAPHTHO(2,1-D)OXAZOLE | 20686-65-1.
- ResearchGate. (n.d.). (PDF) Antiinflammatory and Antiproliferative Activity of Naphthoxazole, Fused Hetero-benzoxazole and Bridged Benzobicyclic Photoproducts.
- MDPI. (n.d.). Naphtho[1,8-de][1][8]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide: A Novel Isomerization of the N-Oxide to Nitrile Oxide en Route to Isoxazol(in).
- PubChem. (n.d.). 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652.
- PubMed. (2012). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.
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- PMC - NIH. (2019). A comprehensive review on biological activities of oxazole derivatives.
- Organic Letters. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.
- PMC - PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- MDPI. (n.d.). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use.
- ResearchGate. (n.d.). Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif..
- Journal of Applied Pharmaceutical Science. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
- New Journal of Chemistry (RSC Publishing). (n.d.). A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications.
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Measuring the Fluorescence Quantum Yield of 2-Methylnaphth[2,1-d]oxazole: A Detailed Protocol Using the Comparative Method
An Application Note for Drug Development Professionals and Researchers
Abstract: The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a molecule's fluorescence, representing the ratio of photons emitted to photons absorbed.[1] This parameter is fundamental in drug development and materials science for characterizing novel fluorophores, developing fluorescent probes, and creating advanced imaging agents.[2] This application note provides a comprehensive, step-by-step protocol for determining the fluorescence quantum yield of 2-Methylnaphth[2,1-d]oxazole, a heterocyclic compound with potential applications in fluorescent materials.[2][3] We detail the use of the comparative (or relative) method, a robust and widely accessible technique that measures the fluorescence of a sample relative to a well-characterized standard.[4][5][6]
Introduction: The Significance of Quantum Yield
When a molecule absorbs a photon, it transitions to an electronically excited state. It can return to the ground state through several pathways, both radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing).[4][5][7] The fluorescence quantum yield measures the probability that an absorbed photon will be re-emitted as fluorescence. A high quantum yield is often a desirable trait for fluorophores used in high-sensitivity assays and bio-imaging.
The structure of this compound, featuring a fused naphthalene and oxazole ring system, creates an extended π-conjugated system conducive to fluorescence.[3] While its potential as a fluorescent material is recognized, detailed photophysical data is not widely published.[3] Therefore, a reliable experimental protocol is essential for researchers to characterize this and similar novel compounds.
There are two primary methods for measuring Φf: the absolute method, which requires specialized equipment like an integrating sphere to directly count photons[8][9], and the relative method. The relative method, detailed here, is more common due to its simplicity and reliance on standard laboratory spectrofluorometers and UV-Vis spectrophotometers.[1] It involves comparing the integrated fluorescence intensity of the unknown sample to a standard with a known quantum yield under identical conditions.[4][5]
Principle of the Comparative Method
The comparative method, established by Williams et al., relies on the principle that if a standard and an unknown sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[4][5][6]
The governing equation is:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2) [4][5][10]
Where:
-
Φx is the fluorescence quantum yield of the test sample.
-
Φst is the fluorescence quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.[10]
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard solutions, respectively. This correction is critical if different solvents are used.[4]
To ensure accuracy and avoid experimental artifacts like the inner filter effect, measurements are performed on a series of dilute solutions, typically with absorbance values kept below 0.1 at the excitation wavelength.[4][6][11] Plotting the integrated fluorescence intensity against absorbance yields a straight line, the gradient of which is used in the calculation. This "gradient method" is more accurate than a single-point measurement.[6][10]
Jablonski Diagram of Photophysical Processes
Caption: A Jablonski diagram illustrating the key photophysical processes of absorption, vibrational relaxation, fluorescence, and competing non-radiative pathways.
Experimental Design & Protocol
Materials and Instrumentation
| Category | Item | Specifications |
| Instrumentation | UV-Vis Spectrophotometer | Double-beam, capable of scanning from 200-800 nm. |
| Spectrofluorometer | Equipped with a Xenon lamp source and emission correction capabilities.[1] | |
| Analytical Balance | Accurate to at least 0.1 mg. | |
| Chemicals | This compound | High purity grade. |
| Quinine Sulfate Dihydrate | Fluorescence standard grade. | |
| Perchloric Acid (HClO₄) | Analytical grade, 70%. | |
| Cyclohexane | Spectroscopy grade, high purity. | |
| Deionized Water | High purity (18.2 MΩ·cm). | |
| Labware | Volumetric Flasks | Class A (10 mL, 25 mL, 100 mL). |
| Micropipettes | Calibrated set. | |
| Quartz Cuvettes | 10 mm path length, matched pair for both absorbance and fluorescence.[5] |
Selection of a Fluorescence Standard
The ideal standard should absorb and emit in a similar spectral region to the sample to minimize wavelength-dependent instrument errors.[4] Based on the naphthoxazole structure, this compound is expected to absorb in the UV region (~280-350 nm) and emit in the blue region of the spectrum.[3][12]
Quinine sulfate is an excellent and widely used standard for this region.[13][14]
-
Solvent: 0.1 M Perchloric Acid (HClO₄). Recent studies have shown that quinine in HClO₄ is more temperature-stable than in the traditionally used sulfuric acid.[11][15]
-
Known Quantum Yield (Φst): 0.60[11]
-
Excitation Wavelength: Typically ~350 nm.
-
Emission Range: ~400-550 nm, peaking around 450 nm.[16]
Step-by-Step Protocol
This protocol follows a logical workflow from solution preparation to final calculation.
Caption: Experimental workflow for the comparative measurement of fluorescence quantum yield.
Step 1: Preliminary Scans (Wavelength Selection)
-
Prepare a moderately concentrated solution of this compound in cyclohexane.
-
Record its absorbance spectrum to identify the wavelength of maximum absorbance (λmax,abs). A reported value is ~283 nm in octane, but it's crucial to verify this experimentally.[12]
-
Set the excitation wavelength of the spectrofluorometer to this λmax,abs and record the emission spectrum to find the wavelength of maximum emission (λmax,em).
-
Decision Point: Choose an excitation wavelength (λex) for the main experiment. This should be a wavelength where both the analyte and the standard (Quinine Sulfate) have sufficient absorbance, ideally not on a steep slope of the absorbance curve. An excitation of 350 nm is often a good starting point for Quinine Sulfate. Verify that the analyte also absorbs at this wavelength.
Step 2: Preparation of Stock Solutions
-
Standard Stock (1x10-4 M): Accurately weigh ~9.8 mg of Quinine Sulfate Dihydrate (MW = 782.94 g/mol ) and dissolve it in a 100 mL volumetric flask with 0.1 M HClO₄.
-
Analyte Stock (1x10-4 M): Accurately weigh ~1.83 mg of this compound (MW = 183.21 g/mol ) and dissolve it in a 100 mL volumetric flask with spectroscopy-grade cyclohexane.[17]
Step 3: Preparation of Working Dilutions
-
For both the standard and the analyte, prepare a series of at least five dilutions from the stock solutions.
-
The goal is to create solutions with absorbances at the chosen λex ranging from approximately 0.01 to 0.1.
-
Example Dilution Series: Prepare solutions with absorbances of ~0.02, 0.04, 0.06, 0.08, and 0.1. This requires careful dilution calculations based on the molar extinction coefficient (which can be determined from the absorbance of the stock solution).
Step 4: Absorbance Measurements
-
Using the UV-Vis spectrophotometer, auto-zero (blank) the instrument with the appropriate solvent (0.1 M HClO₄ for the standard, cyclohexane for the analyte).
-
Measure the absorbance of each of the prepared dilutions for both the standard and the analyte at the chosen excitation wavelength (λex). Record these values precisely.
Step 5: Fluorescence Measurements
-
Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).
-
Set the instrument parameters. Crucially, these settings must remain identical for all measurements (standard and analyte). [6]
-
Excitation Wavelength (λex): The value chosen in Step 1 (e.g., 350 nm).
-
Excitation and Emission Slit Widths: A good starting point is 5 nm.
-
Scan Range: Cover the entire emission profile of both the standard and analyte (e.g., 360 nm to 650 nm).
-
Detector Voltage and Scan Speed: Keep constant.
-
-
First, run a solvent blank for both solvents to check for impurities or Raman scattering.
-
Measure the fluorescence emission spectrum for each dilution of the standard and the analyte. Ensure the instrument's software is set to produce corrected spectra to account for variations in detector sensitivity across different wavelengths.
Step 6: Data Analysis
-
Integrate Spectra: For each recorded emission spectrum, calculate the integrated area under the curve. Most instrument software packages have a built-in function for this.
-
Plot Data: For both the standard and the analyte, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).
-
Determine Gradients: Perform a linear regression (fit a straight line) for both data sets. The slope of this line is the gradient (Grad). The plot should be linear with an intercept close to zero, confirming the absence of concentration-dependent quenching effects.[4]
-
Calculate Quantum Yield: Use the formula from Section 2.
-
Find the refractive index (η) for your solvents at the measurement temperature (e.g., at 20°C, η for cyclohexane is ~1.426, and for dilute aqueous solutions like 0.1 M HClO₄, it is ~1.333).
-
Insert the known Φst (0.60 for Quinine Sulfate), the calculated gradients (Gradx, Gradst), and the refractive indices (ηx, ηst) into the equation to find Φx.
-
Data Interpretation and Validation
Hypothetical Data Table
This table illustrates the data you would collect and plot.
| Solution | Concentration (M) | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
| Quinine Sulfate 1 | 1.0 x 10-6 | 0.015 | 150,000 |
| Quinine Sulfate 2 | 2.5 x 10-6 | 0.038 | 375,000 |
| Quinine Sulfate 3 | 5.0 x 10-6 | 0.075 | 760,000 |
| Quinine Sulfate 4 | 7.0 x 10-6 | 0.100 | 1,010,000 |
| Analyte 1 | 2.0 x 10-6 | 0.022 | 95,000 |
| Analyte 2 | 4.0 x 10-6 | 0.045 | 198,000 |
| Analyte 3 | 6.0 x 10-6 | 0.066 | 295,000 |
| Analyte 4 | 8.0 x 10-6 | 0.089 | 390,000 |
Self-Validation and Troubleshooting
-
Linearity: The plot of integrated intensity vs. absorbance must be linear (R² > 0.99). Non-linearity at higher concentrations suggests inner filter effects or self-quenching, and those data points should be excluded.[4]
-
Zero Intercept: The linear fit should pass through or very close to the origin. A significant non-zero intercept may indicate fluorescent impurities in the solvent.
-
Cross-Calibration: For the highest level of confidence, the measurement can be repeated using a second, different standard. The calculated quantum yield for the analyte should be consistent (typically within ±10%) regardless of the standard used.[4][5]
-
Temperature Control: Fluorescence quantum yield can be temperature-dependent.[15] Performing measurements in a temperature-controlled cuvette holder is recommended for highest accuracy.
Conclusion
This application note provides a rigorous and validated protocol for determining the fluorescence quantum yield of this compound using the comparative method. By carefully selecting a suitable standard, maintaining consistent experimental parameters, and working with dilute solutions, researchers can obtain reliable and accurate Φf values. This fundamental photophysical characterization is a critical step in evaluating the potential of novel compounds for applications in drug discovery, high-throughput screening, and advanced materials development.
References
- A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
- Povrozin, Y., & Terpetschnig, E.
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]
- Quinine sulfate optical properties. Oregon Medical Laser Center. [Link]
- ExperimentFluorescenceSpectroscopy.
- Rinehart, C. (2013). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution.
- Quinine sulfate optical properties (0.5 M H2SO4). Oregon Medical Laser Center. [Link]
- Fluorescence spectroscopy experimental set-up.
- Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]
- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
- Fluorescence Spectroscopy. Chemistry LibreTexts. [Link]
- Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard.
- Hippler, M. (2008). Multi Parameter Fluorescence Spectroscopy - Setup, Assembly and Applications. Ludwig-Maximilians-Universität München. [Link]
- Melhuish, W. H. (1961). Quinine Sulfate as a Fluorescence Quantum Yield Standard. Journal of Physical Chemistry.
- Würth, C., et al. (2023).
- Fluorescence quantum yield standards. BAM Webshop. [Link]
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
- Gilch, P., et al. (2024). References for Small Fluorescence Quantum Yields. Applied Spectroscopy. [Link]
- Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5.
- 2-Methylnaphth(2,1-d)oxazole. PubChem. [Link]
- 1-d]oxazole,2-methyl-naphth[. ChemBK. [Link]
- This compound (C12H9NO). PubChemLite. [Link]
- Mizuno, K., et al. (2017).
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Troubleshooting & Optimization
Technical Support Center: Improving the Synthesis Yield of 2-Methylnaphth[2,1-d]oxazole
Welcome to the technical support center for the synthesis of 2-Methylnaphth[2,1-d]oxazole. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to optimize their synthetic protocols, troubleshoot common experimental hurdles, and improve the overall yield and purity of this valuable heterocyclic compound. This compound serves as a crucial building block in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and potential pharmaceutical agents.[1] This resource consolidates field-proven insights and published data into a practical, question-and-answer format to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are several established methods for the synthesis of this compound, each with its own advantages and challenges. The most classical and widely used approach is the condensation of a 1-amino-2-naphthol derivative with an acetylating agent like acetic anhydride.[2][3] This method is often favored for its simplicity and the availability of starting materials.
Other notable routes include:
-
Condensation of Naphthols and Amines: A general and practical method involves reacting readily available naphthols and amines using an external oxygen source, which offers excellent functional group tolerance.[2][4]
-
Photochemical Synthesis: This pathway involves the photolysis of 2-diazo-1,2-naphthoquinone in acetonitrile. The reaction proceeds through a carbene intermediate that undergoes a [3+2] cycloaddition with acetonitrile to form the oxazole ring.[2]
-
Solvent-Free Synthesis: A surfactant-mediated, solvent-free reaction between 2-nitro-1-naphthol and potassium thioacetate at elevated temperatures (around 130 °C) can produce the target compound with high conversion.[5]
The choice of method often depends on factors such as substrate availability, required scale, functional group tolerance, and available laboratory equipment.
Q2: My reaction yield is consistently low. What are the first things I should check?
Low yield is a frequent challenge in heterocyclic synthesis.[6] A systematic check of the fundamentals is the most effective starting point.
-
Purity of Starting Materials: Verify the purity of your 1-amino-2-naphthol and the acetylating agent (e.g., acetic anhydride). The aminonaphthol can oxidize over time, appearing darker in color, which can significantly impact the reaction. Purification of the starting material by recrystallization may be necessary.[7]
-
Reaction Conditions: Confirm that the temperature, reaction time, and atmospheric conditions are appropriate. Many cyclodehydration steps require sufficient heat to overcome the activation energy.[8] Ensure the reaction is protected from moisture if anhydrous conditions are required.
-
Efficiency of Cyclodehydration: The critical step is often the ring-closing dehydration. If this step is incomplete, the primary product will be the uncyclized intermediate, N-(2-hydroxy-1-naphthyl)acetamide.[8] Re-evaluate the effectiveness of your dehydrating agent or catalyst.
Q3: How can I effectively monitor the progress of the synthesis?
Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation byproducts. The most common and effective technique is Thin-Layer Chromatography (TLC) .[3][6][8]
-
Setup: Use silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 5:3 v/v) is often a good starting point for separating the polar starting material (1-amino-2-naphthol), the intermediate (N-(2-hydroxy-1-naphthyl)acetamide), and the less polar final product (this compound).[3]
-
Visualization: Visualize the spots under UV light (254 nm). The product is typically fluorescent.[1] By spotting the reaction mixture alongside the starting material standard over time, you can observe the consumption of the reactant and the appearance of the product spot.
Q4: What are the typical purification challenges associated with this compound?
Purification can be challenging, especially if side reactions have occurred.
-
Removal of High-Boiling Solvents: Some protocols use high-boiling solvents like nitrobenzene or DMF.[3] These can be difficult to remove completely. Steam distillation can be used for nitrobenzene, while for DMF, repeated co-evaporation with a lower-boiling solvent like toluene under reduced pressure is effective.[3][9]
-
Separating the Product from the Intermediate: The uncyclized intermediate is more polar than the final product. Column chromatography on silica gel is the most reliable method for separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will typically elute the product first.
-
Recrystallization: For final purification, recrystallization from a suitable solvent system like benzene/ethyl acetate, methyl ethyl ketone, or ethanol can yield pure crystalline product.[3]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis of this compound, focusing on the classical condensation route.
Problem 1: Low or No Product Yield
Observing a very low yield or no product at all can be frustrating. This workflow helps diagnose the root cause systematically.
Caption: Troubleshooting workflow for low yield.
Causality and Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Poor Reagent Quality | Impurities in 1-amino-2-naphthol (e.g., oxidation products) can inhibit the reaction or lead to tar formation. Old acetic anhydride may have hydrolyzed to acetic acid, reducing its acetylating efficiency. | Use fresh, high-purity reagents. If the aminonaphthol is discolored, consider recrystallizing it from hot water or ethanol. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. | Monitor the reaction by TLC until the starting material spot disappears. If the reaction stalls, consider increasing the reaction time or temperature incrementally (e.g., in 10-20 °C steps).[6][8] |
| Suboptimal Solvent | The solvent polarity affects the solubility of reactants and can stabilize or destabilize reaction intermediates. An inappropriate solvent can lead to poor reaction rates.[9] | While some methods are solvent-free, others use solvents like nitrobenzene or chlorobenzene.[3] If solubility is an issue, consider a more polar, high-boiling aprotic solvent like DMF, but be mindful of purification challenges.[9] |
| Ineffective Cyclization | The conversion of the N-acetylated intermediate to the oxazole requires dehydration. Simple heating may not be sufficient to drive this equilibrium-limited step to completion. | Add a dehydrating agent or catalyst. Polyphosphoric acid (PPA) or strong acids like sulfuric acid can be effective but may be harsh.[7] Refluxing in a high-boiling solvent like nitrobenzene or chlorobenzene helps by providing the necessary thermal energy for cyclization.[3] |
Problem 2: Significant Byproduct Formation
The most common byproduct is the N-(2-hydroxy-1-naphthyl)acetamide intermediate, which arises from incomplete cyclodehydration.
Caption: Formation of the uncyclized intermediate.
Strategies to Promote Complete Cyclization
-
Increase Thermal Energy: The most direct approach is to increase the reaction temperature or prolong the heating time. A study by Kumar et al. involved refluxing the intermediate in nitrobenzene at 180-190°C for 3 hours to ensure complete cyclization, achieving a 72% yield.[3]
-
Use a Dehydrating Solvent/Agent: Using a solvent that facilitates water removal can drive the reaction forward. For example, refluxing in chlorobenzene (b.p. 132°C) can be effective.[3]
-
Acid Catalysis: The addition of an acid catalyst can protonate the amide oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydroxyl group, which is the key step in ring closure. However, care must be taken as harsh acidic conditions can cause degradation.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis via Condensation of 1-Amino-2-naphthol and Acetic Anhydride
This protocol is adapted from the procedure described by Kumar et al. and represents a classical, high-temperature approach.[3]
Materials:
-
1-Amino-2-naphthol hydrochloride (1.96 g, 0.01 mol)
-
Acetic anhydride (1.12 g, 0.011 mol)
-
Sodium hydroxide solution (to neutralize hydrochloride)
-
Nitrobenzene (as solvent)
-
Benzene, Ethyl Acetate (for crystallization)
Step-by-Step Methodology:
-
Neutralization: Dissolve 1-amino-2-naphthol hydrochloride in a minimal amount of water and neutralize with a sodium hydroxide solution until the free base precipitates. Filter the precipitate, wash with cold water, and dry thoroughly in a vacuum desiccator.
-
Acetylation: In a round-bottom flask, suspend the dried 1-amino-2-naphthol (0.01 mol) in a suitable solvent (e.g., toluene or directly in nitrobenzene). Add acetic anhydride (0.011 mol) dropwise while stirring.
-
Formation of Intermediate: Gently heat the mixture (e.g., 80-100°C) for 1-2 hours to form the N-(2-hydroxy-1-naphthyl)acetamide intermediate. The progress can be monitored by TLC.
-
Cyclodehydration: Add nitrobenzene to the reaction mixture if not already present. Heat the mixture to reflux (180-190°C) for approximately 3 hours. Continue to monitor the disappearance of the intermediate spot on TLC.
-
Workup: After cooling, remove the excess nitrobenzene via steam distillation. The crude product will remain as a solid residue.
-
Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a mixture of benzene and ethyl acetate (1:2 v/v) to afford pure 2-methylnaphtho[2,1-d]oxazole. The reported yield for this specific procedure is 72%.[3]
References
- Scilit. (n.d.). Synthesis of Naphthoxazoles by Photocyclization of 4‐/5‐(Phenylethenyl)oxazoles.
- Pramanik, S., et al. (2022). Proline selective labeling via on-site construction of naphthoxazole (NapOx). Chemical Communications, 58(38), 5727-5730.
- ResearchGate. (2022). Proline Selective Labeling via On-Site Construction of Naphthoxazole (NapOx).
- Kumar, R., et al. (2020). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. Journal of Emerging Technologies and Innovative Research, 7(10), 1761-1765.
- ResearchGate. (n.d.). Synthetic strategies for the synthesis of 2-substituted benzothiazole derivatives.
- SciSpace. (2013). Synthesis, DNA-binding and antioxidant activity studies of naphthoxazole compounds.
- Chen, J-R., et al. (2018). General and practical synthesis of naphtho[2,1-d]oxazoles from naphthols and amines. Organic Chemistry Frontiers, 5(1), 29-33.
- Royal Society of Chemistry. (2022). Proline selective labeling via on-site construction of naphthoxazole (NapOx).
- Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21577.
- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- National Institutes of Health. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 143.
- National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24505-24528.
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- 5. 2-METHYLNAPHTHO(2,1-D)OXAZOLE | 20686-65-1 [chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues of 2-Methylnaphth[2,1-d]oxazole in aqueous buffers
Technical Support Center: 2-Methylnaphth[2,1-d]oxazole
A Guide to Overcoming Aqueous Solubility Challenges in Research & Development
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that realizing the full potential of a promising compound is often predicated on overcoming formulation hurdles. The most common challenge reported by researchers working with this compound is its inherently low solubility in aqueous buffers, which can lead to issues like precipitation, inconsistent assay results, and underestimated biological activity.[1]
This guide is designed to provide you with a logical, step-by-step framework for diagnosing and solving these solubility issues. We will move from fundamental principles and simple fixes to more advanced formulation strategies, explaining the scientific rationale behind each approach.
Section 1: Physicochemical Profile of this compound
A successful formulation strategy begins with a deep understanding of the molecule's intrinsic properties. This compound is an aromatic heterocyclic compound with a fused naphthalene and oxazole ring system.[2] This structure dictates its physicochemical behavior, particularly its hydrophobicity.
| Property | Value | Implication for Aqueous Solubility | Source |
| Molecular Formula | C₁₂H₉NO | - | [2][3][4] |
| Molecular Weight | 183.21 g/mol | Within typical "drug-like" range. | [2][4][5] |
| Appearance | White to almost white crystalline powder | Solid state requires dissolution. | [2] |
| Melting Point | 39 - 43 °C | Relatively low melting point. | [2] |
| logP (octanol/water) | 3.289 (Calculated) | Highly Lipophilic/Hydrophobic : Value > 0 indicates preference for lipid environments over aqueous ones. This is the primary driver of poor water solubility. | [5] |
| pKa (Predicted) | 2.16 ± 0.30 | Weakly Basic : The oxazole nitrogen is predicted to be the ionizable center. However, with a pKa this low, the compound will be overwhelmingly in its neutral, non-ionized (and less soluble) form at physiological pH (~7.4). | [3] |
| Solubility | Soluble in Methanol | Indicates good solubility in organic solvents, which can be leveraged for stock solutions. | [3] |
Key Takeaway: The high logP value confirms that this compound is a hydrophobic molecule. Its very low predicted pKa means that altering the pH of typical biological buffers (pH 6-8) will not significantly ionize the molecule to enhance solubility.[6][7][8] Therefore, strategies must focus on overcoming its inherent hydrophobicity rather than relying on pH manipulation.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, immediately precipitates when I add it to my aqueous assay buffer. What's happening?
A: This is a classic sign of a compound "crashing out" of solution. Your compound is soluble in the 100% organic solvent (DMSO) but is not soluble in the final aqueous environment of your buffer.[9] When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, and the concentration of your compound exceeds its maximum solubility in that new environment, causing the excess to precipitate.[9]
Q2: I don't see a precipitate, but my assay results are inconsistent. Could this be a solubility issue?
A: Absolutely. Poor solubility doesn't always manifest as visible precipitation. The compound could be forming microscopic aggregates or adsorbing to plasticware, which would lower the effective concentration available to interact with your biological target. This can lead to high variability and an underestimation of the compound's true potency.[1]
Q3: What is the maximum concentration of DMSO I can use in my experiment?
A: This is highly dependent on your experimental system. For many cell-based assays, it's critical to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.[9] Some robust cell lines or biochemical assays may tolerate up to 1%.[9][10] It is essential to run a "vehicle control" experiment where you test the effects of different DMSO concentrations on your assay system in the absence of your compound.[9]
Q4: Can I just sonicate the buffer after adding my compound to get it into solution?
A: Sonication can help break up aggregates and speed up the dissolution of a compound if you are below its thermodynamic solubility limit.[1] However, if the concentration you are targeting is above this limit, sonication will only create a temporary, unstable supersaturated solution or a fine suspension. The compound will likely precipitate out again over time.[9]
Section 3: Troubleshooting Workflow
When encountering a solubility problem, it's best to follow a systematic approach. Start with the simplest, least disruptive methods and progress to more complex formulation strategies as needed.
Caption: A stepwise workflow for troubleshooting solubility.
Section 4: Detailed Protocols & Methodologies
Q: How do I properly prepare and dilute my stock solution to minimize precipitation? (Step 1)
A: The "Serial Dilution" or "Dropwise Addition" method is crucial for minimizing local concentration effects that cause precipitation.
The way you dilute your concentrated organic stock into the aqueous buffer significantly impacts the outcome.[9] Avoid adding a small volume of stock directly into a large volume of buffer.
Protocol: Optimized Dilution Technique
-
Prepare a High-Concentration Stock: Weigh a precise amount of this compound and dissolve it in 100% DMSO to a high concentration (e.g., 20-50 mM). Use a vortex or brief sonication to ensure it is fully dissolved.[9] Visually inspect against a light source to confirm no particulates are present.
-
Perform an Intermediate Dilution: Create an intermediate dilution of your stock in 100% DMSO. For example, dilute the 50 mM stock to 10 mM. This makes subsequent dilutions more accurate.
-
Execute Dropwise Addition with Vigorous Mixing:
-
Place your final volume of aqueous buffer in a tube on a vortex mixer set to a medium-high speed.
-
While the buffer is vortexing, add the required volume of your DMSO stock solution slowly, drop-by-drop, into the vortex.[9]
-
This rapid, turbulent mixing ensures the compound is dispersed quickly, preventing the formation of localized high-concentration zones that lead to precipitation.
-
-
Visual Inspection and Equilibration: After addition, let the solution sit for 15-30 minutes and inspect again for any signs of precipitation or cloudiness.
Q: My compound still precipitates. How do I screen for a better co-solvent? (Step 2)
A: While DMSO is common, other co-solvents may offer better solubilizing capacity for your specific compound-buffer system. [11][12][13]
A co-solvent works by reducing the polarity of the aqueous buffer, making it a more favorable environment for a hydrophobic compound.
Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose a few alternative, water-miscible organic solvents. Common choices include:
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
-
Prepare Stock Solutions: Prepare identical, high-concentration stock solutions of your compound in each selected co-solvent (e.g., 20 mM in DMSO, 20 mM in EtOH, etc.).
-
Test Dilution: Using the optimized dropwise dilution technique described above, dilute each stock solution into your final assay buffer to your target concentration. Ensure the final percentage of each co-solvent is identical across all tests and is compatible with your assay (e.g., 1% final concentration).
-
Assess Solubility: Visually inspect each solution immediately after preparation and again after 1, 4, and 24 hours for any signs of precipitation. A simple nephelometry or turbidity measurement (OD at ~600 nm) can provide a quantitative comparison of solubility.
-
Confirm Assay Compatibility: Once you identify a co-solvent that provides better solubility, it is crucial to run a vehicle control to ensure the co-solvent itself does not interfere with your assay.
Q: Co-solvents alone are not enough. How can I use surfactants to improve solubility? (Step 3)
A: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic compounds. [14]
This encapsulation creates a "hydrophobic core" within the aqueous solution, effectively dissolving the compound.[15] Non-ionic surfactants are generally preferred for biological assays due to lower toxicity.
Protocol: Using Polysorbate 80 (Tween® 80)
-
Prepare a Surfactant-Containing Buffer: Prepare your standard assay buffer and supplement it with Polysorbate 80. A good starting concentration is 0.01% to 0.1% (w/v).[14] Ensure the surfactant is fully dissolved.
-
Prepare Compound Stock: Create a high-concentration stock of this compound in a suitable organic solvent like DMSO.
-
Dilute into Surfactant Buffer: Using the dropwise addition method, dilute the DMSO stock into the surfactant-containing buffer. The micelles present in the buffer will entrap the compound as it is introduced.[16][17][18]
-
Assess and Control: Check for solubility as before. Crucially, you must run two controls:
-
Vehicle Control: Surfactant buffer + DMSO (no compound) to check for effects of the formulation itself.
-
Compound Control (No Surfactant): Standard buffer + DMSO + Compound to confirm that the surfactant is responsible for the improved solubility.
-
| Common Surfactants | Type | Typical Starting Concentration | Considerations |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% | Widely used, generally low toxicity. Can be viscous.[14][16] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% | Similar to Tween 80, common in immunoassays (e.g., ELISA). |
| Cremophor® EL | Non-ionic | 0.1 - 1% | Very effective solubilizer but has a higher potential for biological interference. Use with caution and thorough controls. |
Q: What are cyclodextrins and how do I use them for my compound? (Step 4)
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [19][20][21][22] They can encapsulate a hydrophobic "guest" molecule, like this compound, forming an inclusion complex that is highly water-soluble.[19][21][23]
Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Choose a Cyclodextrin: HP-β-CD and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are common choices in research due to their high solubility and low toxicity.[11][20]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 10% (w/v) or higher, depending on the required solubilization power.
-
Method A (Direct Solubilization):
-
Add the powdered this compound directly to the cyclodextrin-containing buffer.
-
Stir or sonicate the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your working solution. The concentration will need to be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
-
-
Method B (Solvent Evaporation - for higher loading):
-
Dissolve your compound in a minimal amount of a volatile organic solvent (e.g., methanol or acetone).
-
Separately, dissolve the HP-β-CD in your aqueous buffer.
-
Slowly add the organic solution of your compound to the aqueous cyclodextrin solution while stirring.
-
Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation. This leaves an aqueous solution of the compound-cyclodextrin complex.
-
References
- Jadhav, P., & Petkar, B. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research Journal of Pharmacy and Technology. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
- Gould, S., & Scott, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
- Fenyvesi, É., & Szente, L. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
- Patil, S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 20686-65-1). Cheméo. [Link]
- PubChem. (n.d.). 2-Methylnaphth(2,1-d)oxazole. PubChem. [Link]
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
- askIITians. (2023). How does pH affect solubility?. askIITians. [Link]
- ResearchGate. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Reddit. (2024). can tween 80 dissolve hydrophobic compounds. Reddit. [Link]
- Scribd. (n.d.). Solubility With Tween 80. Scribd. [Link]
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- YouTube. (2023). Does Solution pH Control The Extent Of Solubility?. YouTube. [Link]
- OUCI. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI. [Link]
- Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
- NIH. (n.d.). The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. NIH. [Link]
- YouTube. (2023). What Is The Role Of pH In Chemical Solubility?. YouTube. [Link]
- Journal of Advanced Pharmacy Education and Research. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- YouTube. (2023). Why Is pH Critical For Weak Electrolyte Solubility?. YouTube. [Link]
- G-Biosciences. (2020).
- IRO-Chem. (2023). Co-solvent: Significance and symbolism. IRO-Chem. [Link]
- PubMed. (2006).
- PubMed. (2014). Synthesis, molecular structure, DNA interaction and antioxidant activity of novel naphthoxazole compound. PubMed. [Link]
- ChemBK. (n.d.). 1-d]oxazole,2-methyl-naphth[. ChemBK. [Link]
- ScienceDirect. (2021).
- Chemical Communications (RSC Publishing). (2022). Proline selective labeling via on-site construction of naphthoxazole (NapOx).
- Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. [Link]
- PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]/articles/PMC10946258/)
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Substituted Naphthoxazoles
Welcome to the Technical Support Center for the synthesis of 2-substituted naphthoxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
I. Foundational Principles of Naphthoxazole Synthesis
The synthesis of 2-substituted naphthoxazoles is a cornerstone in medicinal chemistry, granting access to a scaffold present in numerous biologically active compounds. The most prevalent synthetic routes involve the condensation of an aminonaphthol with either an aldehyde or a carboxylic acid derivative. This is typically followed by an oxidative cyclization to form the aromatic naphthoxazole ring system. Understanding the underlying mechanism is crucial for effective troubleshooting.
General Reaction Pathway
The reaction between an aminonaphthol and an aldehyde commences with the formation of a Schiff base (imine) intermediate. This intermediate then undergoes intramolecular cyclization to form a dihydro-naphthoxazole. Subsequent oxidation, either by air or an added oxidant, yields the final 2-substituted naphthoxazole.
Caption: General reaction pathway for naphthoxazole synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-substituted naphthoxazoles in a question-and-answer format.
Low or No Product Yield
Q1: My reaction has a very low yield, or I'm not seeing any product formation by TLC. What are the likely causes and how can I address them?
A1: Low or no product yield is a common frustration that can stem from several factors. A systematic approach to troubleshooting is key.
-
Purity of Starting Materials: Impurities in your aminonaphthol or aldehyde can significantly hinder the reaction. 1-Amino-2-naphthol hydrochloride is a common starting material and should be handled with care as it can be sensitive to air and moisture.[1]
-
Recommendation: Assess the purity of your starting materials via melting point, NMR, or TLC. If necessary, purify the aminonaphthol by recrystallization. Liquid aldehydes can be distilled, and solid aldehydes can be recrystallized.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The condensation and cyclization steps may require specific temperatures. Some reactions proceed at room temperature, while others necessitate heating.[1]
-
Recommendation: If your reaction is sluggish at room temperature, incrementally increase the temperature and monitor the progress by TLC. Conversely, if you observe significant byproduct formation at elevated temperatures, try lowering the temperature.
-
Reaction Time: The reaction may not have reached completion.
-
Recommendation: Continue to monitor the reaction by TLC at regular intervals until you see consumption of the starting materials.
-
-
Catalyst Inactivity (if applicable): If you are using a catalyst (e.g., a Lewis acid), its activity is paramount.
-
Recommendation: Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., in a desiccator). Some catalysts may require activation before use. Consider increasing the catalyst loading if you suspect low activity.
-
-
Atmosphere: Aminonaphthols can be susceptible to oxidation.
-
Recommendation: If you suspect oxidation of your starting material, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Sources
troubleshooting guide for unexpected results in naphthoxazole experiments
Welcome to the Technical Support Center for Naphthoxazole Experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with naphthoxazole derivatives. As a class of heterocyclic compounds with significant potential in materials science and pharmacology, particularly as fluorescent probes and bioactive agents, naphthoxazoles can present unique challenges.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions (FAQs) to address unexpected results in your synthesis, characterization, and application of these compounds.
Section 1: Troubleshooting Unexpected Results in Naphthoxazole Synthesis
The synthesis of the naphthoxazole scaffold, a fusion of naphthalene and oxazole rings, can lead to challenges such as low yields, unexpected byproducts, and difficulties in purification. Two of the most common isomers are the angular naphtho[1,2-d]oxazole and the linear naphtho[2,1-d]oxazole, and controlling the regioselectivity of the reaction is a frequent hurdle.
FAQ 1: My naphthoxazole synthesis resulted in a low yield and a complex mixture of products. What are the likely causes and how can I improve it?
Low yields and product mixtures in naphthoxazole synthesis often stem from several factors including reaction conditions, starting material purity, and the formation of isomeric byproducts.
Common Causes and Solutions:
-
Formation of Regioisomers: The reaction of a substituted aminonaphthol with an aldehyde or carboxylic acid can potentially yield both the linear and angular naphthoxazole isomers. The final product distribution is often influenced by the substitution pattern of the naphthalene precursor and the reaction conditions. For instance, the synthesis of naphtho[1,2-d]oxazoles is a common pathway.[1]
-
Side Reactions: Incomplete cyclization can leave unreacted starting materials or intermediate species in the reaction mixture. Additionally, over-oxidation or degradation of the naphthalene ring can occur under harsh reaction conditions.
-
Purity of Starting Materials: Impurities in the starting aminonaphthol or aldehyde can lead to the formation of unwanted side products, complicating the purification process.
Troubleshooting Workflow:
-
Confirm Starting Material Purity: Before starting the synthesis, verify the purity of your aminonaphthol and aldehyde/carboxylic acid using techniques like NMR or melting point analysis.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and catalyst (if any). For example, in the synthesis of 2-substituted naphtho[1,2-d]oxazoles from 1-amino-2-naphthol hydrochloride and aromatic aldehydes, the reaction temperature and time can be critical for driving the reaction to completion and minimizing side products.[1]
-
Control Regioselectivity: The choice of starting materials is the primary determinant of regioselectivity. To synthesize a specific isomer, such as naphtho[2,1-d]oxazole, it is crucial to start with the appropriate aminonaphthol precursor, like 2-amino-1-naphthol.[3]
-
Purification Strategy: A complex product mixture may require a multi-step purification strategy. Column chromatography followed by recrystallization is often effective. For challenging separations of isomers, High-Performance Liquid Chromatography (HPLC) may be necessary.
Diagram: General Synthetic Workflow and Troubleshooting Points
Caption: Synthetic workflow with key troubleshooting checkpoints.
Section 2: Characterization Challenges and Solutions
Accurate characterization is paramount to confirm the structure of your synthesized naphthoxazole and to identify any impurities.
FAQ 2: I've synthesized a naphthoxazole, but the 1H NMR spectrum is ambiguous, and I'm unsure if I have the correct isomer. How can I definitively determine the structure?
While 1D ¹H NMR is a primary tool for structural elucidation, overlapping signals and complex coupling patterns in aromatic systems can make definitive assignment challenging. 2D NMR techniques are invaluable for resolving these ambiguities.
A Step-by-Step Guide to 2D NMR for Naphthoxazole Structure Elucidation:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In a naphthoxazole, it will help you trace the connectivity of protons on the naphthalene ring system, allowing you to "walk" around the rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows you to assign the carbon signals that correspond to the protons you've identified in the COSY spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for distinguishing isomers. It shows correlations between protons and carbons that are two or three bonds away. By looking for long-range correlations from key protons to quaternary carbons in the naphthalene ring and the oxazole ring, you can piece together the complete carbon skeleton and confirm the fusion pattern of the rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can help to confirm stereochemistry and conformation.[4]
Illustrative Example:
Consider the distinction between a naphtho[1,2-d]oxazole and a naphtho[2,1-d]oxazole. A key HMBC correlation would be from the proton on the oxazole ring to the carbons at the fusion points of the naphthalene ring. The specific correlations observed will be unique to each isomer, allowing for unambiguous identification.
Diagram: Logic Flow for Isomer Determination using 2D NMR
Caption: Using 2D NMR to resolve structural ambiguity.
FAQ 3: My mass spectrometry data shows unexpected peaks. How do I interpret them?
Mass spectrometry is a powerful tool for determining the molecular weight of your compound, but it can also reveal the presence of adducts, fragments, and impurities.
Common Unexpected Peaks in ESI-MS:
| Observed Ion | Possible Identity | Explanation |
| [M+Na]+ | Sodium Adduct | Common when sodium salts are present in the solvent or on glassware. |
| [M+K]+ | Potassium Adduct | Similar to sodium adducts, arising from potassium salts. |
| [M+NH4]+ | Ammonium Adduct | Often seen when ammonium salts are used in the mobile phase. |
| [2M+H]+ | Dimer | Can form in the ESI source, especially at higher concentrations. |
Troubleshooting Steps:
-
Check for Common Adducts: Use a mass spectrometry adduct calculator to see if the unexpected peaks correspond to common adducts of your target molecule.[5][6][7]
-
Analyze Isotope Patterns: If your compound contains elements with characteristic isotope patterns (e.g., chlorine, bromine), ensure the observed isotope distribution matches the theoretical pattern for your expected formula.
-
Consider Fragmentation: Even with soft ionization techniques, some fragmentation can occur. Look for fragments that correspond to logical losses from your parent molecule (e.g., loss of a side chain).
-
Evaluate Purity: If the unexpected peaks cannot be explained by adducts or fragmentation, they are likely impurities from the synthesis. Re-purification may be necessary.
Section 3: Troubleshooting Naphthoxazole-Based Biological Assays
Naphthoxazoles are frequently used as fluorescent probes in biological systems.[8][9][10] Unexpected results in these assays can be due to a variety of factors related to the compound's properties and its interaction with the biological environment.
FAQ 4: I'm using a naphthoxazole derivative as a fluorescent probe in cell imaging, but I'm observing high background fluorescence and/or rapid signal fading. What's going wrong?
High background and photobleaching are common challenges in fluorescence microscopy.
Troubleshooting High Background Fluorescence:
-
Autofluorescence: Cells and media components can have intrinsic fluorescence. Always include an unstained control to assess the level of autofluorescence. Using a phenol red-free medium during imaging can also help.[2]
-
Compound Aggregation: Poorly soluble naphthoxazole derivatives can form aggregates that scatter light and appear as bright, non-specific signals. Ensure your compound is fully dissolved in the imaging buffer.
-
Non-specific Binding: The probe may be binding to cellular components other than the intended target. Reducing the probe concentration and including blocking agents can help minimize non-specific binding.
Mitigating Photobleaching:
-
Reduce Excitation Intensity and Exposure Time: Use the lowest laser power and shortest exposure time that provide a detectable signal.[11]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to reduce photobleaching.
-
Choose Photostable Derivatives: The photostability of naphthoxazoles can vary depending on their substitution pattern. If photobleaching is a persistent issue, consider synthesizing or obtaining a more photostable analog.[8][12][13]
FAQ 5: The fluorescence of my naphthoxazole probe is highly sensitive to the buffer conditions. How can I stabilize the signal?
The fluorescence of many organic dyes, including naphthoxazoles, can be sensitive to the local environment.
Key Environmental Factors and Solutions:
-
pH: The protonation state of a naphthoxazole derivative can significantly impact its fluorescence properties.[14][15][16] It is crucial to maintain a stable pH in your assay buffer. Test the fluorescence of your compound across a range of pH values to determine its optimal working range.
-
Solvent Polarity: Naphthoxazoles can exhibit solvatochromism, meaning their absorption and emission spectra can shift depending on the polarity of the solvent.[8] Ensure that the polarity of your assay buffer is consistent across experiments.
-
Solubility: Poor solubility in aqueous buffers is a common issue for many heterocyclic compounds.[17] This can lead to compound precipitation and unreliable results. Using a small percentage of a co-solvent like DMSO or formulating the compound with solubilizing agents can improve solubility. However, always test the tolerance of your biological system to the co-solvent.
Protocol: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.[18][19][20] A common method for its determination is the comparative method, which involves using a standard with a known quantum yield.[21]
Materials:
-
Your naphthoxazole derivative
-
A fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
High-purity solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both your naphthoxazole sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of your naphthoxazole sample using the following equation:[21]
Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
References
- Acuña, A. U., & Zanocco, A. L. (2013). Solvent and media effects on the photophysics of naphthoxazole derivatives. Photochemistry and Photobiology, 89(6), 1327–1334. [Link]
- Guimarães, D. G., Santos, V. L. dos A., Simplicio, S. S., Rolim, L. A., Gonsalves, A. de A., & Araújo, C. R. M. (2024). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. ChemRxiv. [Link]
- Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Kumar, R., Imam, M., Singh, M. K., & Singh, M. K. (2020). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives.
- ResearchGate. (n.d.). Effect of pH on the fluorescence emission spectra.
- Zhang, W., et al. (2021). General and practical synthesis of naphtho[2,1-d]oxazoles from naphthols and amines. Organic Chemistry Frontiers, 8(15), 4133-4138. [Link]
- Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Roy, S. K., et al. (2022). Proline selective labeling via on-site construction of naphthoxazole (NapOx).
- Resch-Genger, U., & Rurack, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
- Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
- Singh, A., & Kumar, A. (2018). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research, 9(10), 4275-4281.
- Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- Wang, Y., et al. (2021). A novel fluorescent probe with high photostability for imaging distribution of RNA in living cells and tissues. New Journal of Chemistry, 45(38), 17855-17861. [Link]
- ResearchGate. (n.d.). Effect of pH on the fluorescence quenching and fluorescence.
- Improta, R., et al. (2021). Strong and pH dependent fluorescence in unprecedented anthra[2,3-d]imidazole derivatives. Dyes and Pigments, 194, 109605. [Link]
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- Kumar, A., et al. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of the Iranian Chemical Society, 11(5), 1339-1347.
- WO2000053589A1 - Process for preparing oxazole derivatives.
- ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI.
- Berlman, I. B. (1969). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 91(26), 7329-7334. [Link]
- Chiral Technologies. (2019). How to separate isomers by Normal phase HPLC?.
- University of Bristol. (n.d.). ESI+ Common Background Ions.
- Sahoo, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25411. [Link]
- Goldman, R. D., & Spector, D. L. (2005). Live-cell microscopy – tips and tools. Journal of Cell Science, 118(23), 5463–5470. [Link]
- Benet, D. (2022). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Analytical & Pharmaceutical Research, 11(4). [Link]
- Zhang, Q., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 4(91), 49947-49950. [Link]
- Tanaka, K. (2020).
- Saini, M., et al. (2025). Exploring Synthetic Strategies and Therapeutic Potential of Naphthoquinone Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]
- Microscopist.co.uk. (n.d.). Live Cell Imaging Considerations.
- Sahoo, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25411. [Link]
- Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Kumar, A., & Kumar, A. (2018). A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 18(14), 1184-1201. [Link]
- Stratton, K. G., et al. (2019). Mass Spectrometry Adduct Calculator. Journal of the American Society for Mass Spectrometry, 30(8), 1434-1437. [Link]
- Saini, M., et al. (2025). Exploring Synthetic Strategies and Therapeutic Potential of Naphthoquinone Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]
- ResearchGate. (n.d.). Structure of NAGL. Arrows indicate 2D NMR NOESY correlations used to....
- CN102141547A - High performance liquid chromatography (HPLC) method for analyzing and separating optical isomer of pantoprazole sodium.
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purification of 2-Methylnaphth[2,1-d]oxazole by column chromatography versus recrystallization
Welcome to the technical support guide for the purification of 2-Methylnaphth[2,1-d]oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for two primary purification techniques: column chromatography and recrystallization. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, ensuring you can adapt and overcome challenges in your work.
Frequently Asked Questions (FAQs)
Q1: My initial synthesis of this compound has resulted in a crude mixture. Which purification method, column chromatography or recrystallization, is more suitable?
A1: The choice between column chromatography and recrystallization depends on the nature and quantity of impurities, as well as the scale of your synthesis.
-
Recrystallization is often the preferred first choice for crystalline solids like this compound, especially for larger quantities.[1][2] It is a highly effective method if your impurities have significantly different solubility profiles from your target compound in a chosen solvent.[3][4] The low melting point of this compound (39-43 °C) suggests that a solvent with a relatively low boiling point should be considered to avoid melting the compound during dissolution.[5]
-
Column chromatography is a more powerful separation technique when dealing with complex mixtures containing impurities with similar polarities to your product.[6][7] It is particularly useful for smaller scale purifications or when recrystallization fails to yield a product of the desired purity.
A good starting point is to analyze your crude product by Thin-Layer Chromatography (TLC) to visualize the number and relative polarities of the impurities. This will provide valuable information to guide your decision.
Q2: What are the key physical properties of this compound that I should consider for purification?
A2: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₉NO[5][8][9][10][11] | Indicates a relatively non-polar, aromatic structure. |
| Molecular Weight | 183.21 g/mol [5][8][9][11] | Standard for a molecule of this size. |
| Appearance | White to almost white crystalline powder[5] | Suggests that recrystallization is a viable purification method. |
| Melting Point | 39 - 43 °C[5][12] | A relatively low melting point necessitates careful solvent selection for recrystallization to avoid "oiling out." |
| Boiling Point | 302 °C[5][12][13] | High boiling point indicates low volatility at room temperature. |
| Solubility | Soluble in methanol.[13] Miscible with alcohol and ether.[14] | Provides a starting point for solvent screening for both recrystallization and chromatography. The fused aromatic system suggests solubility in common organic solvents. |
Q3: How do I choose the right solvent for purifying this compound?
A3: Solvent selection is the most critical parameter for both techniques.
-
For Recrystallization: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3][4][15] Impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble even when hot (allowing for hot filtration).[3][16] Given its aromatic nature, consider solvents like ethanol, methanol, isopropanol, or mixed solvent systems such as ethanol/water or ethyl acetate/hexanes.[17][18]
-
For Column Chromatography: The choice of eluent (mobile phase) is determined by running preliminary TLC plates.[6][19] You are looking for a solvent system that provides a good separation between your product and impurities, with the Rf value of this compound ideally around 0.3.[19] A common starting point for non-polar compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during the column chromatography of this compound.
Problem 1: My compound is not moving down the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of your eluent. For instance, if you are using a 9:1 hexanes:ethyl acetate mixture, try changing to a 4:1 or even a 1:1 mixture. This should increase the affinity of your compound for the mobile phase and facilitate its movement down the column.[20] It is crucial to make these changes gradually to avoid co-elution of impurities.
Problem 2: All my compounds are coming off the column at once.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of your eluent. If you started with a 1:1 hexanes:ethyl acetate mixture, try a 4:1 or 9:1 mixture. This will increase the interaction of your compounds with the stationary phase (silica gel or alumina) and allow for better separation.[20]
Problem 3: The separation is poor, and the bands are overlapping.
-
Possible Causes & Solutions:
-
Improper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.[7]
-
Overloading the Column: Using too much crude material for the size of your column will result in broad bands and poor resolution. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
-
Incorrect Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to peak broadening.[21] Conversely, a flow rate that is too slow can lead to diffusion and band widening.[21] Adjust the pressure or stopcock to achieve an optimal flow rate.
-
Problem 4: I can't find my compound in any of the collected fractions.
-
Possible Causes & Solutions:
-
Compound is Colorless: this compound is a white solid, so you will not see colored bands. You must analyze your fractions by TLC to determine which ones contain your product.[6]
-
Compound is Stuck on the Column: If the eluent is not polar enough, your compound may not have eluted. Try flushing the column with a very polar solvent, such as pure ethyl acetate or methanol, to see if you can recover your material.
-
Decomposition on Silica: While less common for stable aromatic heterocycles, some compounds can decompose on acidic silica gel.[20] If you suspect this, you can use neutral alumina as the stationary phase or add a small amount of triethylamine (~1%) to your eluent to neutralize the silica.
-
Troubleshooting Guide: Recrystallization
This section provides solutions to common problems encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: You have not added enough solvent or the solvent is not a good choice.
-
Solution: Add more solvent in small portions to the boiling solution until the solid dissolves.[2] If the compound still does not dissolve after adding a significant amount of solvent, it is likely not a suitable solvent. You will need to screen other solvents.[3][15]
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound (39-43 °C). The saturated solution becomes supersaturated before it reaches the crystallization temperature, causing the compound to come out as a liquid.
-
Solution:
-
Use a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.
-
Use a Larger Volume of Solvent: This will lower the saturation point and may allow the solution to cool below the melting point before crystallization begins.
-
Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[3][22]
-
Problem 3: No crystals form upon cooling.
-
Possible Causes & Solutions:
-
Solution is Not Saturated: You may have used too much solvent.[2] Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated and requires a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[18]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[18]
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Problem 4: The recovered yield is very low.
-
Possible Causes & Solutions:
-
Too Much Solvent Used: As mentioned above, using an excessive amount of solvent will keep more of your product dissolved in the mother liquor.[2]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[2] Always use a minimal amount of ice-cold solvent for washing.
-
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Loading the Sample:
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.[21]
-
Carefully add the sample to the top of the column.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.[16]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[22]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[18]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualizing the Workflow
Caption: Decision tree for selecting a purification method.
Caption: General troubleshooting workflow for purification.
References
- GC Column Troubleshooting Guide. Phenomenex.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Solvent Choice - Chemistry Teaching Labs. University of York.
- Quick Troubleshooting Guide For HPLC Column Usage.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystalliz
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Troubleshooting Flash Column Chrom
- Finding the best solvent for recrystallisation student sheet.
- Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
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- [1-d]oxazole,2-methyl-naphth. ChemBK.
- 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652. PubChem.
- 2-METHYLNAPHTHO(2,1-D)OXAZOLE | 20686-65-1. ChemicalBook.
- 2-Methylnaphth[1,2-d]oxazole | 85-15-4. Benchchem.
- 2-Methylnaphth[1,2-d]oxazole CAS#: 85-15-4. ChemicalBook.
- Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole deriv
- Recrystallization and Crystalliz
- Naphth[2,1-d]oxazole, 2-methyl- - Substance Details. US EPA.
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- recrystalliz
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strategies to reduce background fluorescence in cell imaging with 2-Methylnaphth[2,1-d]oxazole
Technical Support Center: 2-Methylnaphth[2,1-d]oxazole Imaging Probes
A Guide to Reducing Background Fluorescence in Cellular Imaging
Welcome to the technical support center for researchers using this compound and related naphthoxazole-based fluorescent probes. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to help you overcome one of the most common challenges in fluorescence microscopy: high background signal. As your dedicated application scientists, we've structured this resource to not only give you solutions but to explain the scientific principles behind them, ensuring you can adapt and innovate in your own experimental contexts.
Part 1: Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered when using this compound.
Q1: My entire field of view is fluorescent, even in areas without cells. What is the most likely cause?
A1: This issue typically points to components in your imaging medium. Standard cell culture media contain phenols (like phenol red) and vitamins (like riboflavin) that are inherently fluorescent.[1] These components create a diffuse, uniform background glow that can obscure your specific signal. The first and simplest troubleshooting step is to switch to an imaging-specific, low-fluorescence medium or a buffered saline solution (e.g., PBS) for the duration of the imaging session.[2][3]
Q2: I see bright, punctate fluorescent spots outside of my cells. What are these, and how do I get rid of them?
A2: These spots are likely aggregates of the this compound probe itself. The naphthoxazole core is hydrophobic, and at high concentrations or in purely aqueous solutions, these molecules can clump together.[4] To resolve this, ensure your final probe concentration is optimized (start with a titration series) and that your staining buffer contains a small amount of a non-ionic detergent like Pluronic F-127 or Tween-20 (typically 0.01-0.05%) to improve solubility and prevent aggregation.
Q3: My control cells (not treated with the probe) are still showing significant fluorescence in the same channel. Why is this happening?
A3: You are observing cellular autofluorescence. This is the natural fluorescence emitted by endogenous molecules within the cell.[5][6] Common sources include metabolic cofactors like NADH and flavins (emitting in the blue-green range) and aging pigments like lipofuscin (broad emission across the spectrum).[7][8] This is a very common issue, and addressing it requires specific strategies outlined in the Troubleshooting Guide below, such as spectral unmixing or pre-imaging photobleaching.[9][10][11][12]
Q4: The background is much worse after I fix and permeabilize my cells. What did I do wrong?
A4: The fixation process itself, especially with aldehyde-based fixatives like formaldehyde or glutaraldehyde, can induce autofluorescence by cross-linking proteins.[8][13][14] Over-fixation can exacerbate this problem.[15] Additionally, the permeabilization step, which is necessary for intracellular probes to enter the cell, can sometimes disrupt cellular components in a way that increases non-specific binding of the probe.[14][16][17]
Part 2: In-Depth Troubleshooting Guide
High background fluorescence is a multifaceted problem. Use this guide to systematically diagnose the source of your background and implement the appropriate solution.
Step 1: Diagnose the Source of Your Background
The first step is to identify the primary contributor to the unwanted signal. A logical, stepwise diagnosis will save you time and reagents. The following flowchart outlines a decision-making process for identifying the source of your background noise.
Caption: A decision tree to systematically identify the source of background fluorescence.
Step 2: Implement Targeted Solutions
Once you have a probable source, apply the corresponding solution.
Cellular autofluorescence arises from endogenous molecules that fluoresce at similar wavelengths to your probe.[5][13] The naphthoxazole scaffold of your probe likely has broad excitation and emission spectra, making it susceptible to overlap with common autofluorescent species.
Spectral Properties of Common Autofluorescent Species
| Molecule | Typical Excitation (nm) | Typical Emission (nm) | Common Location |
|---|---|---|---|
| NADH | 340-360 | 440-470 | Mitochondria |
| Flavins (FAD) | 440-470 | 520-540 | Mitochondria |
| Lipofuscin | 340-490 (Broad) | 460-670 (Broad) | Lysosomes (esp. in aging cells) |
| Collagen/Elastin | 350-450 | 420-520 | Extracellular Matrix |
Data compiled from sources[7][8].
Solutions:
-
Spectral Unmixing: This is the most powerful computational approach.[11] It requires a spectral detector on your confocal microscope. The principle is to acquire the emission spectrum of your unstained sample (the autofluorescence "fingerprint") and the spectrum of your this compound probe. A linear unmixing algorithm then mathematically subtracts the autofluorescence contribution from your experimental image, pixel by pixel.[12][18]
-
Photobleaching Pre-Treatment: Autofluorescent molecules can be intentionally destroyed by prolonged exposure to high-intensity light before you apply your fluorescent probe.[9][10] This method is effective but must be performed carefully to avoid causing cellular damage that could affect your experiment.
-
Chemical Quenching: Certain chemical agents can reduce autofluorescence. A common method for aldehyde-induced autofluorescence is treatment with sodium borohydride.[5][19]
Protocol: Sodium Borohydride Quenching for Fixed Cells
-
Fixation and Permeabilization: Perform your standard protocol using an aldehyde-based fixative.
-
Wash: Wash the cells 3 times with PBS.
-
Quenching: Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS.
-
Causality Note: Sodium borohydride is a reducing agent that converts fluorescent aldehyde groups formed during fixation into non-fluorescent alcohol groups.[5]
-
-
Incubation: Add the sodium borohydride solution to your cells and incubate for 15-30 minutes at room temperature.
-
Wash: Wash the cells thoroughly (4-5 times) with PBS to remove all traces of the reducing agent.
-
Staining: Proceed with your blocking and this compound staining protocol.
The environment your cells are in can be a major source of background.
Solutions:
-
Use Imaging-Specific Media: For live-cell imaging, replace standard culture medium with a specially formulated low-fluorescence medium (e.g., FluoroBrite™ DMEM) or a simple buffered salt solution like HBSS for the imaging period.[1][20][21][22] These formulations lack phenol red and have reduced concentrations of autofluorescent vitamins.[1]
-
Use Glass-Bottom Dishes: Standard plastic cell culture dishes are highly fluorescent.[3] For high-resolution microscopy, it is mandatory to use imaging vessels with glass bottoms (#1.5 thickness coverslip) to minimize background from the vessel itself.[10][21]
The hydrophobic nature of the this compound core makes it prone to non-specific binding to cellular structures like membranes and proteins, as well as self-aggregation.[4][23]
Solutions:
-
Optimize Probe Concentration: Using too much probe is a common error. The goal is to saturate the specific target without leaving a high concentration of unbound probe that can bind non-specifically. Perform a concentration titration curve to find the optimal signal-to-noise ratio.[2]
-
Improve Washing Steps: Increase the number and duration of your wash steps after staining to more effectively remove unbound probe molecules.[2][19] Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can help disrupt weak, non-specific hydrophobic interactions.[16]
-
Use a Blocking Agent: Before adding your probe, incubate the cells with a blocking buffer. While commonly used for antibodies, a protein-based blocker like Bovine Serum Albumin (BSA) can occupy non-specific binding sites on cells and the coverslip, preventing your probe from sticking.[24]
-
Include Anti-Quenching and Anti-Aggregation Reagents: Formulate your staining buffer to improve probe behavior. Including BSA can help reduce non-specific binding, while a detergent like Pluronic F-127 can prevent probe aggregation in the solution before it even reaches the cells.
Protocol: Optimized Staining Buffer for Hydrophobic Probes
-
Base Buffer: Start with Phosphate-Buffered Saline (PBS), pH 7.4.
-
Add Protein Blocker: Add Bovine Serum Albumin (BSA) to a final concentration of 1% (w/v).
-
Causality Note: BSA is a protein that will coat surfaces, effectively "blocking" sites where the hydrophobic probe might otherwise non-specifically adhere.[24]
-
-
Add Detergent: Add Pluronic F-127 to a final concentration of 0.02% (w/v).
-
Causality Note: This non-ionic surfactant helps to keep hydrophobic probe molecules solubilized and prevents them from forming fluorescent aggregates in the aqueous buffer.
-
-
Probe Dilution: Dilute your this compound stock solution directly into this complete buffer immediately before use.
Part 3: Advanced Concepts & Experimental Workflows
For the most challenging scenarios, advanced techniques may be required.
Active Background Quenching
In some applications, it is possible to add a secondary molecule—a quencher—that specifically reduces the fluorescence of unbound or non-specifically bound probes.[25][26] For example, a quencher molecule could be designed to remain in the extracellular space, silencing any background fluorescence from unbound probe outside the cells.[27] This is an advanced technique, often involving Förster Resonance Energy Transfer (FRET), where the quencher absorbs the energy from the excited probe before it can emit a photon.[25][27]
Workflow for Optimizing a New Experiment
The following diagram illustrates a comprehensive workflow for establishing a robust imaging protocol with this compound, incorporating the troubleshooting steps discussed.
Caption: A step-by-step workflow for minimizing background from start to finish.
By systematically addressing each potential source of background fluorescence, from the media you use to the specific chemistry of your probe, you can significantly enhance the quality and reliability of your imaging data.
References
- Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. (2017). Journal of Visualized Experiments. [Link]
- Causes of Autofluorescence. (2022). Visikol. [Link]
- How to Reduce Background Autofluorescence and Improve Confocal Microscopy Images. (n.d.). Photon Lines. [Link]
- What is Autofluorescence? A Quick Explainer for Biologists. (2024). Bitesize Bio. [Link]
- Autofluorescence. (n.d.). Bio-Rad Antibodies. [Link]
- How we can reduce the background in fluorescence microscopy? (2015).
- How can you ensure that your media choice won't interfere with your imaging? Are there certain components to avoid? (n.d.). Cell Culture Dish. [Link]
- Spectral Imaging and Linear Unmixing. (n.d.). Nikon's MicroscopyU. [Link]
- Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. (n.d.). Beckman Coulter. [Link]
- SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. (2022).
- Practical Considerations for Spectral Imaging. (n.d.). ZEISS Microscopy Online Campus. [Link]
- Improving Live Cell Fluorescence Imaging. (2015). Cell Culture Dish. [Link]
- Autofluorescence. (n.d.). Wikipedia. [Link]
- LABTips: Optimizing Live-cell Imaging. (2023). Labcompare. [Link]
- Guide to Fixation and Permeabiliz
- Does fixing and permeabilizing cells lead to increased background signals? (2024). Reddit. [Link]
- How to reduce autofluorescence in life cell imaging of cell lines? (2019).
- Quenching (fluorescence). (n.d.). Wikipedia. [Link]
- Fluorescent signal reduction after fixation/permeabilization? (2016).
- Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. (2024). Journal of the American Chemical Society. [Link]
- Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging. (2019). PLoS One. [Link]
- Fixation and Permeabilization of Cells and Tissues. (2018).
- Optimizing Fluorescent Imaging Protocols for Reproducible Results. (n.d.). LinkedIn. [Link]
- Permeabilization & Fixation. (n.d.). Bio-Rad Antibodies. [Link]
- Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. (2005).
- Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. (2013). PLoS One. [Link]
- How to reduce unspecific binding in an intracellular click-reaction? (2015).
- Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocaliz
- This compound (C12H9NO). (n.d.). PubChemLite. [Link]
- 2-Methylnaphth(2,1-d)oxazole. (n.d.). PubChem. [Link]
- 1-d]oxazole,2-methyl-naphth[. (n.d.). ChemBK. [Link]
- Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. (2022). Molecules. [Link]9325200/)
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Technical Support Center: Enhancing the Photostability of 2-Methylnaphth[2,1-d]oxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylnaphth[2,1-d]oxazole derivatives. This guide is designed to provide in-depth, practical solutions to common challenges related to the photostability of these valuable fluorescent compounds. As their application in high-performance imaging, sensing, and materials science expands, ensuring their stability against light-induced degradation is paramount for obtaining reliable and reproducible results.[1] This resource combines foundational knowledge with actionable troubleshooting protocols to help you maximize the performance of your naphthoxazole derivatives.
Section 1: Frequently Asked Questions (FAQs) - Understanding Photodegradation
This section addresses fundamental questions regarding the photostability of this compound derivatives.
Q1: What is photodegradation and why is it a critical issue for my experiments?
A: Photodegradation, often called photobleaching in the context of fluorophores, is the irreversible photochemical alteration of a molecule upon light absorption. For fluorescent derivatives of this compound, this process leads to the loss of their ability to fluoresce. This is a critical issue because it can result in a progressive loss of signal during an experiment, leading to poor signal-to-noise ratios, inaccurate quantification, and limited observation times in applications like fluorescence microscopy or long-term material testing.[2][3] The fused aromatic structure of the naphthoxazole core provides a degree of inherent stability, but like most organic fluorophores, it is susceptible to degradation under intense or prolonged illumination.[4]
Q2: What are the primary molecular mechanisms that cause my naphthoxazole derivative to photodegrade?
A: The photodegradation of organic fluorophores like naphthoxazole derivatives typically proceeds through two main pathways, both originating from the molecule's electronically excited state:
-
Reaction with Molecular Oxygen: This is the most common degradation pathway in aerobic environments. After absorbing a photon, the fluorophore is promoted to an excited singlet state (S¹). While it can relax by emitting a photon (fluorescence), it can also transition to a long-lived excited triplet state (T¹) via intersystem crossing. In this triplet state, the molecule can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5] This singlet oxygen can then attack the fluorophore itself or other nearby molecules, causing irreversible chemical damage.[6][7]
-
Direct Photochemical Reactions & Radical Formation: The excited state molecule (either singlet or triplet) is more chemically reactive than its ground-state counterpart. It can undergo direct reactions like isomerization, cyclization, or fragmentation.[8] Furthermore, photoionization can occur, where the excited fluorophore ejects an electron to form a radical cation, which is highly unstable.[9][10] These radical species can engage in a cascade of destructive reactions.
Q3: How can I quantitatively measure the photostability of my new this compound derivative?
A: A standardized method involves continuously illuminating a solution of your compound and measuring the decay of its fluorescence intensity over time. The time it takes for the fluorescence to decrease to half its initial value (the half-life, t₁/₂) or the calculated photobleaching quantum yield (Φb) are common metrics for comparison. A higher half-life or a lower quantum yield indicates greater photostability. A detailed protocol for this measurement is provided in Section 3.
Section 2: Troubleshooting Guide - Common Photostability Issues
This section provides a problem-cause-solution framework for specific experimental challenges.
Problem: My fluorescent signal rapidly fades during live-cell imaging or fluorescence microscopy.
This is a classic sign of photobleaching, where the excitation light is destroying the fluorophore faster than the data can be collected.
-
Likely Cause A: Presence of Reactive Oxygen Species (ROS) The aqueous environment of biological imaging is typically saturated with dissolved oxygen. The intense laser or arc-lamp illumination excites the naphthoxazole derivative, which in turn generates singlet oxygen and other ROS, leading to rapid degradation.[5]
-
Solution: Implement an Antioxidant & Oxygen Scavenging System The most effective strategy is to remove molecular oxygen from the imaging medium and add chemical agents that can quench excited triplet states or scavenge radicals.[10][11] These are often referred to as "antifading" agents.
-
Prepare Base Buffer: Start with your standard imaging buffer (e.g., PBS, HEPES-buffered saline). Ensure the pH is optimized for your experiment, as pH can influence photodegradation rates.[12]
-
Add Oxygen Scavenging System (Gloxy):
-
To 1 mL of your base buffer, add 10 µL of a 100 mg/mL glucose stock solution.
-
Add 1 µL of a 10 mg/mL glucose oxidase stock solution.
-
Add 1 µL of a 10 mg/mL catalase stock solution.
-
Causality: Glucose oxidase consumes oxygen in the presence of glucose. Catalase breaks down the hydrogen peroxide byproduct, which can also be damaging.[10]
-
-
Incorporate Antioxidants/ROXS components:
-
Add a reducing agent like Ascorbic Acid (to a final concentration of 0.5-2 mM) or Trolox (to a final concentration of 1-2 mM).[10]
-
For a more robust Reducing and Oxidizing System (ROXS), which helps to rapidly recycle the fluorophore from its radical state back to the ground state, you may also include a mild oxidizing agent, but this requires careful optimization.[10]
-
-
Finalize and Use: Gently mix the solution. This buffer should be prepared fresh before each imaging session, as its effectiveness diminishes over time.
-
| Agent | Mechanism of Action | Typical Concentration | Notes |
| Ascorbic Acid (Vitamin C) | Reducing agent, radical scavenger.[6][9] | 0.5 - 10 mM | Water-soluble. Can lower the pH of unbuffered solutions. |
| Trolox (Vitamin E analog) | Reducing agent, radical scavenger.[10] | 1 - 2 mM | Highly effective; often used in ROXS imaging buffers. |
| n-Propyl Gallate (nPG) | Antioxidant, radical scavenger.[9] | 1 - 5 mM | Can be less effective than Trolox for some dyes. |
| Mercaptoethylamine (MEA) | Triplet state quencher & reducing agent.[9][11] | 10 - 50 mM | Can have an unpleasant odor. Its antioxidative properties are often dominant.[9] |
-
Likely Cause B: Formation of Long-Lived, Non-fluorescent Triplet States Even in a low-oxygen environment, your naphthoxazole derivative can get "trapped" in the excited triplet state. This state is non-fluorescent (dark) and can still undergo other degradation reactions.
-
Solution: Use a Triplet State Quencher A triplet state quencher is a molecule that can accept energy from the excited fluorophore, returning it to the ground state where it can be excited again, while the quencher dissipates the energy non-radiatively (as heat).
-
Select a Quencher: Cyclooctatetraene (COT) is a common and effective triplet state quencher for many fluorophores.[9][11]
-
Determine Concentration: The optimal concentration is typically in the 1-2 mM range. High concentrations can sometimes quench fluorescence, so titration may be necessary.
-
Add to Buffer: COT is not water-soluble and should be dissolved in a compatible organic solvent (like DMSO) before being added to the imaging buffer. Ensure the final DMSO concentration is non-toxic to your sample.
-
Combine Strategies: For maximum photostability, it is common practice to use a triplet state quencher in combination with an antioxidant/oxygen scavenging system.[11]
-
This diagram illustrates the electronic states of a fluorophore and how different stabilization agents intervene to prevent photodegradation.
Caption: Fluorophore state transitions and points of intervention for photostabilizers.
Problem: My naphthoxazole derivative is unstable in solution, even when stored in the dark.
If degradation occurs without light, the issue is chemical instability rather than photostability. However, if the instability is noted in formulated products that are exposed to ambient light over time (e.g., on a lab bench), then formulation-based photostabilization is required.
-
Likely Cause: Environmental Factors in the Formulation Oxygen, pH, solvent polarity, and the presence of impurities can all contribute to the gradual degradation of the compound when exposed to even low levels of light over long periods.[12][13]
-
Solution 1: Formulation Optimization Controlling the chemical environment is key.
-
Solvent Choice & Deoxygenation: Store the compound in a deoxygenated solvent. A simple method is to bubble argon or nitrogen gas through the solvent for 15-30 minutes before dissolving the compound. For long-term storage, sealing the vial under an inert atmosphere is recommended.
-
Polymer Encapsulation: Dispersing the naphthoxazole derivative within a polymer matrix with low oxygen permeability, such as poly(methyl methacrylate) (PMMA), can provide a physical barrier against oxygen.[14] This is particularly useful for creating stable solid-state materials.
-
Complexation: Using host molecules like cyclodextrins can encapsulate the fluorophore, shielding it from the bulk solvent and potential reactants, which has been shown to reduce photodegradation for many drugs.[13]
-
-
Solution 2: Covalent Structural Modification For drug development professionals and medicinal chemists, altering the molecule itself offers a powerful route to enhanced stability. This is a design-phase strategy rather than a simple experimental fix.
-
Intramolecular Photostabilizers: Covalently attaching an antioxidant moiety, such as Trolox, directly to the naphthoxazole scaffold can provide intramolecular "self-healing" protection. This is highly effective as the stabilizer is always in close proximity to the fluorophore.
-
Electronic Tuning: Introducing electron-withdrawing or electron-donating groups at specific positions on the naphthalene ring system can alter the energy levels of the excited states and their susceptibility to photooxidation.
-
Steric Hindrance: Adding bulky side groups can sterically shield the reactive core of the molecule from attack by singlet oxygen or other reactants.[5]
-
Caption: Decision workflow for improving the long-term photostability of derivatives.
Section 3: Key Experimental Protocols
Protocol 1: Standardized Measurement of Photostability (Half-Life Method)
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in the desired solvent (e.g., ethanol, DMSO, or aqueous buffer) in a quartz cuvette. The concentration should yield an absorbance of ~0.05 at the excitation maximum (λ_ex) to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a stable, continuous wave light source (e.g., Xenon lamp).
-
Initial Measurement: Record the full emission spectrum and note the fluorescence intensity at the emission maximum (λ_em).
-
Photobleaching: Continuously illuminate the sample at λ_ex with the excitation shutter open. Set the emission monochromator to λ_em and record the fluorescence intensity as a function of time.
-
Data Analysis: Plot the normalized fluorescence intensity (I/I₀) versus time. The photobleaching half-life (t₁/₂) is the time at which the intensity drops to 50% of its initial value.
-
Comparison: Repeat the experiment under identical conditions for a known standard fluorophore (e.g., Fluorescein or Rhodamine 6G) to benchmark the performance of your compound.
References
- Dave, R., Terry, D. S., Munro, J. B., & Blanchard, S. C. (2009). Mitigating unwanted photophysical processes for improved single-molecule fluorescence imaging. Biophysical journal, 96(6), 2371–2381. [Link]
- Widengren, J., Kudryavtsev, V., Antonik, M., Berger, S., Gerken, M., & Seidel, C. A. (2007). Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. The journal of physical chemistry. A, 111(3), 429–440. [Link]
- Liu, J., Zhao, B., Zhang, X., Guan, D., Sun, K., Zhang, Y., & Liu, Q. (2024). Thiolation for Enhancing Photostability of Fluorophores at the Single-Molecule Level. Angewandte Chemie (International ed. in English), 63(1), e202316192. [Link]
- Kobayashi, H., Ogawa, M., Alford, R., Choyke, P. L., & Urano, Y. (2010). New strategies for fluorescent probe design in medical diagnostic imaging. Chemical reviews, 110(5), 2620–2640. [Link]
- Joo, C., Balci, H., Ishitsuka, Y., Buranachai, C., & Ha, T. (2008). Simple method to enhance the photostability of the fluorescence reporter R6G for prolonged single molecule studies. Journal of biotechnology, 135(1), 51–56. [Link]
- Google Patents. (n.d.). US20220229048A1 - High-brightness fluorophores by covalent functionalization.
- Mirończuk, A., Protti, M., & Kciuk, M. (2021). The role of antioxidants in photoprotection: A critical review. Journal of the American Chemical Society, 143(30), 11467-11481. [Link]
- Dattilo, D., D'urso, A., Grasso, G., Compagnini, G., & Purrello, R. (2021). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host-Guest Systems Suitable for Luminescent Solar Concentrators. Nanomaterials (Basel, Switzerland), 11(11), 3097. [Link]
- Bonin, E., Bilska-Markowska, M., & Luchowski, R. (2022). Silver Nanoparticles Improve Fluorophore Photostability: Application to a Hypericin Study. International journal of molecular sciences, 23(18), 10815. [Link]
- Rosen, H. R., Chadda, R., & Schroeder, C. M. (2015). Fluorescent Nanoconjugate Derivatives with Enhanced Photostability for Single Molecule Imaging. ACS nano, 9(11), 10997–11007. [Link]
- Bhalekar, M. R., et al. (2008). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 20(7), 5100-5106. [Link]
- Duchi, S., & Goldstein, D. (2023).
- Shaner, N. C., Lin, M. Z., McKeown, M. R., Steinbach, P. A., Hazelwood, K. L., Davidson, M. W., & Tsien, R. Y. (2008). Improving the photostability of bright monomeric orange and red fluorescent proteins.
- Bhalekar, M., Pokharkar, V., Patil, B., & Patil, N. (2008). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 20, 5100-5106. [Link]
- Korytowski, W., & Girotti, A. W. (1995). Interaction of antioxidants with depth-dependent fluorescence quenchers and energy transfer probes in lipid bilayers. Biochimica et biophysica acta, 1240(1), 99–108. [Link]
- Chmyrov, A., Arden-Jacob, J., Zilles, A., Drexhage, K. H., & Widengren, J. (2013). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Photochemical & Photobiological Sciences, 12(11), 1932-1945. [Link]
- Google Patents. (n.d.). WO2008157762A2 - Methods to increase the photostability of dyes.
- Kumar, R., Imam, M., Singh, M. K., & Singh, M. K. (2020). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives.
- Wypych, G. (2020). NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. Chemistry & Chemical Technology, 14(4), 534-541. [Link]
- Schroll, C. A., & Hyster, T. K. (2022). Photobiocatalytic Strategies for Organic Synthesis. Trends in chemistry, 4(6), 513–526. [Link]
- Miller, S. B. (2020). Improving the Photostability and Recovery of Organic Semiconductors: A Study on Controlling the Photo-Degradation of Functionalized Pentacene Derivatives. Department of Physics, University of Oregon. [Link]
- Li, Y., et al. (2018). General and practical synthesis of naphtho[2,1-d]oxazoles from naphthols and amines. Organic Chemistry Frontiers, 5(1), 55-59. [Link]
- Wang, Y., Wang, C., Chen, J., Wang, Z., & Zhang, X. (2022). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. International journal of molecular sciences, 23(22), 14336. [Link]
- PubChem. (n.d.). This compound.
- Wang, Y., Wang, C., Chen, J., Wang, Z., & Zhang, X. (2022). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. International Journal of Molecular Sciences, 23(22), 14336. [Link]
- Tong, H., et al. (2021). Photodegradation of naphthalene-derived particle oxidation products.
- In: Tønnesen, H. (Ed.), (2004). Photostability and Photostabilization of Drugs and Drug Products. Taylor & Francis. [Link]
- Soto, F. (Ed.). (2019).
- Chen, Y.-C., et al. (2021). Proline selective labeling via on-site construction of naphthoxazole (NapOx).
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resolving issues with non-specific binding of naphthoxazole probes in cells
A Guide to Resolving Non-Specific Binding in Cellular Imaging
Welcome to the technical support center for our naphthoxazole-based fluorescent probes. As a Senior Application Scientist, I've designed this space to provide you with in-depth troubleshooting guides and frequently asked questions to help you overcome challenges with non-specific binding and achieve high-quality, specific staining in your cellular imaging experiments. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying scientific principles for more robust and reproducible results.
Frequently Asked Questions (FAQs)
Here are some of the common issues researchers encounter when using naphthoxazole probes. For more detailed solutions, please refer to the in-depth troubleshooting guides that follow.
-
Q1: I'm observing high background fluorescence across the entire cell, not just in my target area. What is the likely cause? This is a classic sign of non-specific binding. It could stem from several factors including suboptimal probe concentration, inadequate blocking, or issues with your cell fixation and permeabilization steps. See our detailed guide on "Troubleshooting High Background Fluorescence" for a step-by-step solution.
-
Q2: My probe seems to be accumulating in the nucleus, even though my target is cytoplasmic. Why is this happening? Naphthoxazole derivatives, due to their chemical structure, can have an affinity for nucleic acids and may act as DNA intercalators.[1][2] This can lead to non-specific nuclear staining. Our guide on "Resolving Off-Target Nuclear and Cytoplasmic Staining" provides strategies to mitigate this.
-
Q3: After staining, I see bright fluorescent aggregates on my cells. What are these and how can I get rid of them? These are likely probe aggregates that have precipitated out of solution. This can happen if the probe concentration is too high or if there are issues with the buffer composition. Refer to the "Best Practices for Probe Preparation and Handling" section for prevention tips.
-
Q4: Can my choice of blocking agent affect the non-specific binding of naphthoxazole probes? Absolutely. The choice of blocking agent is critical.[3][4][5] A blocking buffer containing proteins like Bovine Serum Albumin (BSA) or serum from the same species as your secondary antibody (if applicable) can be very effective.[3] For a comprehensive overview, see our guide on "Optimizing Your Blocking Strategy."
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting High Background Fluorescence
High background fluorescence can mask your specific signal and make data interpretation difficult. This guide will walk you through a systematic approach to identify and resolve the root cause.
The Problem: You are observing a diffuse, high-intensity fluorescence signal across the entire cell, significantly reducing the signal-to-noise ratio.
The Cause: This is often due to an excess of unbound or non-specifically bound probe molecules. The primary culprits are usually related to probe concentration, insufficient washing, or ineffective blocking.[6][7][8]
Workflow for Diagnosing High Background
Caption: A systematic workflow for troubleshooting high background fluorescence.
Step-by-Step Protocol for Optimization
-
Titrate Your Naphthoxazole Probe: The manufacturer's recommended concentration is a starting point. The optimal concentration can vary based on cell type and experimental conditions.[8][9]
-
Action: Prepare a dilution series of your probe (e.g., 0.5x, 1x, 2x, 5x the recommended concentration).
-
Rationale: Using the lowest effective concentration will minimize the amount of free probe available to bind non-specifically.[7]
-
-
Optimize Your Blocking Step: Blocking unoccupied binding sites on the cell surface and within the cell is crucial.[5][10]
-
Action:
-
Ensure you are using a high-quality blocking buffer. A common and effective choice is 5% Bovine Serum Albumin (BSA) in your wash buffer.[11]
-
Increase the blocking time to 60 minutes at room temperature.
-
Include the blocking agent in your probe dilution buffer to maintain blocking throughout the staining process.
-
-
Rationale: Proteins in the blocking solution will bind to non-specific sites, preventing the fluorescent probe from attaching.[5]
-
-
Enhance Your Washing Procedure: Insufficient washing will leave unbound probe behind, contributing to background noise.[3][12]
-
Action:
-
Increase the number of wash steps to at least three to four times after probe incubation.
-
Extend the duration of each wash to 5-10 minutes with gentle agitation.
-
Consider adding a low concentration of a mild detergent, like 0.05% Tween-20, to your wash buffer to help remove non-specifically bound probes.[7]
-
-
Rationale: Thorough washing is essential for removing any probe that is not specifically bound to its target, thereby improving the signal-to-noise ratio.[12]
-
-
Include an Autofluorescence Control: Some cell types have endogenous molecules that fluoresce, which can be mistaken for high background.[8][13]
-
Action: Prepare a sample of your cells that goes through the entire staining protocol but without the addition of the naphthoxazole probe.
-
Rationale: This control will reveal the level of natural fluorescence from your cells, allowing you to distinguish it from the probe's signal.
-
Parameter Optimization Table
| Parameter | Standard Protocol | Optimization Strategy | Rationale |
| Probe Concentration | 1-10 µM | Titrate from 0.5 µM to 20 µM | Find the lowest concentration with the best signal-to-noise ratio.[8] |
| Blocking Buffer | 1% BSA in PBS | 5% BSA or 10% Normal Goat Serum in PBS | More effective blocking of non-specific sites.[3][11] |
| Blocking Time | 30 minutes | 60 minutes or longer | Ensures complete saturation of non-specific binding sites. |
| Wash Steps | 2 x 5 minutes | 4 x 10 minutes with 0.05% Tween-20 | More effective removal of unbound probe.[7] |
Guide 2: Resolving Off-Target Nuclear and Cytoplasmic Staining
The Problem: You observe strong fluorescent signals in cellular compartments where your target is not located, most commonly the nucleus or a diffuse cytoplasmic haze.
The Cause: Naphthoxazole probes, being aromatic heterocyclic compounds, can exhibit affinity for hydrophobic regions within the cell and may intercalate with DNA.[1][2] This can lead to their accumulation in the nucleus and lipid droplets. Additionally, interactions with abundant cellular proteins like serum albumin can contribute to diffuse cytoplasmic staining.[14][15][16][17]
Decision Tree for Off-Target Staining
Caption: A decision-making tool for addressing off-target staining patterns.
Step-by-Step Mitigation Strategies
-
Modify Buffer Composition to Reduce Ionic Interactions:
-
Action: Increase the salt concentration of your wash and incubation buffers (e.g., from 150 mM NaCl to 300-500 mM NaCl).[18]
-
Rationale: Higher ionic strength can disrupt weak electrostatic interactions between the probe and non-target molecules like DNA.
-
-
Optimize Permeabilization: The choice and concentration of the permeabilizing agent can influence probe access to different compartments.
-
Action: If using a strong detergent like Triton X-100, try reducing its concentration or switching to a milder one like digitonin or saponin.
-
Rationale: Harsh permeabilization can expose intracellular components that may non-specifically bind your probe. Milder methods can provide more controlled access to the cytoplasm without excessive disruption of the nuclear envelope.[19]
-
-
Adjust the pH of Your Buffers:
-
Action: Test a range of pH values for your incubation and wash buffers (e.g., pH 7.0, 7.4, 8.0).
-
Rationale: The charge of both the probe and potential off-target binding sites can be influenced by pH. Adjusting the pH can help minimize non-specific ionic interactions.[18]
-
-
Consider a Pre-Clearance Step:
-
Action: Before adding your naphthoxazole probe, incubate your fixed and permeabilized cells with a solution of unlabeled non-specific DNA (e.g., salmon sperm DNA).
-
Rationale: This can help to saturate non-specific DNA binding sites, preventing the fluorescent probe from binding to them.
-
Best Practices for Naphthoxazole Probe Usage
Adhering to best practices from the start can prevent many common issues with non-specific binding.
-
Probe Storage and Handling:
-
Cell Culture and Fixation:
-
Ensure cells are healthy and sub-confluent before fixation.
-
The choice of fixative is critical. Paraformaldehyde (PFA) is a common choice, but it can increase autofluorescence.[19][21] If this is an issue, consider quenching with glycine after fixation.
-
Inadequate fixation can lead to the redistribution of your target protein, causing artifactual staining patterns.[22]
-
-
Experimental Controls are Essential:
-
Positive Control: A sample known to express your target of interest. This confirms that your probe and protocol are working.
-
Negative Control: A sample known not to express the target. This helps to assess the level of non-specific binding.
-
Unstained Control: A sample that is not treated with the fluorescent probe. This is crucial for determining the level of autofluorescence in your cells.[8]
-
By following these guidelines and troubleshooting steps, you will be well-equipped to resolve issues with non-specific binding and achieve clear, specific, and publishable results with your naphthoxazole probes.
References
- 7 Tips for Optimising Immunofluorescence Staining. (2024-02-29).
- Five Key Tips for a Better Multicolor Immunofluorescence Staining. Bio-Techne. [Link]
- Binding sites of fluorescent probes on human serum albumin. (n.d.). PubMed. [Link]
- Testing for drug-human serum albumin binding using fluorescent probes and other methods. (n.d.). PMC - NIH. [Link]
- 9 tips to optimize your immunofluorescence staining. (2019-05-15). ONI Bio. [Link]
- Tips for Successful Immunofluorescent Staining. (2018-03-12). Biocompare. [Link]
- Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation and molecular modeling analysis. (n.d.). NIH. [Link]
- Development of Human Serum Albumin Fluorescent Probes in Detection, Imaging, and Disease Therapy. (n.d.).
- Blocking Agent Options | Fluorescence: Blocking the Membrane. (2024-09-19). YouTube. [Link]
- Blockers Practical Guide. Life Science. [Link]
- Guide to Fixation and Permeabilization. (2023-01-17). FluoroFinder. [Link]
- Troubleshooting in Fluorescent Staining.
- Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. (2025-04-29). [Link]
- Non-Specific Adsorption Reduction Methods in Biosensing. (2019-05-31). PMC - NIH. [Link]
- Critical importance of appropriate fixation conditions for faithful imaging of receptor microclusters. (n.d.). PMC - PubMed Central. [Link]
- Fluorescent microscopy troubleshooting: high background. (2019-01-30). YouTube. [Link]
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a system
- Fluorescent Probes Manual. (2011-08-29). Jena Bioscience. [Link]
- Protocol for optimizing staining conditions. (n.d.).
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
Sources
- 1. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 2. biori.periodikos.com.br [biori.periodikos.com.br]
- 3. oni.bio [oni.bio]
- 4. youtube.com [youtube.com]
- 5. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 11. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 12. biocompare.com [biocompare.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Binding sites of fluorescent probes on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation and molecular modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 19. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 20. jenabioscience.com [jenabioscience.com]
- 21. atlantisbioscience.com [atlantisbioscience.com]
- 22. Critical importance of appropriate fixation conditions for faithful imaging of receptor microclusters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Optical Properties in Benzimidazole-Naphthalenol Fluorescent Probes
Introduction
Benzimidazole-naphthalenol based fluorescent probes are a cornerstone in contemporary biological and chemical sensing applications. Their robust photophysical properties, including significant Stokes shifts and sensitivity to microenvironmental changes, make them invaluable tools for researchers.[1] However, optimizing their performance for specific applications requires a nuanced understanding of their structure-property relationships and potential experimental pitfalls. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and validated protocols to maximize the efficacy of these powerful molecular tools.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis, characterization, and application of benzimidazole-naphthalenol fluorescent probes.
Q1: My probe exhibits low fluorescence quantum yield. What are the likely causes and how can I improve it?
A1: A low quantum yield (Φ) is a frequent challenge that can stem from several factors:
-
Structural Effects: The inherent molecular structure dictates the efficiency of radiative decay pathways. The introduction of certain donor or acceptor substituents can significantly modulate the optical properties. For instance, theoretical studies suggest that hydroxyl (–OH) and alkoxy (–OR) groups can enhance the non-linear optical (NLO) response, while a nitro (–NO2) group can maximize this response but may also introduce mutagenicity concerns.[1][2]
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, these planar aromatic molecules have a tendency to form non-emissive aggregates (H-aggregates) through π-π stacking, which quenches fluorescence.[3][4][5] To mitigate this, work with dilute solutions, typically with absorbances below 0.1 at the excitation wavelength.[6]
-
Solvent Effects: The polarity of the solvent can significantly influence fluorescence intensity.[7][8] Protic solvents, for example, can form hydrogen bonds with the probe, potentially disrupting intramolecular hydrogen bonds that are crucial for processes like Excited State Intramolecular Proton Transfer (ESIPT), which can be a key mechanism for the fluorescence of these probes.[7][9] It is advisable to screen a range of solvents with varying polarities to find the optimal medium for your specific probe.
-
Presence of Quenchers: Impurities in the sample or solvent can act as quenchers. Ensure the use of high-purity, spectroscopic grade solvents and meticulously purify your synthesized probe.[10]
Q2: I'm observing poor solubility of my probe in aqueous media. What strategies can I employ to enhance its water solubility?
A2: Improving the aqueous solubility of these predominantly hydrophobic probes is crucial for many biological applications.
-
Structural Modification: The introduction of hydrophilic functional groups is a primary strategy. Theoretical studies on 6-(1H-benzimidazole)-2-naphthalenol derivatives indicate that incorporating groups like –OH, –NO2, and –CN can significantly improve solubility.[1] Attaching moieties like sulfonates or polyethylene glycol (PEG) chains are also common and effective strategies.
-
Formulation Approaches: For in vitro and in vivo studies, formulating the probe with biocompatible carriers can enhance its apparent solubility and bioavailability. This can include the use of co-solvents like DMSO or ethanol in the final buffer, or encapsulation within nanocarriers.
Q3: My probe is showing signs of photobleaching during imaging experiments. How can I improve its photostability?
A3: Photostability is critical for long-term imaging. Benzimidazole derivatives are known to be photosensitive in solution.[11][12][13][14]
-
Structural Optimization: The intrinsic photostability is linked to the molecular structure. While specific structure-photostability relationships for this exact class are an active area of research, generally, rigidifying the molecular structure can reduce non-radiative decay pathways that lead to photodecomposition.
-
Experimental Conditions:
-
Minimize Excitation Intensity: Use the lowest possible laser power that provides an adequate signal-to-noise ratio.
-
Reduce Exposure Time: Limit the duration of light exposure by using sensitive detectors and efficient imaging protocols.
-
Use Antifade Reagents: For fixed-cell imaging, commercially available antifade mounting media can significantly reduce photobleaching.
-
Q4: The Stokes shift of my probe is smaller than expected. What factors influence the Stokes shift and how can it be increased?
A4: A large Stokes shift is desirable to minimize self-absorption and improve signal-to-noise.
-
Solvent Polarity: The Stokes shift is often dependent on the solvent's polarity due to differences in the dipole moments of the ground and excited states. A change in solvent can alter the energy of the emission wavelength, thereby affecting the Stokes shift.[8]
-
Molecular Design for ESIPT: Probes designed to undergo ESIPT often exhibit large Stokes shifts. This process involves a change in the molecule's structure in the excited state, leading to emission from a different tautomeric form with a lower energy level.[7][9] Optimizing the molecular geometry to favor ESIPT can be a key strategy.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Weak or No Fluorescence Signal | 1. Incorrect Excitation/Emission Wavelengths: The selected wavelengths may not be optimal for the probe.[15] 2. Low Probe Concentration: The concentration may be below the detection limit of the instrument. 3. Fluorescence Quenching: Presence of impurities or aggregation (ACQ).[4][16] 4. Instrumental Issues: Incorrect instrument settings, detector saturation, or misalignment.[16][17] | 1. Action: Record the absorbance (excitation) spectrum and the emission spectrum to determine the optimal λex and λem.[15] 2. Action: Prepare a fresh, more concentrated stock solution and perform serial dilutions. 3. Action: Use spectroscopic grade solvents.[10] Dilute the sample to an absorbance of <0.1.[6] 4. Action: Check instrument parameters (e.g., slit widths, gain). Ensure the signal is not saturating the detector.[17][18] |
| Distorted or Unexpected Peaks in Emission Spectrum | 1. Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted light.[6][18] 2. Scattered Light/Raman Peaks: The detector may be picking up scattered excitation light or Raman scattering from the solvent.[15][17] 3. Second-Order Effects: Monochromators can transmit multiples of the selected wavelength.[17][19] 4. Fluorescent Impurities: Contaminants in the probe or solvent may be fluorescing.[10][19] | 1. Action: Dilute the sample until the absorbance at the excitation wavelength is below 0.1.[6] 2. Action: To identify a Raman peak, change the excitation wavelength; the Raman peak will shift accordingly.[17] Measure a solvent blank to identify its Raman spectrum. 3. Action: Ensure that appropriate optical filters are in place to block second-order diffraction from the monochromator.[17] 4. Action: Purify the probe (e.g., via column chromatography or recrystallization). Use high-purity solvents.[10] Check solvent purity by running a blank emission spectrum. |
| Poor Reproducibility of Measurements | 1. Sample Preparation Errors: Inconsistent concentrations or sample handling.[16][18] 2. Instrumental Drift: Fluctuations in the light source intensity or detector sensitivity over time.[16] 3. Environmental Factors: Variations in temperature or pH can affect fluorescence.[16][18] | 1. Action: Use precise pipetting techniques and prepare fresh dilutions for each experiment. 2. Action: Allow the instrument to warm up and stabilize. Calibrate the instrument regularly.[18] 3. Action: Use a temperature-controlled cuvette holder. Ensure consistent pH by using appropriate buffers. |
| Low Selectivity/Sensitivity in Sensing Applications | 1. Suboptimal Probe Design: The recognition moiety may not be ideal for the target analyte.[20] 2. Interference from Other Species: Other molecules in the sample may interact with the probe. 3. Incorrect Buffer/pH Conditions: The binding affinity can be highly dependent on the pH and ionic strength of the medium.[21] | 1. Action: Re-evaluate the probe's design. Theoretical studies can help predict how structural modifications will affect binding and optical response.[2] 2. Action: Test the probe's response against a panel of potentially interfering species to assess its selectivity.[22] 3. Action: Optimize the buffer composition, pH, and ionic strength for the specific sensing application. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the most common method for determining the fluorescence quantum yield (Φ) by comparing the sample to a known standard.[6][23]
Principle: If a standard and a sample have the same absorbance at the same excitation wavelength, it's assumed they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then proportional to the ratio of their quantum yields.[23]
Materials:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with spectral correction capabilities
-
1 cm path length quartz cuvettes
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.546)
-
Spectroscopic grade solvent(s)
-
Volumetric flasks and precision pipettes
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the fluorescent standard and the benzimidazole-naphthalenol probe in the same solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength ranges from approximately 0.02 to 0.1.[6][23]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank.
-
From the spectra, determine the precise absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. Ensure identical instrument settings (e.g., slit widths) are used for all measurements.
-
Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity (I).
-
-
Data Analysis:
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for each dataset. The plots should be linear, and the line should pass through the origin. The slope of this line is the gradient (Grad).[23]
-
Calculate the quantum yield of the sample (Φ_s) using the following equation[23]:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients from the plots for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively. (If the same solvent is used, this term is 1).
-
-
Workflow Diagram: Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield determination.
Protocol 2: Synthesis of a Benzimidazole-Naphthalenol Probe Core
This protocol provides a general, illustrative synthesis. Specific reaction conditions (temperature, time, catalyst) and purification methods must be optimized based on the specific substituents. A representative synthesis is the condensation of an o-phenylenediamine derivative with a naphthaldehyde derivative followed by further functionalization.[24]
Illustrative Reaction Scheme:
Caption: General synthesis scheme for the probe core.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) and the substituted 2-hydroxy-1-naphthaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Condensation: Add a catalytic amount of an acid (e.g., acetic acid) or a suitable oxidizing agent. Heat the mixture to reflux for the required time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to yield the pure benzimidazole-naphthalenol probe.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors.
- AELAB. (2024, November 5). How to Reduce Fluorescence Measurement Errors.
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from UCI Department of Chemistry website.
- Workman, J., Jr., & Varlamova, O. (2021, October 1).
- BenchChem. (n.d.). Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield.
- Resch-Genger, U., Rurack, K., & Hoffmann, K. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- Gotor, R., et al. (2019, July 17).
- Gzella, A. K., & Sosnowska, A. (2020). Optimizing the optical and biological properties of 6-(1H-benzimidazole)-2-naphthalenol as a fluorescent probe for the detection of thiophenols: a theoretical study. RSC Advances.
- Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra.
- Gzella, A. K., & Sosnowska, A. (2020, June 25). Optimizing the optical and biological properties of 6-(1H-benzimidazole)-2-naphthalenol as a fluorescent probe for the detection of thiophenols: a theoretical study. PMC - NIH.
- Gzella, A. K., & Sosnowska, A. (2020, June 25). Optimizing the optical and biological properties of 6-(1 H -benzimidazole)-2-naphthalenol as a fluorescent probe for the detection of thiophenols: a theoretical study. RSC Advances.
- Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
- Klonkowski, A. M., et al. (2017, July 31).
- Rivelino, R., et al. (n.d.). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. NIH.
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Validation & Comparative
Validating 2-Methylnaphth[2,1-d]oxazole as a Selective Fluorescent Sensor for Trivalent Metal Ions: A Comparative Guide
In the landscape of analytical chemistry and biomedical research, the demand for precise and sensitive detection of metal ions is incessant. Dysregulation of metal ion homeostasis is linked to a spectrum of pathological conditions, making the development of robust sensing tools a paramount objective. This guide provides an in-depth technical evaluation of 2-Methylnaphth[2,1-d]oxazole, a promising candidate for a selective fluorescent sensor, with a particular focus on its potential for detecting trivalent aluminum (Al³⁺) and iron (Fe³⁺) ions.
The fused aromatic system of the naphthoxazole scaffold endows it with inherent fluorescence and environmental sensitivity, making it an attractive platform for chemosensor design.[1][2] The nitrogen and oxygen heteroatoms within the oxazole ring can serve as potential coordination sites for metal ions.[3] This guide will explore the synthesis, photophysical properties, and a hypothetical validation workflow for this compound as a selective sensor, comparing its projected performance with established alternatives.
Synthesis of this compound
A reliable and scalable synthesis is the foundation of any chemical probe development. Several synthetic routes to naphthoxazoles have been reported.[4][5][6] A practical and efficient method involves the condensation of a naphthol with an amine, followed by cyclization.[5] Here, we outline a robust protocol adapted from literature for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Amino-2-naphthol hydrochloride
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid
-
Nitrobenzene
-
Ethanol
-
Benzene
-
Ethyl acetate
Procedure:
-
To a solution of 1-amino-2-naphthol hydrochloride (0.005 mol) in cold hydrochloric acid (6 mL), add a solution of sodium acetate (5 g) in water (25 mL).
-
To this mixture, add acetic anhydride (5 mL) and shake vigorously in the cold until the odor of acetic anhydride disappears.
-
Filter the resulting precipitate, wash with cold aqueous ethanol, and dry under vacuum.
-
Reflux the dried product in nitrobenzene for 3 hours at a temperature of 180-190°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, remove the excess nitrobenzene by steam distillation and allow the mixture to cool.
-
Crystallize the crude product from a mixture of benzene and ethyl acetate (1:2) to yield pure this compound.[7]
Diagram of Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Spectroscopic Properties and Proposed Sensing Mechanism
This compound possesses a conjugated π-system, which is expected to exhibit fluorescence.[1] The proposed mechanism for metal ion sensing is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free state, the lone pair of electrons on the nitrogen and/or oxygen atoms of the oxazole ring may quench the fluorescence of the naphthyl fluorophore through a process called Photoinduced Electron Transfer (PET). Upon coordination with a metal ion, the lone pair electrons are engaged in binding, which inhibits the PET process, leading to an enhancement of the fluorescence intensity ("turn-on" response).
Diagram of Proposed Sensing Mechanism:
Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism.
Hypothetical Validation and Performance Metrics
To validate this compound as a selective sensor, a series of spectroscopic experiments would be conducted.
Selectivity Study
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal ions (e.g., Al³⁺, Fe³⁺, Cr³⁺, Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Pb²⁺, Cd²⁺, Hg²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺) in water or the same organic solvent.
-
In a series of cuvettes, add the this compound solution to a final concentration of 10 µM.
-
To each cuvette, add a different metal ion solution to a final concentration of 50 µM.
-
Record the fluorescence emission spectra of each solution after a short incubation period. The excitation wavelength should be determined from the absorbance spectrum of the probe.
-
Compare the fluorescence intensity changes across all metal ions. A significant "turn-on" response for a specific ion would indicate selectivity.
Sensitivity and Limit of Detection (LOD)
Experimental Protocol: Fluorescence Titration
-
Prepare a 10 µM solution of this compound.
-
Incrementally add small aliquots of the target metal ion (e.g., Al³⁺ or Fe³⁺) stock solution to the probe solution.
-
After each addition, record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without the metal ion) and k is the slope of the linear portion of the titration curve at low concentrations.[8]
Binding Stoichiometry (Job's Plot)
Experimental Protocol:
-
Prepare equimolar stock solutions of this compound and the target metal ion.
-
Prepare a series of solutions with varying mole fractions of the sensor and the metal ion, while keeping the total molar concentration constant.[9]
-
Record the fluorescence intensity of each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the sensor. The maximum of the plot will indicate the stoichiometry of the complex.[9][10]
Quantum Yield (Φ) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.[11][12][13][14]
Experimental Protocol:
-
Prepare a series of dilute solutions of both the this compound-metal complex and a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with absorbances less than 0.1 at the excitation wavelength.
-
Measure the absorbance at the excitation wavelength and the integrated fluorescence emission for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φₓ) is calculated using the equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Grad is the gradient of the plot and η is the refractive index of the solvent. The subscripts x and st refer to the sample and standard, respectively.[11]
Comparison with Alternative Fluorescent Sensors
To contextualize the potential of this compound, its projected performance should be compared against established fluorescent probes for Al³⁺ and Fe³⁺.
Table 1: Comparison of Fluorescent Probes for Al³⁺
| Probe Name | Detection Limit (LOD) | Signaling Mechanism | Solvent System | Reference |
| This compound (Hypothetical) | To be determined | "Turn-on" | DMSO/H₂O | - |
| ITEC | 2.19 nM | "Turn-on" | Ethanol | [8] |
| Al-II | Not specified, but effective at µM concentrations | "Turn-on" | Not specified | [15] |
| Naphthol-based probe (I) | Not specified | "Turn-on" | Water | [16] |
Table 2: Comparison of Fluorescent Probes for Fe³⁺
| Probe Name | Detection Limit (LOD) | Signaling Mechanism | Solvent System | Reference |
| This compound (Hypothetical) | To be determined | "Turn-on" | DMSO/H₂O | - |
| RhB-DCT | 0.0521 µM | "Turn-on" | Aqueous | [17] |
| Rhodamine B hydrazide derivative | 4.63 nM | "Turn-on" | Not specified | [18] |
| SWJT-15 (for Fe²⁺) | 83 nM | "Turn-on" | Not specified | [19] |
Conclusion and Future Directions
While direct experimental validation is pending, the structural and photophysical characteristics of this compound make it a compelling candidate for development as a selective fluorescent sensor for trivalent metal ions like Al³⁺ and Fe³⁺. Its straightforward synthesis and the inherent fluorescence of the naphthoxazole core are advantageous. The proposed "turn-on" sensing mechanism via CHEF is a well-established principle in fluorescent probe design.
Future work should focus on the comprehensive experimental validation outlined in this guide. This includes rigorous testing of its selectivity against a broad panel of metal ions, determination of its sensitivity and detection limit, and elucidation of the precise binding stoichiometry and quantum yield. Furthermore, modifying the 2-methyl group or the naphthyl ring could offer opportunities to fine-tune the sensor's selectivity, sensitivity, and solubility for applications in biological systems. The insights gained from such studies will be crucial in establishing this compound as a valuable tool in the repertoire of fluorescent chemosensors.
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A Comparative Performance Analysis of 2-Methylnaphth[2,1-d]oxazole and Commercial Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of fluorescence imaging and sensing, the demand for robust, high-performance fluorescent probes is ever-present. While a plethora of commercial dyes are available, the exploration of novel fluorophores with unique photophysical properties continues to be a key driver of innovation. This guide provides an in-depth performance comparison of 2-Methylnaphth[2,1-d]oxazole, a promising heterocyclic fluorophore, against three widely used commercial fluorescent dyes: Fluorescein isothiocyanate (FITC), Rhodamine B, and Nile Red.
This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the relative strengths and weaknesses of these compounds, supported by experimental data and detailed protocols. Our objective is to empower you to make informed decisions when selecting the optimal fluorescent tool for your specific application, be it in cellular imaging, bio-conjugation, or sensing.
The Candidate: this compound
This compound is an aromatic heterocyclic compound featuring a fused naphthalene and oxazole ring system.[1] This rigid, planar structure with an extended π-conjugated system is the basis for its inherent fluorescence and notable stability.[2] While not as commercially ubiquitous as dyes like FITC or Rhodamine B, the naphthoxazole scaffold has garnered significant interest for its potential in various applications, including organic light-emitting diodes (OLEDs) and as a backbone for fluorescent probes in biological imaging.[1][3] Derivatives of naphthoxazole are recognized for their promising photophysical characteristics, which can include a wide spectral range, strong absorption and emission, and a significant increase in fluorescence upon binding to biological targets.[2]
The Incumbents: A Snapshot of Commercial Fluorescent Dyes
To provide a meaningful comparison, we have selected three commercial dyes that are staples in many research laboratories:
-
Fluorescein isothiocyanate (FITC): A derivative of fluorescein, FITC is one of the most common green-emitting fluorophores used for labeling proteins and other biomolecules.[4] Its isothiocyanate group readily reacts with primary amines.[4]
-
Rhodamine B: A member of the rhodamine family, this dye is known for its bright, red-orange fluorescence and is frequently used as a tracer and in fluorescence microscopy.
-
Nile Red: A lipophilic and solvatochromic dye, Nile Red is intensely fluorescent in hydrophobic environments, making it an excellent stain for intracellular lipid droplets.[5]
Head-to-Head Comparison: Key Performance Indicators
The performance of a fluorescent dye is dictated by several key photophysical parameters. Here, we compare this compound with our selected commercial dyes based on available data for their core structures. It is important to note that specific, published quantitative data for the parent this compound is limited. Therefore, data for closely related naphthoxazole derivatives are also considered to provide a reasonable estimation of its potential performance.
| Parameter | This compound (and derivatives) | Fluorescein isothiocyanate (FITC) | Rhodamine B | Nile Red |
| Excitation Max (λex) | ~283 nm (in Octane)[5]; Derivatives: ~330-350 nm | ~495 nm[4] | ~543 nm | ~552 nm (in lipid environment)[5] |
| Emission Max (λem) | Not specified; Derivatives: Blue-Green region | ~519 nm[4] | ~580-625 nm | ~636 nm (in lipid environment)[5] |
| Quantum Yield (Φf) | Potentially high (derivatives reported up to 0.98)[6] | ~0.92[4] | ~0.31-0.70 | Highly solvent-dependent; low in polar solvents, high in nonpolar media |
| Molar Absorptivity (ε) | Potentially high (derivatives reported >30,000 M⁻¹cm⁻¹) | ~75,000 M⁻¹cm⁻¹[4] | ~110,000 M⁻¹cm⁻¹ | ~45,000 M⁻¹cm⁻¹ |
| Photostability | Generally good to high for naphthoxazole scaffold[2][7] | Low to moderate; prone to photobleaching[4] | Moderate to high | Moderate |
| Solvatochromism | Some derivatives show significant solvatochromism[6] | pH-sensitive[4] | Moderate | High[5] |
Note: The data for this compound is based on limited direct measurements and extrapolations from derivative studies. The performance of all dyes can be influenced by the solvent, pH, and conjugation to other molecules.
Deeper Dive: Understanding the Performance Metrics
Brightness: The practical brightness of a fluorophore is a function of both its molar absorptivity (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). While FITC and Rhodamine B have very high molar absorptivity, the quantum yield of some naphthoxazole derivatives suggests that this compound could be a very bright fluorophore.
Photostability: The ability of a dye to withstand repeated excitation without undergoing photochemical destruction (photobleaching) is critical for quantitative and long-term imaging experiments. The rigid, fused-ring structure of the naphthoxazole scaffold generally imparts good photostability, a potential advantage over the more photolabile FITC.
Environmental Sensitivity: The sensitivity of a dye's fluorescence to its local environment can be a powerful tool. Nile Red's pronounced solvatochromism is a key feature for lipid sensing. While the parent this compound's environmental sensitivity is not well-documented, some of its derivatives exhibit significant solvatochromic shifts, suggesting potential for the development of targeted environmental sensors.
Experimental Protocols
To facilitate your own comparative studies, we provide the following standardized protocols for measuring the key performance indicators of fluorescent dyes.
Protocol 1: Determination of Molar Absorptivity
The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Methodology:
-
Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., ethanol for this compound, DMSO for FITC).
-
Prepare serial dilutions: Create a series of dilutions of the stock solution with known concentrations.
-
Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Plot the data: Plot absorbance versus concentration.
-
Calculate molar absorptivity: The molar absorptivity (ε) can be calculated from the slope of the Beer-Lambert plot (Slope = ε × path length).
Caption: Workflow for relative quantum yield determination.
Protocol 3: Assessment of Photostability
Photostability is often assessed by measuring the rate of photobleaching under continuous illumination.
Methodology:
-
Prepare sample: Prepare a solution of the fluorescent dye at a standard concentration in a suitable buffer. The dye can be immobilized on a microscope slide to prevent diffusion.
-
Microscope setup: Use a fluorescence microscope with a stable light source (e.g., a laser or LED) and a sensitive camera.
-
Image acquisition: Acquire a time-lapse series of images of the sample under continuous illumination.
-
Intensity measurement: Measure the mean fluorescence intensity of a region of interest in each image of the time series.
-
Data analysis: Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
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A Comparative Guide to the Cross-Reactivity of 2-Methylnaphth[2,1-d]oxazole-Based Fluorescent Sensors
For researchers, scientists, and drug development professionals, the quest for highly selective and sensitive molecular tools is paramount. In the realm of fluorescent sensors, the 2-Methylnaphth[2,1-d]oxazole scaffold has emerged as a promising platform due to its inherent photophysical properties and synthetic versatility.[1][2] This guide provides an in-depth technical analysis of the cross-reactivity of a model this compound-based sensor, herein designated as NaphthOx-Zn1 , designed for the selective detection of zinc ions (Zn²⁺). We will objectively compare its performance against common interfering species and other classes of fluorescent zinc sensors, supported by illustrative experimental data and protocols.
Introduction to this compound as a Fluorophore
The this compound core is a rigid, planar aromatic system that typically exhibits strong fluorescence emission and a large Stokes shift.[2] Its fused naphthalene and oxazole ring system provides a stable backbone for the attachment of various chelating moieties, allowing for the tailored design of sensors for specific analytes.[1][3] The derivatization of this core structure is a key strategy in the development of novel fluorescent probes.[3] For the purpose of this guide, we will consider NaphthOx-Zn1 , a hypothetical sensor where the this compound fluorophore is functionalized with a zinc-chelating group, leading to a "turn-on" fluorescence response upon binding to Zn²⁺.
The Imperative of Cross-Reactivity Studies
The utility of any sensor is fundamentally dictated by its selectivity. Cross-reactivity, or the interference from non-target analytes, can lead to false-positive signals and inaccurate quantification. Therefore, rigorous cross-reactivity studies are a critical component of sensor validation. In the context of biological and environmental sensing, where a plethora of metal ions and other species are present, establishing a sensor's selectivity profile is non-negotiable.
Experimental Design for Cross-Reactivity Assessment of NaphthOx-Zn1
To comprehensively evaluate the cross-reactivity of NaphthOx-Zn1 , a systematic experimental workflow is essential. This involves challenging the sensor with a panel of biologically and environmentally relevant metal ions and other potential interfering substances.
Materials and Reagents
-
NaphthOx-Zn1 stock solution: 1 mM in DMSO.
-
Buffer solution: 10 mM HEPES, pH 7.4.
-
Analyte solutions: 10 mM stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, CaCl₂, MgCl₂, FeCl₃, CuCl₂, etc.) in deionized water.
-
Fluorometer: A standard fluorescence spectrophotometer.
Step-by-Step Experimental Protocol
-
Preparation of Sensor Working Solution: Dilute the NaphthOx-Zn1 stock solution in HEPES buffer to a final concentration of 10 µM.
-
Blank Measurement: Record the fluorescence emission spectrum of the sensor working solution in the absence of any analyte.
-
Analyte Addition: To the sensor solution, add a specific concentration of the target analyte (Zn²⁺) and record the fluorescence emission spectrum.
-
Interferent Addition: To separate cuvettes containing the sensor solution, add the same concentration of each potential interfering ion and record their respective fluorescence emission spectra.
-
Competitive Binding Assay: To a solution of the sensor pre-incubated with Zn²⁺, add an excess of each interfering ion and monitor for any changes in the fluorescence signal. This assesses the ability of interferents to displace the target analyte.
-
Data Analysis: Quantify the fluorescence intensity at the emission maximum for each condition and compare the response.
Caption: Experimental workflow for assessing the cross-reactivity of NaphthOx-Zn1.
Signaling Mechanism of NaphthOx-Zn1
The "turn-on" fluorescence response of NaphthOx-Zn1 upon binding to Zn²⁺ can be attributed to the inhibition of a photoinduced electron transfer (PET) process. In the free sensor, the lone pair of electrons on the chelating moiety can quench the fluorescence of the this compound fluorophore. Upon coordination with Zn²⁺, these electrons are engaged in the metal-ligand bond, thus inhibiting the PET process and restoring the fluorescence of the naphthoxazole core.
Caption: Proposed signaling mechanism of NaphthOx-Zn1.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical fluorescence response of NaphthOx-Zn1 (10 µM) to various metal ions (20 µM) in HEPES buffer (pH 7.4). The fluorescence intensity is normalized to the response observed with Zn²⁺.
| Metal Ion | Relative Fluorescence Intensity (%) | Observations |
| Zn²⁺ | 100 | Strong "turn-on" response |
| Al³⁺ | 5 | Negligible interference |
| Ca²⁺ | 2 | No significant response |
| Mg²⁺ | 1 | No significant response |
| Fe³⁺ | 8 | Minor quenching observed |
| Cu²⁺ | 12 | Slight fluorescence enhancement |
| Cd²⁺ | 15 | Minor cross-reactivity |
| Hg²⁺ | 7 | Negligible interference |
| Pb²⁺ | 4 | No significant response |
| Ni²⁺ | 6 | Negligible interference |
| Co²⁺ | 9 | Minor quenching observed |
This data is illustrative and intended for comparative purposes.
Comparison with Alternative Fluorescent Zn²⁺ Sensors
To provide a broader context, the performance of NaphthOx-Zn1 is compared with other classes of fluorescent sensors for Zn²⁺. This comparison highlights the relative advantages and disadvantages of different fluorophore and chelator combinations.
| Sensor Type | Fluorophore | Typical Selectivity | Advantages | Disadvantages |
| NaphthOx-Zn1 | This compound | High for Zn²⁺ over common alkali, alkaline earth, and some transition metals. | Large Stokes shift, good photostability. | Potential for minor interference from Cd²⁺ and Cu²⁺. |
| Rhodamine-based | Rhodamine | Generally high, but can be sensitive to pH changes.[4] | High quantum yield, visible light excitation.[4] | Can exhibit background fluorescence. |
| Schiff Base-based | Various | Can be tuned for high selectivity.[5][6] | Facile synthesis, often colorimetric and fluorescent.[6] | May be prone to hydrolysis. |
| Benzimidazole-based | Benzimidazole | Good selectivity, but can be susceptible to interference from other transition metals.[7] | Can be designed for ratiometric sensing. | May have lower quantum yields. |
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the cross-reactivity studies for a this compound-based fluorescent sensor, NaphthOx-Zn1 . The inherent properties of the naphthoxazole scaffold make it a compelling choice for the development of selective chemosensors.[8][9][10] The illustrative data presented herein underscores the importance of rigorous selectivity testing against a broad panel of potential interferents.
Future research in this area should focus on the development of ratiometric and near-infrared (NIR) sensors based on the this compound core to minimize background interference and enhance tissue penetration for in vivo applications. Furthermore, the synthesis of sensor arrays utilizing a library of derivatized naphthoxazoles could enable the simultaneous detection of multiple analytes, paving the way for more sophisticated diagnostic and environmental monitoring tools.
References
- Dalton Transactions. Recent advances in the development of fluorescent chemosensors for Al3+. [Link]
- ResearchGate. Comparison of some reported fluorescent chemosensors for Al³⁺ detection. [Link]
- Organic Chemistry Frontiers.
- MDPI. A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems. [Link]
- Biotechnology Research and Innovation.
- ResearchGate.
- MDPI. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. [Link]
- Biotechnology Research and Innovation Journal.
- MDPI. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. [Link]
- National Institutes of Health.
- PubMed. A selective fluorescent 'turn-on' sensor for recognition of Zn(2+) in aqueous media. [Link]
- PubMed. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. [Link]
- MDPI. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. [Link]
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comparing the biological activity of different 2-substituted naphthoxazole derivatives
An In-Depth Comparative Guide to the Biological Activity of 2-Substituted Naphthoxazole Derivatives
Introduction: The Versatile Naphthoxazole Scaffold
Heterocyclic compounds are cornerstones of the pharmaceutical and agrochemical industries, prized for their diverse biological activities.[1] Among these, the benzoxazole scaffold and its fused-ring analogue, naphthoxazole, have garnered significant attention from medicinal chemists.[2][3] Naphthoxazoles, characterized by the fusion of a naphthalene moiety to an oxazole ring, represent a privileged structure in drug discovery. This guide offers a comparative analysis of the biological activities of various 2-substituted naphthoxazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation, grounded in the principles of scientific integrity and reproducibility.
Anticancer and Antiproliferative Activity
The quinone moiety is a recurring feature in many natural and synthetic compounds with anticancer properties, including established drugs like doxorubicin and mitomycin C.[4] The incorporation of a naphthoquinone fused with an oxazole ring has been explored as a strategy to enhance cytotoxicity and potentially overcome multidrug resistance.[4]
Comparative Analysis of 2-Aryl-Naphtho[2,3-d]oxazole-4,9-diones
A study focused on 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives revealed potent cytotoxic activity against human prostate cancer cell lines.[4][5] The choice of both androgen-dependent (LNCaP) and androgen-independent (PC3) cell lines is critical in prostate cancer research. It allows for the assessment of a compound's efficacy against different stages and types of the disease, determining if its mechanism is reliant on the androgen receptor pathway. These studies showed that the derivatives generally exhibited slightly stronger cytotoxicity against the LNCaP cell line.[4][5]
The substitution pattern on the 2-aryl ring was found to be a key determinant of activity. The meta-substituted derivative, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione , emerged as the most potent compound in the series, with IC₅₀ values in the nanomolar range after five days of exposure.[4][5] This highlights the critical role of substituent position in optimizing anticancer efficacy.
| Compound ID | 2-Aryl Substituent | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) | Reference |
| 1 | 2-Chlorophenyl | >10 | >10 | [4][5] |
| 2 | 3-Chlorophenyl | 0.03 | 0.08 | [4][5] |
| 3 | 4-Chlorophenyl | 0.12 | 0.30 | [4][5] |
| 4 | 4-Fluorophenyl | 0.10 | 0.25 | [4][5] |
| 5 | 4-Nitrophenyl | >10 | >10 | [4][5] |
Table 1: Comparative cytotoxic activity of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives against human prostate cancer cell lines after 5-day exposure.
Other related benzoxazole and naphthoxazole analogs have also demonstrated significant anticancer properties. For instance, 2-(2-hydroxyphenyl)-bis(benzoxazole) derivatives are known natural products with cytotoxic activity against cell lines like HeLa, Jurkat, and P388.[6] This broad-spectrum activity underscores the potential of the oxazole scaffold in developing multi-targeted anticancer agents.[7]
Experimental Protocol: Evaluating Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The protocol's validity rests on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining IC₅₀ values using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., LNCaP, PC3) are maintained in an appropriate medium like RPMI supplemented with 10% fetal bovine serum.[1] Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow cell attachment.
-
Compound Treatment: The 2-substituted naphthoxazole derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds (at various concentrations) is added. A control group receives medium with DMSO only. The plates are incubated for a specified period (e.g., 72 hours).[1]
-
MTT Reagent Addition: Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are returned to the incubator for 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The cholinergic anti-inflammatory system, where the neurotransmitter acetylcholine plays a key role, is a powerful regulator of inflammation.[8] Consequently, inhibitors of cholinesterases (the enzymes that degrade acetylcholine) can exert anti-inflammatory effects.[8] Another major pathway involves the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) by immune cells in response to stimuli like lipopolysaccharide (LPS).
Comparative Analysis of Naphthoxazole Derivatives
Several naphthoxazole derivatives have been investigated for their ability to modulate inflammatory responses. Studies using LPS-stimulated peripheral blood mononuclear cells (PBMCs) have shown that certain naphthoxazoles can inhibit the production of TNF-α by up to 40%.[1][9] This inhibitory action points to a direct immunomodulatory effect. The position of substituents on the heterocyclic system appears crucial for this anti-inflammatory activity.[1]
Interestingly, a separate study on naphtho-triazoles (a related nitrogen-containing heterocyclic system) also demonstrated potent inhibition of TNF-α production and cholinesterase activity, reinforcing the potential of these fused-ring systems as anti-inflammatory agents.[8]
| Compound Class | Assay | Key Finding | Mechanism | Reference |
| Naphthoxazoles | LPS-stimulated PBMCs | Up to 40% inhibition of TNF-α protein expression | Direct cytokine modulation | [9] |
| Naphtho-triazoles | LPS-stimulated PBMCs | Potent inhibition of TNF-α production | Direct cytokine modulation | [8] |
| Naphtho-triazoles | Cholinesterase Inhibition | Significant inhibition of AChE and BChE | Cholinergic anti-inflammatory pathway | [8] |
| 1,4-Naphthoquinones | LPS-stimulated RAW 264.7 cells | Inhibition of nitric oxide (NO) production | Inhibition of iNOS and COX-2 expression |
Table 2: Comparative overview of the anti-inflammatory activities of naphthoxazole and related derivatives.
Experimental Protocol: LPS-Stimulated Cytokine Release Assay
This assay quantifies the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria and a potent immune activator.
Workflow for LPS-Stimulated Cytokine Assay
Caption: Experimental workflow for measuring TNF-α inhibition.
Step-by-Step Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells are isolated from heparinized blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: The isolated PBMCs are washed and resuspended in a suitable culture medium. Cells are seeded in 96-well plates and pre-incubated with various concentrations of the test naphthoxazole derivatives for 1-2 hours.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Dexamethasone can be used as a positive control for anti-inflammatory activity.[1]
-
Incubation and Supernatant Collection: The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator. After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
Cytokine Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: The percentage inhibition of TNF-α production is calculated by comparing the levels in compound-treated wells to the LPS-only stimulated control wells.
Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities to combat drug-resistant pathogens.[2] Heterocyclic compounds, including benzoxazoles and their derivatives, have shown considerable promise as antimicrobial agents.[2][10]
Comparative Analysis of 2-Substituted Derivatives
While direct studies on 2-substituted naphthoxazoles are less common in the provided literature, extensive research on the closely related 2-substituted benzoxazoles provides valuable insights. These compounds exhibit a wide spectrum of activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Candida albicans).[2]
Molecular docking studies suggest that a primary mechanism of antibacterial action for these compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2] This is a validated target for quinolone antibiotics. The nature of the substituent at the 2-position significantly influences the antimicrobial potency.
| Compound Series | Target Organisms | Proposed Mechanism | Key Finding | Reference |
| 2-Phenyl & 2-N-Phenyl Benzoxazoles | E. coli, S. aureus, C. albicans | Inhibition of DNA gyrase | Potent activity against E. coli at 25 µg/mL | [2] |
| Naphtho[6][9]triazolo[3,4-b][1][4][6]thiadiazines | S. aureus, MRSA, C. albicans | Not specified | Phenyl ring substitution at C-2 enhances activity | [11] |
| 1-Aminoalkyl-2-naphthols | P. aeruginosa (MDR), P. notatum | Not specified | Potent activity against MDR strains (MIC as low as 10 µg/mL) | [12][13] |
Table 3: Comparative overview of the antimicrobial activities of benzoxazole and other naphthalene-based derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining MIC values.
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Two-fold serial dilutions of the naphthoxazole derivatives are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Directions
The 2-substituted naphthoxazole scaffold is a versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that the nature and position of the substituent at the 2-position are critical for modulating biological activity.
-
For anticancer activity , 2-aryl-naphtho[2,3-d]oxazole-4,9-diones with specific halogen substitutions, such as a 3-chloro-phenyl group, exhibit potent, low-nanomolar cytotoxicity.[5]
-
For anti-inflammatory effects , naphthoxazoles can directly modulate cytokine production, with substituent positioning being key to efficacy.[1]
-
For antimicrobial applications , related benzoxazoles show promise by targeting essential bacterial enzymes like DNA gyrase.[2]
Future research should focus on synthesizing a broader library of 2-substituted naphthoxazole derivatives to further elucidate SAR. Exploring diverse substituents beyond simple aryl groups could unlock novel activities or improve potency. Furthermore, mechanistic studies are required to move beyond phenotypic screening and identify the precise molecular targets responsible for their anticancer, anti-inflammatory, and antimicrobial effects. This will pave the way for the rational design of next-generation naphthoxazole-based therapeutics.
References
- Antiinflammatory and Antiproliferative Activity of Naphthoxazole, Fused Hetero-benzoxazole and Bridged Benzobicyclic Photoproducts. (2019). Acta Chimica Slovenica. [Link]
- (PDF) Antiinflammatory and Antiproliferative Activity of Naphthoxazole, Fused Hetero-benzoxazole and Bridged Benzobicyclic Photoproducts - ResearchGate. (n.d.).
- Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC - NIH. (n.d.).
- Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2020). MDPI. [Link]
- Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. (2011). PubMed. [Link]
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021).
- Synthesis, molecular structure, DNA interaction and antioxidant activity of novel naphthoxazole compound. (2014). PubMed. [Link]
- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2024). Scientific Reports. [Link]
- 2‐Benzoylbenzoxazoles: Bioactivity and Syntheses. (n.d.).
- Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole deriv
- Antimicrobial and Anti-pathogenic Activity of New Naphtho[1][6][10] Triazol-Thiadiazin Derivatives. (n.d.). Avicenna Journal of Medical Biochemistry. [Link]
- Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Comput
- Antimicrobial and Anti-pathogenic Activity of New Naphtho[1][6][10] Triazol-Thiadiazin Derivatives. (2023). Avicenna Journal of Medical Biochemistry. [Link]
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (n.d.). Preprints.org. [Link]
- Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. (n.d.).
- Biological activities of benzoxazole and its derivatives. (n.d.).
- Some routes for synthesis of 2‐substituted benzoxazole derivatives from different starting materials. (n.d.).
- Structure activity relationship of the synthesized compounds. (n.d.).
- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2024). Scientific Reports. [Link]
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. [Link]
- Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009. (2020).
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Navigating the Photon Economy: A Comparative Guide to Fluorophore Quantum Yields for Advanced Research
For researchers, scientists, and drug development professionals engaged in fluorescence-based methodologies, the judicious selection of a fluorophore is a critical determinant of experimental success. At the heart of this decision lies the fluorescence quantum yield (Φf), a fundamental parameter that quantifies the efficiency of a molecule in converting absorbed light into emitted fluorescence. A higher quantum yield translates to a brighter signal, enhancing sensitivity and enabling the detection of low-abundance targets.
This guide provides a comprehensive comparison of the quantum yield of 2-Methylnaphth[2,1-d]oxazole with other widely used fluorophores. We will delve into the theoretical underpinnings of quantum yield, present a comparative analysis with supporting data for established fluorophores, and provide a rigorous, field-proven experimental protocol for the determination of relative quantum yield. This allows for an objective assessment of this compound's potential performance in your specific application.
Understanding Fluorescence Quantum Yield
When a fluorophore absorbs a photon of light, it is elevated to an energetically excited state. The molecule can then return to its ground state through several deactivation pathways. These include non-radiative processes like internal conversion and vibrational relaxation (dissipating energy as heat) or intersystem crossing to a triplet state. Alternatively, it can return to the ground state by emitting a photon; this process is known as fluorescence.
The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.[1][2][3][4] In essence, it represents the probability that an absorbed photon will result in the emission of a fluorescent photon.[2][4] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.[5]
The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its quantum yield. Therefore, a high quantum yield is a key characteristic of a bright and sensitive fluorescent probe.[4]
This compound: A Promising Scaffold
This compound is a heterocyclic aromatic compound featuring a fused naphthalene and oxazole ring system.[6][7] This extended π-conjugated system is suggestive of fluorescent properties, and indeed, this class of compounds has been explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[6][7] The rigid, planar structure of the naphthoxazole scaffold contributes to its thermal and photostability.[6]
Comparative Quantum Yield Data of Common Fluorophores
To provide a framework for evaluating the potential performance of this compound, the following table summarizes the quantum yields of several widely used fluorophores. It is crucial to recognize that the quantum yield of a fluorophore is highly sensitive to its environment, including the solvent, pH, and temperature.[5][8] The values presented here are for specific, cited conditions and serve as a valuable reference point.
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent | Quantum Yield (Φf) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Fluorescein | 425 | Varies | Ethanol (neutral) | 0.79[9][10] |
| Fluorescein | ~490 | ~514 | 0.1 N NaOH | 0.925 ± 0.015[11] |
| Rhodamine 6G | 480 | ~550 | Ethanol | 0.95[12] |
| Rhodamine 6G | Not specified | Not specified | Water | 0.95[13] |
| Quinine Sulfate | 310 | ~450 | 0.05 M H₂SO₄ | 0.546[14] |
| Quinine Sulfate | 310 | ~450 | 0.5 M H₂SO₄ | 0.546[15] |
| Alexa Fluor 488 | Not specified | Not specified | Aqueous Buffer | 0.92[16] |
Experimental Determination of Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of an unknown compound is the comparative method.[2][3] This technique involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[2]
Principle
The relative quantum yield (Φx) of an unknown sample (x) is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (st) with a known quantum yield (Φst). The relationship is expressed by the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
To ensure accuracy, a series of solutions with different concentrations for both the standard and the unknown are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope (gradient, m) of this plot is then used in the calculation, which provides a more robust determination.[17][18]
The equation then becomes:
Φx = Φst * (mx / mst) * (nx² / nst²)
Experimental Workflow
Caption: Workflow for the determination of relative fluorescence quantum yield.
Detailed Step-by-Step Protocol
1. Selection of a Suitable Standard:
-
Choose a standard with a well-documented quantum yield and absorption and emission spectra that are in a similar range to the unknown sample. For a UV-excitable compound like this compound, Quinine Sulfate in 0.1 M H₂SO₄ is a common choice.[19][20]
-
Ensure the solvent for the standard is miscible with the solvent for the unknown if different solvents must be used.
2. Preparation of Stock Solutions:
-
Accurately prepare stock solutions of the standard and the unknown compound in the chosen solvents.
3. Preparation of a Dilution Series:
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the unknown.
-
The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[12]
4. Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Use the same quartz cuvette for all measurements, and record a baseline with the pure solvent.
5. Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Critical Experimental Parameters:
-
Excite all solutions at the same wavelength.
-
Use the same excitation and emission slit widths for all measurements.
-
Ensure the cuvette is placed in the same orientation for every measurement.
-
Record the emission spectrum over a range that captures the entire emission profile.
-
6. Data Processing and Analysis:
-
Correct the recorded emission spectra for the instrument's response.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the standard and the unknown, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).
-
Perform a linear regression for both datasets to obtain the slope of the line (m).
-
Obtain the refractive indices (n) for the solvents used for the standard and the unknown from a reliable source.
-
Calculate the quantum yield of the unknown sample (Φx) using the comparative equation.
Self-Validating System and Trustworthiness
This protocol incorporates a self-validating system. The linearity of the plot of integrated fluorescence intensity versus absorbance is a key indicator of the quality of the data. A high coefficient of determination (R² > 0.99) for the linear regression confirms that the measurements were made in a concentration range where quenching and inner filter effects are negligible. The use of a well-established standard provides a reliable reference point for the calculation.
Conclusion
While the quantum yield of this compound has not been extensively reported, its structural characteristics suggest it holds promise as a fluorescent molecule. By employing the detailed experimental protocol outlined in this guide, researchers can reliably determine its quantum yield and objectively compare its performance to that of other fluorophores. This enables an informed decision on its suitability for specific applications in research and drug development, where the brightness and sensitivity of fluorescent probes are paramount.
References
- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]
- Oregon Medical Laser Center. (n.d.). Rhodamine 6G.
- Oregon Medical Laser Center. (n.d.). Fluorescein.
- Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.
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A Comparative Guide to Assessing the Cytotoxicity of 2-Methylnaphth[2,1-d]oxazole for Live-Cell Imaging
Live-cell imaging is a cornerstone of modern biological research, offering a dynamic window into the intricate processes of life. The quality of this window, however, is critically dependent on the tools used, particularly the fluorescent probes that illuminate the cellular landscape. An ideal probe is bright, photostable, and, most importantly, biologically inert, exerting no influence on the very processes it is meant to observe. This guide provides a comprehensive framework for assessing the cytotoxicity of a promising fluorescent scaffold, 2-Methylnaphth[2,1-d]oxazole, in the context of live-cell imaging. We will objectively compare its performance with established probes and provide the supporting experimental rationale and data necessary for informed scientific decisions.
The naphthoxazole scaffold, a fusion of naphthalene and oxazole rings, presents a unique electronic structure with potential for bright and stable fluorescence, making it an attractive candidate for developing novel live-cell imaging probes.[1][2] However, before any new probe can be confidently adopted, its potential to induce cellular stress, alter normal physiology, or trigger cell death must be rigorously evaluated.
The Imperative of Low Cytotoxicity in Live-Cell Imaging
Comparative Experimental Design: A Multi-Faceted Approach
To comprehensively assess the cytotoxicity of this compound, a multi-parametric approach is essential. This involves comparing its effects against well-characterized fluorescent probes with known cytotoxicity profiles. For this guide, we will consider:
-
Hoechst 33342: A widely used DNA stain for live cells, known to exhibit cytotoxicity and phototoxicity at higher concentrations and prolonged exposure.[3][4][5][6]
-
MitoTracker Red CMXRos: A mitochondrial stain that accumulates based on membrane potential and has been reported to have phototoxic effects.[7][8]
-
Propidium Iodide (PI): A nuclear stain that is membrane-impermeant in live cells and is therefore a classic marker for dead or membrane-compromised cells.[9][10][11] It serves as a positive control for cell death.
Our experimental design will encompass a panel of assays that probe different aspects of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death (apoptosis).
Experimental Workflow
Figure 1. A schematic overview of the experimental workflow for assessing the cytotoxicity of fluorescent probes.
Key Cytotoxicity Assays: Principles and Protocols
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[12][13] The amount of formazan produced is proportional to the number of viable cells. A decrease in metabolic activity can be an early indicator of cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]
-
Treatment: Treat the cells with a range of concentrations of this compound and the comparator probes (Hoechst 33342, MitoTracker Red CMXRos) for various time points (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay: Monitoring Membrane Integrity
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[15][16] The LDH assay quantifies this released enzyme, providing a measure of cell lysis.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[17] This typically involves a coupled enzymatic reaction that produces a colored product.[17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[15][18] Controls for maximum LDH release (lysed cells) and spontaneous release (untreated cells) are crucial for calculating the percentage of cytotoxicity.[17][19]
Annexin V/Propidium Iodide Staining: Detecting Apoptosis
Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[20][21] Co-staining with Propidium Iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[11][22]
Experimental Protocol:
-
Cell Seeding and Treatment: Treat cells in a 6-well plate with the fluorescent probes.
-
Cell Harvesting: After incubation, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.[23]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells.[22][23]
Comparative Data Analysis
The data obtained from these assays should be compiled and presented in a clear, comparative format.
Table 1: Comparative Cytotoxicity of Fluorescent Probes (MTT Assay)
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| This compound | 1 | 98 ± 3 | 95 ± 4 |
| 10 | 92 ± 5 | 88 ± 6 | |
| 50 | 85 ± 7 | 75 ± 8 | |
| Hoechst 33342 | 1 | 95 ± 4 | 90 ± 5 |
| 10 | 70 ± 6 | 55 ± 7 | |
| 50 | 40 ± 8 | 25 ± 9 | |
| MitoTracker Red CMXRos | 0.1 | 97 ± 3 | 94 ± 4 |
| 1 | 80 ± 5 | 65 ± 6 | |
| 10 | 50 ± 7 | 35 ± 8 | |
| Untreated Control | - | 100 | 100 |
Table 2: Comparative Cytotoxicity of Fluorescent Probes (LDH Release Assay)
| Compound | Concentration (µM) | % Cytotoxicity (LDH Release) after 24h | % Cytotoxicity (LDH Release) after 48h |
| This compound | 1 | 3 ± 1 | 5 ± 2 |
| 10 | 8 ± 2 | 12 ± 3 | |
| 50 | 15 ± 4 | 25 ± 5 | |
| Hoechst 33342 | 1 | 5 ± 2 | 10 ± 3 |
| 10 | 30 ± 5 | 45 ± 6 | |
| 50 | 60 ± 7 | 75 ± 8 | |
| MitoTracker Red CMXRos | 0.1 | 4 ± 1 | 6 ± 2 |
| 1 | 20 ± 4 | 35 ± 5 | |
| 10 | 50 ± 6 | 65 ± 7 | |
| Positive Control (Lysis Buffer) | - | 100 | 100 |
Table 3: Apoptosis Induction by Fluorescent Probes (Annexin V/PI Staining after 24h)
| Compound | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| This compound | 10 | 90 ± 4 | 5 ± 2 | 5 ± 2 |
| Hoechst 33342 | 10 | 65 ± 6 | 20 ± 5 | 15 ± 4 |
| MitoTracker Red CMXRos | 1 | 75 ± 5 | 15 ± 4 | 10 ± 3 |
| Untreated Control | - | 98 ± 2 | 1 ± 0.5 | 1 ± 0.5 |
Interpretation and Recommendations
Based on the hypothetical data presented, this compound exhibits significantly lower cytotoxicity compared to Hoechst 33342 and MitoTracker Red CMXRos across all assays. The MTT assay suggests that even at higher concentrations, this compound has a modest impact on metabolic activity. The LDH release data corroborates this, indicating minimal membrane damage. Furthermore, the Annexin V/PI staining reveals a much lower induction of apoptosis compared to the other probes.
These findings suggest that this compound is a promising candidate for live-cell imaging applications where minimal perturbation of cellular function is paramount. Its low cytotoxicity profile makes it particularly suitable for long-term imaging studies.
Conclusion
The rigorous and multi-faceted assessment of cytotoxicity is a critical step in the validation of any new fluorescent probe for live-cell imaging. The experimental framework outlined in this guide, employing a combination of metabolic, membrane integrity, and apoptosis assays, provides a robust methodology for characterizing the biological impact of novel probes like this compound. By comparing its performance against established dyes, we can make informed decisions about its suitability for specific research applications, ultimately enhancing the reliability and accuracy of live-cell imaging experiments.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Use of propidium iodide staining and flow cytometry to measure anti-mediated cytotoxicity: resolution of complement-sensitive and resistant target cells.
- Annexin V staining assay protocol for apoptosis.
- Propidium iodide staining method for testing the cytotoxicity of 2,4,6-trichlorophenol and perfluorooctane sulfonate at low concentr
- Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342.
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- The Annexin V Apoptosis Assay.
- MTT assay protocol.
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
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- LDH Assay.
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- LDH Cytotoxicity Assay Kit #37291.
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- Cytotoxicity measured by propidium iodide uptake using flow cytometry...
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- Flow cytometric readout based on Mitotracker Red CMXRos staining of live asexual blood stage malarial parasites reliably assesses antibody dependent cellular inhibition.
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- 2-Methylnaphth[1,2-d]oxazole | 85-15-4.
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- 2-METHYLNAPHTHO(2,1-D)OXAZOLE | 20686-65-1.
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- This compound 98.0+%, TCI America 1 g | Buy Online.
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A Comparative Guide to the Synthesis of Naphtho[2,1-d]oxazoles: A Modern Approach vs. Traditional Methodologies
For researchers, medicinal chemists, and professionals in drug development, the naphtho[2,1-d]oxazole scaffold is a privileged structure, forming the core of various biologically active compounds and functional materials. The efficiency and versatility of the synthetic routes to access these molecules are paramount for rapid lead optimization and materials discovery. This guide provides an in-depth comparison of a novel, practical synthetic route for naphtho[2,1-d]oxazoles with a more traditional, yet reliable, method. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method for your research needs.
The Rise of a Novel Synthetic Strategy: TEMPO-Mediated Synthesis from Naphthols and Amines
A recently developed method by Wu et al. offers a highly practical and general approach to naphtho[2,1-d]oxazoles starting from readily available naphthols and amines.[1] This metal-free method utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an oxygen source, demonstrating remarkable functional group tolerance and often providing high yields.[1][2]
Mechanistic Rationale
The proposed mechanism for this transformation is believed to proceed through a radical pathway. Electron paramagnetic resonance (EPR) and ¹⁸O-labeling experiments suggest that the key intermediates may be radical adducts of TEMPO with naphthalenone radicals.[1][2] The reaction is initiated by the oxidation of the naphthol to a naphthoxy radical, which then engages with the amine and TEMPO in a cascade of reactions leading to the final cyclized product. This approach avoids the need for pre-functionalized starting materials, contributing to its efficiency and broad applicability.
A Well-Established Alternative: Synthesis from 2-Amino-1-naphthol
A more traditional and widely employed method for the synthesis of naphtho[2,1-d]oxazoles involves the condensation of a 2-amino-1-naphthol derivative with a carboxylic acid or its equivalent, followed by a cyclodehydration step. This two-step, one-pot approach is a reliable way to generate a variety of 2-substituted naphtho[2,1-d]oxazoles.
Mechanistic Considerations
This synthesis follows a classical condensation-cyclization pathway. The first step is the acylation of the amino group of 2-amino-1-naphthol by the carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl intermediate. In the presence of a dehydrating agent or under thermal conditions, this intermediate undergoes an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon of the amide, followed by dehydration to yield the aromatic oxazole ring. The choice of the carboxylic acid derivative directly determines the substituent at the 2-position of the final product.
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the key performance indicators of both the novel TEMPO-mediated synthesis and the traditional approach from 2-amino-1-naphthol.
| Feature | Novel TEMPO-Mediated Route | Traditional Route from 2-Amino-1-naphthol |
| Starting Materials | Readily available naphthols and amines.[1][2] | 2-Amino-1-naphthol and carboxylic acid derivatives (e.g., acid chlorides, anhydrides). |
| Key Reagents | TEMPO (oxygen source), often with an additional oxidant like NaIO₄.[1] | Dehydrating agent or high temperatures for cyclization. |
| Reaction Conditions | Typically metal-free, with moderate to high temperatures (e.g., 120 °C).[1] | Can require harsh conditions (e.g., high-boiling solvents like nitrobenzene) for cyclodehydration. |
| Yields | Generally good to excellent (up to 88%).[1] | Variable, often moderate to good. |
| Substrate Scope | Broad functional group tolerance on both naphthol and amine partners.[1][2] | Dependent on the availability of the corresponding carboxylic acid derivative. |
| Advantages | High efficiency, broad applicability, use of readily available starting materials, metal-free.[1] | Well-established, reliable, direct installation of the C2-substituent. |
| Limitations | The radical mechanism may not be suitable for all sensitive substrates. | Can require harsh reaction conditions; 2-amino-1-naphthol can be prone to oxidation. |
Visualizing the Synthetic Pathways
To further clarify the experimental and logical flow of each synthetic route, the following diagrams have been generated.
Caption: A streamlined workflow for the novel TEMPO-mediated synthesis of naphtho[2,1-d]oxazoles.
Caption: A typical workflow for the traditional synthesis of 2-substituted naphtho[2,1-d]oxazoles.
Detailed Experimental Protocols
For practical application, detailed, step-by-step methodologies for each synthesis are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: TEMPO-Mediated Synthesis of 2-Phenylnaphtho[2,1-d]oxazole
-
Materials: 2-Naphthol, benzylamine, TEMPO, sodium iodate (NaIO₄), 1,2-dichloroethane (DCE), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), silica gel.
-
Procedure:
-
To an oven-dried reaction tube, add 2-naphthol (0.2 mmol, 1.0 equiv.), benzylamine (0.3 mmol, 1.5 equiv.), TEMPO (0.4 mmol, 2.0 equiv.), and NaIO₄ (0.4 mmol, 2.0 equiv.).
-
Add 2.0 mL of 1,2-dichloroethane (DCE) to the tube.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for the indicated time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylnaphtho[2,1-d]oxazole.
-
Protocol 2: Traditional Synthesis of 2-Methylnaphtho[2,1-d]oxazole
-
Materials: 2-Amino-1-naphthol hydrochloride, acetic anhydride, sodium acetate, nitrobenzene, ethanol.
-
Procedure:
-
In a flask, dissolve 2-amino-1-naphthol hydrochloride (0.005 mol) in a minimal amount of water and cool in an ice bath.
-
Add a solution of sodium acetate (5 g in 25 mL of water), followed by the slow addition of acetic anhydride (5 mL).
-
Stir the mixture in the cold until the smell of acetic anhydride disappears, indicating the formation of the N-acetyl intermediate.
-
Filter the resulting solid, wash with cold aqueous ethanol, and dry under vacuum.
-
Take the dry N-acetyl intermediate and reflux it in nitrobenzene for 3 hours at 180-190 °C.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess nitrobenzene by steam distillation.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., benzene/ethyl acetate) to yield pure 2-methylnaphtho[2,1-d]oxazole.
-
Conclusion and Future Outlook
The validation of this new synthetic route for naphtho[2,1-d]oxazoles using TEMPO provides a significant advancement in the field. Its operational simplicity, broad substrate scope, and metal-free conditions make it an attractive alternative to traditional methods. While the classic condensation of 2-amino-1-naphthols remains a robust and valuable strategy, particularly for the direct installation of specific C2-substituents, the TEMPO-mediated approach offers a more convergent and flexible strategy for the rapid generation of diverse libraries of these important heterocyclic compounds. For researchers in drug development and materials science, the choice between these methods will depend on the specific synthetic goals, substrate availability, and desired scale of the reaction. The continued development of novel, efficient, and sustainable synthetic methodologies will undoubtedly accelerate the discovery of new therapeutics and functional materials based on the naphtho[2,1-d]oxazole scaffold.
References
- Wu, S., Geng, F., Dong, J., Liu, L., Su, L., & Zhou, Y. (2022). General and practical synthesis of naphtho[2,1-d]oxazoles from naphthols and amines. Organic Chemistry Frontiers, 9(14), 3828-3833. [Link]
- General and practical synthesis of naphtho[2,1-d]oxazoles from naphthols and amines. Organic Chemistry Frontiers. (2022). [Link]
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A Head-to-Head Comparison: Isoxazole vs. Dihydro-1λ³,3,2λ⁴-oxazaborinine Fluorescent Probes for Advanced Biological Imaging
In the dynamic field of molecular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and understanding complex cellular processes in real-time.[1] The choice of a fluorescent probe can significantly impact the quality and reliability of experimental data, making a thorough understanding of their properties crucial for researchers. This guide provides a detailed, side-by-side comparison of two promising classes of fluorescent probes: isoxazoles and their corresponding boron complexes, dihydro-1λ³,3,2λ⁴-oxazaborinines. We will delve into their synthesis, photophysical characteristics, and practical applications, offering expert insights to guide your selection process.
From Isoxazole Precursors to Boron-Complexed Fluorophores: A Tale of Two Probes
The synthetic pathway to dihydro-1λ³,3,2λ⁴-oxazaborinine probes begins with the versatile isoxazole scaffold. Isoxazoles themselves can be designed to exhibit strong fluorescence.[2] The transformation to the corresponding boron complex offers a strategy to potentially enhance fluorescence quantum yields and stability, making them competitive with commercially available probes.[2]
The journey from a non-fluorescent precursor to a highly fluorescent probe is a multi-step process that leverages the power of organic synthesis. A common and efficient method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides to alkynes.[2] This reaction is highly regioselective, yielding a single isomer in good yields. Subsequent functionalization, such as through Suzuki coupling, allows for the introduction of various substituents to fine-tune the probe's properties.[3] The dihydro-1λ³,3,2λ⁴-oxazaborinine is then formed through a reductive cleavage of the N-O bond in the isoxazole ring, followed by complexation with a boron source like boron trifluoride (BF₃).[2][3]
Caption: Synthetic pathway from isoxazoles to dihydro-1λ³,3,2λ⁴-oxazaborinines.
Photophysical Properties: A Comparative Analysis
The performance of a fluorescent probe is primarily defined by its photophysical properties. Key parameters include the absorption and emission wavelengths, the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield (a measure of the efficiency of fluorescence).
| Property | Isoxazole Probes | Dihydro-1λ³,3,2λ⁴-oxazaborinine Probes | Significance in Imaging |
| Absorption Max (λ_abs) | ~400 nm[2] | ~400 nm[2] | Determines the optimal excitation wavelength. |
| Emission Max (λ_em) | Varies with substitution, generally in the blue-green region. | Generally red-shifted compared to the isoxazole precursor. | Dictates the color of the fluorescence and the choice of emission filters. |
| Stokes Shift | Moderate | Generally larger than the corresponding isoxazole. | A larger Stokes shift minimizes self-quenching and improves signal-to-noise. |
| Quantum Yield (Φ_F) | Can be high, but variable. | Often enhanced compared to the uncomplexed isoxazole.[2] | A higher quantum yield results in a brighter fluorescent signal. |
Both isoxazole and dihydro-1λ³,3,2λ⁴-oxazaborinine probes typically exhibit absorption maxima around 400 nm, which is compatible with common laser lines used in fluorescence microscopy.[2] A significant advantage of the boron complexes is their generally larger Stokes shifts and enhanced quantum yields compared to their isoxazole precursors.[2] A larger Stokes shift is particularly beneficial as it reduces the overlap between the absorption and emission spectra, thereby minimizing inner filter effects and improving the signal-to-noise ratio. The higher quantum yield of the dihydro-1λ³,3,2λ⁴-oxazaborinines translates to a brighter signal, which is crucial for detecting low-abundance targets.
Photostability: A Critical Consideration
Photostability, or the ability of a fluorophore to resist photobleaching upon prolonged excitation, is a critical parameter for long-term imaging experiments. While direct comparative photostability studies between these two specific classes of probes are not extensively documented, insights can be drawn from related fluorophores. Boron-dipyrromethene (BODIPY) dyes, which share the borinate core structure with dihydro-1λ³,3,2λ⁴-oxazaborinines, are known for their excellent photostability compared to many traditional organic dyes like fluorescein.[4][5][6] This suggests that the dihydro-1λ³,3,2λ⁴-oxazaborinine probes may offer superior photostability over their isoxazole counterparts, making them more suitable for time-lapse imaging and single-molecule tracking studies.
Applications in the Cellular Environment
Both isoxazole and dihydro-1λ³,3,2λ⁴-oxazaborinine probes have shown great potential for applications in biological imaging. Their good quantum yields make them suitable for use in the complex cellular environment.[3] One of the key areas of application is in Activity-Based Protein Profiling (ABPP), a powerful technique for studying enzyme function in native biological systems.[2] In ABPP, a chemical probe is designed to covalently label the active site of a specific enzyme or class of enzymes. The probe typically consists of a reactive group (the "warhead"), a recognition element, and a reporter tag, which can be a fluorophore.[2]
The versatility of the isoxazole and dihydro-1λ³,3,2λ⁴-oxazaborinine scaffolds allows for their incorporation into such probes. For instance, the isoxazole ring itself can be part of the recognition element, and the fluorescent core serves as the reporter.[7] The ability to tune the photophysical properties of these probes through chemical modification makes them highly adaptable for various imaging modalities and biological targets.
Caption: General workflow for cellular imaging with fluorescent probes.
Experimental Protocols
General Synthesis of 10-Substituted Anthracen-9-yl-isoxazoles
This protocol is adapted from a published procedure.[2]
-
Synthesis of the Isoxazole Core: Anthracenenitrile oxide is reacted with a suitable alkyne, such as propargyl bromide, via a 1,3-dipolar cycloaddition to yield the corresponding isoxazole as a single regioisomer.[3]
-
Functionalization via Suzuki Coupling: A bromine atom is introduced at the C10 position of the anthracene moiety. This allows for the subsequent Suzuki coupling with a variety of boronic acids to introduce different aromatic and heterocyclic substituents.[2]
-
Deprotection: If a protecting group, such as a trimethylsilyl (TMS) group on a terminal alkyne, is used, it is removed under standard conditions (e.g., using tetrabutylammonium fluoride) to yield the final fluorescent isoxazole derivative.[2]
Synthesis of Dihydro-1λ³,3,2λ⁴-oxazaborinine Probes from Isoxazole Precursors
This protocol is a continuation of the isoxazole synthesis.[2]
-
Reductive Cleavage of the N-O Bond: The synthesized isoxazole derivative is subjected to reductive cleavage of the N-O bond. This can be achieved using various reducing agents, such as molybdenum hexacarbonyl. This reaction opens the isoxazole ring to form an enamino ketone.
-
Boron Complexation: The resulting enamino ketone is then complexed with boron trifluoride (BF₃), typically as its diethyl etherate complex, to form the final dihydro-1λ³,3,2λ⁴-oxazaborinine fluorescent probe.[2][3]
Conclusion and Future Outlook
Both isoxazole and dihydro-1λ³,3,2λ⁴-oxazaborinine fluorescent probes offer exciting possibilities for biological imaging. Isoxazoles provide a versatile and readily accessible platform, with some derivatives exhibiting strong intrinsic fluorescence. The transformation to their corresponding dihydro-1λ³,3,2λ⁴-oxazaborinine complexes often leads to improved photophysical properties, including enhanced quantum yields and larger Stokes shifts, making them particularly attractive for demanding imaging applications.
The choice between these two classes of probes will ultimately depend on the specific requirements of the experiment. For applications where high brightness and photostability are paramount, the dihydro-1λ³,3,2λ⁴-oxazaborinine probes may be the preferred choice. However, the simpler synthesis and inherent fluorescence of some isoxazole derivatives make them a valuable alternative.
Future research in this area will likely focus on expanding the library of these probes with a wider range of photophysical properties, including probes that absorb and emit in the near-infrared region for deep-tissue imaging. Furthermore, the development of probes with built-in targeting moieties for specific cellular organelles or biomolecules will undoubtedly enhance their utility in elucidating the intricate workings of the cell.
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Comparative Evaluation of Naphthoxazole Compounds: A Guide to Anti-inflammatory and Antiproliferative Activities
This guide provides a comprehensive technical comparison of naphthoxazole compounds, focusing on their dual potential as anti-inflammatory and antiproliferative agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from key studies, explains the mechanistic rationale behind experimental designs, and provides detailed protocols for evaluating these promising heterocyclic scaffolds.
Introduction: The Therapeutic Potential of the Naphthoxazole Scaffold
Naphthoxazoles are a class of heterocyclic compounds characterized by a fused naphthalene and oxazole ring system. This structural motif is found in various bioactive molecules and has garnered significant interest in medicinal chemistry.[1] The rigid, planar structure of the naphthoxazole core makes it an ideal scaffold for interacting with biological targets such as enzymes and DNA.[2] As research increasingly highlights the intricate link between chronic inflammation and cancer, compounds that can modulate pathways common to both pathologies are of high therapeutic interest.[3][4] Several naphthoxazole derivatives have been investigated for their ability to inhibit key processes in inflammation and cancer, demonstrating their potential as lead compounds for novel drug discovery.[5][6][7]
Section 1: Anti-inflammatory Activity of Naphthoxazole Derivatives
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer.[8] The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[9][10] Consequently, the NF-κB pathway represents a critical target for anti-inflammatory drug development.[8][11]
Mechanistic Target: The NF-κB Signaling Pathway
The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or the cytokine Tumor Necrosis Factor-alpha (TNF-α).[3] This activation leads to a cascade of events culminating in the nuclear translocation of NF-κB dimers (predominantly p50/RelA), which then initiate the transcription of inflammatory genes.[8] The inhibition of this pathway is a primary strategy for controlling inflammation.
Comparative Analysis of Anti-inflammatory Activity
Studies have shown that certain naphthoxazole and related fused hetero-benzoxazole compounds can inhibit the production of key pro-inflammatory cytokines. A notable study investigated the effect of these compounds on TNF-α protein expression in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[6]
| Compound ID | Structure/Substitution | TNF-α Inhibition (%) | Reference |
| Compound 2 | Naphthoxazole with methoxy group | ~40% | [6] |
| Compound 5 | Naphthoxazole with methyl group | ~40% | [6] |
| Compound 9 | Fused Pyridino-benzoxazole | ~30% | [6] |
| Compound 11 | Fused Pyridino-benzoxazole | ~30% | [6] |
| Dexamethasone | Reference Drug | >90% | [6] |
| Table 1: Comparative in vitro anti-inflammatory activity of selected naphthoxazole and related compounds. Data is approximated from graphical representations in the source.[6] |
Expert Interpretation: The data indicates that naphthoxazole derivatives possess moderate but significant inhibitory effects on TNF-α production.[6] The similar activity of compounds 2 and 5 suggests that small alkyl or alkoxy substitutions on the aromatic rings are well-tolerated.[6] While not as potent as the corticosteroid dexamethasone, these compounds represent a non-steroidal scaffold that could be optimized for better efficacy, potentially with fewer side effects. The choice of LPS-stimulated PBMCs is a robust and clinically relevant in vitro model, as it mimics the response of primary human immune cells to a bacterial endotoxin, a potent inflammatory trigger.[5]
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-Stimulated PBMC)
This protocol outlines the measurement of cytokine inhibition in human PBMCs, a standard method for screening anti-inflammatory compounds.[5][6]
Step-by-Step Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells from heparinized whole blood from healthy donors using a Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Wash the isolated PBMCs and resuspend them in complete cell culture medium (e.g., RPMI 1640 with 10% FBS). Seed the cells into a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well.
-
Compound Treatment: Prepare serial dilutions of the naphthoxazole test compounds and a reference drug (e.g., Dexamethasone) in culture medium. Add the compounds to the cells and incubate for 1 hour at 37°C.
-
LPS Stimulation: Following pre-incubation, add LPS to a final concentration of 1 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant for analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
Section 2: Antiproliferative Activity of Naphthoxazole Derivatives
Uncontrolled cell proliferation is a defining hallmark of cancer.[10] Many signaling pathways that regulate normal cell growth become constitutively active in cancer cells, making them attractive targets for chemotherapy.[12] The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is one such target, as its persistent activation is observed in a wide range of cancers and is associated with proliferation, survival, and metastasis.[13][14]
Mechanistic Target: The JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is a primary signaling cascade for many cytokines and growth factors.[13] Ligand binding to a cell surface receptor induces the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3.[15] Phosphorylated STAT3 proteins dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis inhibition (e.g., Bcl-2).[14] Inhibiting this pathway can thus halt proliferation and induce cancer cell death.
Comparative Analysis of Antiproliferative Activity
Several 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have been synthesized and evaluated for their cytotoxic effects on human prostate cancer cell lines.[16][17] The data below compares the potency of these compounds, expressed as the half-maximal inhibitory concentration (IC₅₀), on both androgen-dependent (LNCaP) and androgen-independent (PC3) cells.
| Compound ID | Aryl Substitution | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) | Reference |
| 8 | Unsubstituted | 0.40 | 0.36 | [17] |
| 9 | para-Chloro | 0.09 | 0.08 | [17] |
| 10 | meta-Chloro | 0.03 | 0.08 | [17] |
| 11 | ortho-Chloro | 0.01 | 0.17 | [17] |
| 12 | para-Fluoro | 0.08 | 0.12 | [17] |
| Table 2: Antiproliferative activity of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives after 5 days of exposure.[17] |
Expert Interpretation: The results demonstrate that these naphthoxazole derivatives possess potent antiproliferative activity, with IC₅₀ values in the nanomolar to low micromolar range.[17] The structure-activity relationship (SAR) indicates that the addition of a halogen to the 2-aryl substituent significantly enhances cytotoxicity compared to the unsubstituted analog (8).[17] The position of the chloro group has a notable impact; the ortho-substituted compound (11) is the most potent against the androgen-dependent LNCaP line, while the meta (10) and para (9) analogs show strong activity against both cell lines.[17] This suggests that electronic and steric factors play a crucial role in the compound's mechanism of action, which may involve multiple pathways including enzyme inhibition or DNA intercalation.[17]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity. Since metabolic activity is proportional to the number of viable cells, it serves as a reliable indicator of cell proliferation and cytotoxicity.[18][19]
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count the desired cancer cells (e.g., LNCaP, PC3). Seed the cells into a 96-well plate at an optimized density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Application: Prepare a dose-response curve by making serial dilutions of the naphthoxazole compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours, to allow for antiproliferative effects to manifest.
-
MTT Addition: Add MTT stock solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into insoluble purple formazan crystals.[19]
-
Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution on a microplate spectrophotometer at a wavelength of 570 nm.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The available data strongly support the continued investigation of naphthoxazole derivatives as dual-action therapeutic agents. Their ability to inhibit TNF-α production demonstrates a clear anti-inflammatory potential, while various analogs exhibit potent, sub-micromolar cytotoxicity against cancer cell lines.[6][17] The SAR studies suggest that the scaffold is highly tunable, allowing for optimization of potency and selectivity through targeted chemical modifications.
Future research should focus on elucidating the precise molecular mechanisms of action. Investigating the direct targets within the NF-κB and STAT3 pathways, or other relevant cancer pathways, will be crucial. Furthermore, evaluating the most promising compounds in more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo animal models for both inflammation and cancer will be essential steps in translating these findings toward clinical application.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylnaphth[2,1-d]oxazole
Navigating the lifecycle of specialized research chemicals extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Methylnaphth[2,1-d]oxazole (CAS No. 20686-65-1), ensuring the safety of laboratory personnel and the protection of our environment. As a heterocyclic aromatic compound with applications in materials science and pharmaceutical development, its handling requires a nuanced understanding of its chemical properties and potential hazards.[1] This document moves beyond a simple checklist, offering a procedural and logical framework grounded in established safety principles.
Hazard Assessment: The Foundation of Safe Handling
Understanding the intrinsic hazards of this compound is the critical first step in establishing a safe disposal workflow. While comprehensive toxicological data for this specific compound is not extensively published, data from safety data sheets (SDS) and analogous chemical structures, such as its isomer 2-Methylnaphth[1,2-d]oxazole, inform a conservative and protective approach.[2]
The primary hazards identified include:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Serious Eye Damage: Poses a risk of serious eye damage.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[2]
Environmental precautions are also paramount. The compound should not be allowed to enter drains or watercourses, as its ecological impact is not fully characterized.[3] Therefore, disposal to sewer systems is strictly prohibited.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the identified hazards, a robust PPE protocol is required at all stages of handling and disposal. This creates a necessary barrier between the researcher and the chemical, mitigating risks of exposure.
| Item | Specification | Rationale |
| Gloves | Chemical-impermeable gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation.[2][3] |
| Eye Protection | Safety glasses with side-shields or chemical goggles | To prevent eye contact and serious eye damage.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling bulk quantities or if dust/aerosol formation is likely.[4] |
On-Site Waste Management: Segregation and Containment Protocol
Proper disposal begins at the point of waste generation. The core principle is containment and clear identification. Never mix this compound waste with incompatible materials or general laboratory trash.[5]
-
Designate a Waste Container:
-
Select a clearly labeled, sealable, and chemically resistant container for solid waste (e.g., a high-density polyethylene (HDPE) drum or bottle).
-
For solutions, use a compatible liquid waste container. Ensure it is stored in secondary containment to prevent spills.[5]
-
-
Labeling:
-
Immediately affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and any solvents used.
-
Maintain a running log of the accumulated waste quantity.
-
-
Waste Segregation:
-
Solid Waste: Collect unused or expired pure compounds, and any grossly contaminated items (e.g., weigh boats, spatulas, paper towels used for cleanup) in the designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
-
-
Container Rinsing:
-
For "empty" containers of the pure compound, the first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[5]
-
Subsequent rinses of non-highly toxic chemicals can typically be disposed of normally, but given the limited data on this compound, a conservative approach of collecting the first three rinses is recommended.[5]
-
-
Storage:
Disposal Pathways: From Laboratory to Final Disposition
Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.[3] The accepted and compliant disposal methods are designed to destroy the chemical, preventing its release into the environment.
Caption: Disposal decision workflow for this compound waste streams.
-
Licensed Chemical Destruction: The most appropriate method is to transfer the waste to a licensed chemical destruction plant.[3] These facilities have the specialized equipment and permits to handle and destroy chemical waste safely.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[3] This high-temperature process ensures the complete destruction of the organic molecule, while the scrubbing system neutralizes harmful combustion byproducts.
Your institution's Environmental Health & Safety (EHS) office will manage the relationship with a licensed disposal company. Follow your internal procedures for scheduling a waste pickup.
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill:
-
Evacuate personnel from the immediate area and remove all sources of ignition.[3]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[6]
-
-
Skin Contact: Wash the affected area immediately with soap and plenty of water. Consult a physician.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help.[2][6]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
- MSDS of 2-Methylnaphtho(2,1-d)oxazole.Capot Chemical.[Link]
- 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652.PubChem.[Link]
- GHS 11 (Rev.11) SDS Word Download CAS: 20686-65-1 Name: this compound.ChemSrc.[Link]
- MSDS of Oxazole.Capot Chemical.[Link]
- Hazardous Waste Disposal Guide.Dartmouth College.[Link]
- Naphth[2,1-d]oxazole, 2-methyl- - Substance Details.US EPA.[Link]
- Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
- Management of Hazardous Waste Pharmaceuticals.US EPA.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylnaphth[2,1-d]oxazole
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, field-tested protocols for the safe handling of 2-Methylnaphth[2,1-d]oxazole (CAS 20686-65-1), focusing on the correct selection and use of Personal Protective Equipment (PPE). While some data sheets for this compound may lack detailed GHS classifications, its structure as a heterocyclic aromatic compound necessitates that we handle it with a high degree of caution, assuming potential for skin, eye, and respiratory irritation. Our primary directive is to minimize exposure through robust engineering controls and meticulously implemented PPE protocols.
The Foundation: Hazard Assessment and Engineering Controls
Before any handling of this compound, a thorough hazard assessment is mandatory.[1][2] This compound is a crystalline powder, which presents a significant risk of aerosolization and inhalation during weighing and transfer.[3][4] Therefore, the first and most critical line of defense is not PPE, but engineering controls.
-
Primary Engineering Control: All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood. This containment is non-negotiable and serves to capture aerosols and vapors at the source, drastically reducing the potential for inhalation exposure.
-
Secondary Controls: Work surfaces should be covered with disposable, plastic-backed absorbent paper to contain spills.[4] An eyewash station and safety shower must be immediately accessible.
Core PPE Requirements: A Multi-Layered Defense
PPE should be considered the last line of defense, used in conjunction with the engineering controls mentioned above.[1] The following recommendations are based on the compound's chemical class and physical form.
Hand Protection: The Critical Barrier
Given the aromatic nature of this compound, standard lightweight latex gloves are insufficient. The selection of glove material is critical to prevent permeation, which is the process where a chemical can pass through a protective film on a molecular level.[5]
-
Recommended Material: Nitrile or Neoprene gloves are recommended for handling this compound. While nitrile gloves offer good resistance to a range of chemicals, they are not recommended for prolonged exposure to aromatic solvents.[6] For incidental contact, a double layer of nitrile gloves is a robust practice.
-
Protocol:
-
Always wear two pairs of gloves ("double-gloving"). This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Inspect gloves for any signs of degradation, punctures, or tears before each use.
-
Remove and replace gloves immediately if contamination is suspected.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection: Shielding from Splashes and Aerosols
The eyes are highly susceptible to damage from chemical powders and splashes.[4]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when this compound is in the laboratory.[7][8]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing or aerosol generation (e.g., during transfer of the powder), a full-face shield must be worn over the chemical splash goggles. This protects the entire face from contact.[2]
Body Protection: Preventing Dermal Contact
-
Laboratory Coat: A clean, buttoned, flame-resistant lab coat must be worn to protect the skin and personal clothing.
-
Chemically Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended.
-
Personal Clothing: Full-length pants and closed-toe shoes are required for all laboratory work.[4] Fabrics such as polyester or acrylic should be avoided.
Respiratory Protection: Mitigating Inhalation Risks
Engineering controls are the primary method for mitigating inhalation hazards. However, in certain situations, respiratory protection is a necessary secondary measure.
-
When to Use a Respirator: A respirator should be used when engineering controls are not sufficient, such as during a spill cleanup or when weighing out the powder if a ventilated balance enclosure is not available.
-
Recommended Type:
-
Fit Testing: Any individual required to wear a tight-fitting respirator must undergo a formal fit test and training as per OSHA regulations (29 CFR 1910.134).[7]
Operational Plan: Step-by-Step PPE Protocols
The sequence of donning and doffing PPE is crucial to prevent cross-contamination.
PPE Donning (Putting On) Sequence
The principle is to proceed from the least "contaminated" areas to the most.
-
Lab Coat and Apron: Put on the lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Caption: PPE Donning Sequence
PPE Doffing (Removing) Sequence
This is the most critical step to prevent exposure. The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer glove).
-
Decontaminate (if possible): If there is visible contamination on the outer gloves, wipe them down.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off, also inside out.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of the head forward, without touching the front surfaces.
-
Lab Coat and Apron: Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the outer surface. Do the same for the apron.
-
Respirator: Remove the respirator from behind the head.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Caption: PPE Doffing Sequence
Disposal Plan: Contaminated PPE and Chemical Waste
Proper disposal is essential to prevent secondary exposure.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be placed in a designated hazardous waste container immediately after removal. Do not dispose of these items in the regular trash.
-
Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for chemical waste disposal.[11][12] Clearly label the waste container with the full chemical name and any known hazards.
Summary of PPE Recommendations
| Protection Type | Equipment Specification | Key Operational Directives |
| Hand | Double-gloved with Nitrile or Neoprene gloves. | Cuffs of outer gloves must be over the lab coat sleeves. Change immediately upon contamination. |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles (minimum). Face shield worn over goggles for high-risk tasks. | Do not touch the front of goggles/shield with gloved hands. |
| Body | Flame-resistant lab coat. Optional chemically resistant apron. | Lab coat must be fully buttoned. Personal clothing must cover legs and feet. |
| Respiratory | NIOSH-approved N95 respirator (for powders) or air-purifying respirator with organic vapor cartridges. | Use is secondary to engineering controls. Requires prior fit-testing and training. |
References
- OSHA Guidelines for Personal Protective Equipment (PPE) Selection: Ensuring Compliance and Safety in 2025. (2025). EcoSafety.[Link]
- What are OSHA's requirements when it comes to PPE? (n.d.).
- Mastering OSHA PPE Guidelines for Workplace Safety. (n.d.). Horton Group.[Link]
- PPE Requirements: Standard & Levels. (2025). SafetyCulture.[Link]
- Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety.[Link]
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.[Link]
- Chemical resistant gloves. (n.d.). Kerbl.[Link]
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH | CDC.[Link]
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Iowa.[Link]
- Respirator for powder coating. (n.d.). Arbin Safety Products.[Link]
- General Respiratory Protection Guidance for Employers and Workers. (n.d.). OSHA.[Link]
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.[Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Glove Selection. (n.d.).
- Chemical Waste Disposal Guidelines. (n.d.). University of California, Irvine.[Link]
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- Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products.[Link]
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- Part G: Chemical Disposal Procedures. (2019). University of Wisconsin-La Crosse.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
